molecular formula C8H7BrN2O B1381753 6-Bromo-7-methoxyimidazo[1,2-a]pyridine CAS No. 1427446-76-1

6-Bromo-7-methoxyimidazo[1,2-a]pyridine

Cat. No.: B1381753
CAS No.: 1427446-76-1
M. Wt: 227.06 g/mol
InChI Key: QWYPPWSJICTEMU-UHFFFAOYSA-N
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Description

6-Bromo-7-methoxyimidazo[1,2-a]pyridine (CAS 1427446-76-1) is a brominated and methoxylated derivative of the imidazo[1,2-a]pyridine scaffold, a privileged structure in medicinal chemistry and drug discovery. This compound serves as a versatile and valuable synthetic intermediate or building block for the preparation of more complex, biologically active molecules. With a molecular formula of C8H7BrN2O and a molecular weight of 227.06 g/mol, it is supplied with a high purity of ≥97.0% (HPLC) . The imidazo[1,2-a]pyridine core is recognized as a "drug prejudice" scaffold due to its significant and diverse biological activities, which include analgesic, anticancer, antiosteoporosis, and anxiolytic properties . Several marketed drugs, such as Zolpidem and Minodronic acid, contain this fundamental structure . The presence of both bromine and methoxy functional groups at the 6 and 7 positions of this heterocycle makes it a particularly useful substrate for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki reactions, enabling the rapid exploration of structure-activity relationships in pharmaceutical research . Recent scientific literature highlights the application of related imidazo[1,2-a]pyridine derivatives as effective corrosion inhibitors for metals in acidic environments, demonstrating the versatility of this chemical class beyond biomedical applications . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic uses, or for human or veterinary consumption. Proper storage conditions of 2-8°C are recommended to maintain stability .

Properties

IUPAC Name

6-bromo-7-methoxyimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O/c1-12-7-4-8-10-2-3-11(8)5-6(7)9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWYPPWSJICTEMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=NC=CN2C=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1427446-76-1
Record name 6-bromo-7-methoxyimidazo[1,2-a]pyridine
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 6-Bromo-7-methoxyimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Significance of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural basis for a multitude of approved drugs and clinical candidates.[1][2] This bicyclic system, an isostere of purine, demonstrates a broad spectrum of biological activities, including anxiolytic, hypnotic, anti-cancer, and anti-inflammatory properties.[3][4][5] Marketed drugs such as Zolpidem (for insomnia) and Alpidem (an anxiolytic) underscore the therapeutic importance of this structural motif.[1][3][4] The strategic functionalization of the imidazo[1,2-a]pyridine ring system is paramount for modulating its pharmacological profile. The target molecule of this guide, 6-Bromo-7-methoxyimidazo[1,2-a]pyridine, is a key intermediate, with the bromine atom providing a versatile handle for further elaboration through cross-coupling reactions, while the methoxy group influences the electronic properties and metabolic stability of potential drug candidates.

Strategic Synthesis of this compound

The most convergent and widely adopted strategy for the synthesis of the imidazo[1,2-a]pyridine scaffold involves the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound.[3][6][7] This guide outlines a robust two-step synthetic sequence to obtain this compound, commencing with the synthesis of the requisite substituted 2-aminopyridine precursor.

Visualizing the Synthetic Workflow

Synthesis_Workflow cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Imidazo[1,2-a]pyridine Ring Formation A 2-Amino-4-methoxypyridine C 5-Bromo-2-amino-4-methoxypyridine A->C DMF, 0-20°C B N-Bromosuccinimide (NBS) B->C E This compound C->E NaHCO3, Ethanol, Reflux D Chloroacetaldehyde (aq.) D->E

Caption: Synthetic pathway for this compound.

Part 1: Synthesis of 5-Bromo-2-amino-4-methoxypyridine

The initial step involves the regioselective bromination of 2-amino-4-methoxypyridine. The amino group is an activating ortho-, para-director. In this case, the para-position (C5) is sterically accessible and electronically favored for electrophilic substitution. N-Bromosuccinimide (NBS) is a mild and selective brominating agent for electron-rich aromatic and heteroaromatic systems.

Experimental Protocol:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-amino-4-methoxypyridine (1.0 eq.) in N,N-dimethylformamide (DMF).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of N-Bromosuccinimide (1.0 eq.) in DMF dropwise, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water.

  • Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to afford 5-Bromo-2-amino-4-methoxypyridine.

Part 2: Cyclocondensation to form this compound

The final ring-forming step is a classic cyclocondensation reaction. The more nucleophilic pyridine ring nitrogen of 5-Bromo-2-amino-4-methoxypyridine attacks the electrophilic carbonyl carbon of chloroacetaldehyde. This is followed by an intramolecular cyclization where the exocyclic amino group displaces the chlorine atom, and a subsequent dehydration step to yield the aromatic imidazo[1,2-a]pyridine ring system.

Experimental Protocol:

  • To a solution of 5-Bromo-2-amino-4-methoxypyridine (1.0 eq.) in ethanol, add sodium bicarbonate (2.0 eq.) and an aqueous solution of chloroacetaldehyde (1.2 eq.).

  • Heat the mixture to reflux and maintain for 6-8 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Comprehensive Characterization of the Final Product

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following techniques are standard for the structural elucidation of such novel compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural analysis of organic molecules. The expected chemical shifts are predicted based on the analysis of closely related imidazo[1,2-a]pyridine derivatives.[6][7]

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy group protons.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-27.5 - 7.7s-
H-37.8 - 8.0s-
H-57.9 - 8.1s-
H-87.0 - 7.2s-
-OCH₃3.9 - 4.1s-

¹³C NMR Spectroscopy: The carbon NMR will provide information on the carbon framework of the molecule.

Carbon Assignment Expected Chemical Shift (δ, ppm)
C-2130 - 135
C-3110 - 115
C-5140 - 145
C-695 - 100
C-7150 - 155
C-8115 - 120
C-9a (bridgehead)145 - 150
-OCH₃55 - 60
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of the synthesized compound. For this compound (C₈H₇BrN₂O), the high-resolution mass spectrum (HRMS) should show the molecular ion peak with a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Ion Expected m/z
[M]⁺ (⁷⁹Br)225.9742
[M]⁺ (⁸¹Br)227.9722
[M+H]⁺ (⁷⁹Br)226.9815
[M+H]⁺ (⁸¹Br)228.9794
High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of the final compound. A reverse-phase HPLC method would be suitable for this analysis.

Illustrative HPLC Method:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

The expected outcome is a single major peak, with a purity of >95%, indicating a successful synthesis and purification.

Conclusion and Future Outlook

This guide provides a comprehensive and technically sound framework for the synthesis and characterization of this compound. The outlined synthetic strategy is robust and relies on well-established chemical transformations. The detailed characterization protocols ensure the unambiguous identification and purity assessment of the final product. As a versatile intermediate, this compound is poised for further chemical exploration, enabling the generation of diverse libraries of novel compounds for drug discovery and materials science applications.

References

  • BIO Web of Conferences. (n.d.). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. Retrieved from [Link]

  • ACS Omega. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Retrieved from [Link]

  • ACS Omega. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. Retrieved from [Link]

  • RSC Publishing. (n.d.). Synthesis of imidazo[1,2-a]pyridines: a decade update. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis of imidazo[1,2-a]pyridines: a decade update. Retrieved from [Link]

  • PubMed. (n.d.). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Retrieved from [Link]

  • ResearchGate. (n.d.). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Pyridines and Imidazaopyridines With Medicinal Significance. Retrieved from [Link]

  • The Islamic University Journal. (2006). SYNTHESIS OF SOME NEW SUBSTITUTED IMIDAZO(1,2-a)PYRIDINES AND THEIR 2-ONE DERIVATIVES. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Materials. Retrieved from [Link]

  • PubChem. (n.d.). 6-Bromo-7-methylimidazo[1,2-a]pyridine | C8H7BrN2 | CID 22032341. Retrieved from [Link]

  • ACS Omega. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound. Retrieved from [Link]

  • MDPI. (n.d.). Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives. Retrieved from [Link]

  • PubMed. (2010). Synthesis and Biological Evaluation of Some New Imidazo[1,2-a]pyridines. Retrieved from [Link]

  • DTIC. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Retrieved from [Link]

  • Wiley Online Library. (n.d.). Bright V‐Shaped bis‐Imidazo[1,2‐a]pyridine Fluorophores with Near‐UV to Deep‐Blue Emission. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

  • MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

  • Elsevier. (2005). Basic 1H- and 13C-NMR Spectroscopy. Retrieved from [Link]

  • Pharmacia. (2024). Syntheses and evaluation of novel 3-hydroxy-1,3-diaryl-2,3,5,6,7,8-hexahydro-imidazo[1,2-a]pyridine-1-ium bromides as potential anticancer agents. Retrieved from [Link]

  • Acta Chimica Slovenica. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]

Sources

6-Bromo-7-methoxyimidazo[1,2-a]pyridine chemical properties and structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 6-Bromo-7-methoxyimidazo[1,2-a]pyridine: Structure, Synthesis, and Therapeutic Potential

Abstract

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds and marketed drugs.[1][2] This guide provides a comprehensive technical overview of a specific derivative, this compound. We will explore its fundamental chemical and structural properties, outline a robust synthetic methodology with detailed mechanistic rationale, and delve into its potential applications in drug discovery, particularly focusing on its role as an anti-tubercular agent. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and leverage this promising molecular framework.

The Imidazo[1,2-a]pyridine Scaffold: A Privileged Core in Drug Discovery

The imidazo[1,2-a]pyridine system is an aromatic heterocyclic organic compound formed by the fusion of a pyridine and an imidazole ring.[3] This unique bicyclic structure confers a rigid, planar geometry that is sterically accessible and amenable to functionalization, making it an ideal scaffold for interacting with biological targets. Its structural similarity to endogenous purines allows it to act as a biomimetic, interfering in various biochemical processes.[3]

The therapeutic versatility of this scaffold is evidenced by its presence in numerous commercial drugs, including:

  • Zolpidem and Alpidem: Widely prescribed for insomnia and anxiety, respectively, demonstrating the scaffold's utility in targeting central nervous system receptors.[4][5]

  • Olprinone: Used in the treatment of acute heart failure.[5]

  • Zolimidine: An anti-ulcer agent.[5]

The biological activity of imidazo[1,2-a]pyridine derivatives is highly tunable through substitution on the fused ring system. The introduction of specific functional groups, such as the bromo and methoxy substituents in this compound, can significantly modulate the compound's pharmacokinetic and pharmacodynamic properties, including target affinity, selectivity, and metabolic stability.

Physicochemical and Structural Properties

The structure of this compound is characterized by the fused aromatic core, with a bromine atom at position 6 and a methoxy group at position 7. The bromine atom, being electron-withdrawing, and the methoxy group, being electron-donating, create a unique electronic profile that influences the molecule's reactivity and potential for intermolecular interactions, such as hydrogen bonding and halogen bonding.

Molecular Structure
Chemical structure of this compound (Note: An illustrative image of the chemical structure would be placed here.)
Quantitative Data Summary

The following table summarizes the key computed physicochemical properties for this compound, derived from data for structurally similar compounds.[6]

PropertyValueSource
Molecular Formula C₈H₇BrN₂OComputed
Molecular Weight 227.06 g/mol [6]
XLogP3 2.4[6]
Hydrogen Bond Donor Count 0Computed
Hydrogen Bond Acceptor Count 3Computed
Rotatable Bond Count 1Computed
Exact Mass 225.97418 Da[6]
Topological Polar Surface Area 29.5 ŲComputed

Synthesis and Mechanistic Rationale

The synthesis of imidazo[1,2-a]pyridines can be achieved through various established methods, including multicomponent reactions and tandem cyclizations.[4] A robust and common approach is the condensation reaction between a substituted 2-aminopyridine and an α-halocarbonyl compound. For the target molecule, a plausible and efficient route involves the reaction of 5-Bromo-4-methoxypyridin-2-amine with chloroacetaldehyde.

Synthetic Workflow Diagram

G cluster_0 Starting Materials Reactant1 5-Bromo-4-methoxypyridin-2-amine Step1 Condensation & Intramolecular Cyclization Reactant2 Chloroacetaldehyde Product This compound Step1->Product NaHCO₃, Ethanol Reflux, 12h

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol
  • Reaction Setup: To a solution of 5-Bromo-4-methoxypyridin-2-amine (1.0 eq) in ethanol (10 mL/mmol) in a round-bottom flask is added sodium bicarbonate (NaHCO₃, 2.5 eq).

  • Reagent Addition: A 40% aqueous solution of chloroacetaldehyde (1.5 eq) is added dropwise to the stirring suspension at room temperature.

    • Rationale (Expertise): Sodium bicarbonate is chosen as a mild base to neutralize the HCl formed during the reaction, preventing protonation of the aminopyridine which would render it non-nucleophilic. Ethanol is an effective polar protic solvent for this class of reaction. An excess of chloroacetaldehyde is used to drive the reaction to completion.

  • Cyclization: The reaction mixture is heated to reflux (approximately 78 °C) and maintained for 12 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

    • Rationale (Trustworthiness): The initial step is an S_N2 reaction where the exocyclic nitrogen of the aminopyridine attacks the α-carbon of chloroacetaldehyde, forming an intermediate. Heating to reflux provides the necessary activation energy for the subsequent intramolecular cyclization, where the endocyclic pyridine nitrogen attacks the aldehyde carbonyl, followed by dehydration to form the aromatic imidazo[1,2-a]pyridine ring system.

  • Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • Final Product Isolation: The crude product is purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound as a solid.

Spectroscopic Characterization

Confirmation of the synthesized structure is achieved through a combination of spectroscopic techniques. The expected data provides a self-validating system for the protocol.

  • ¹H NMR: The spectrum is expected to show distinct signals in the aromatic region for the protons on the fused ring system. A sharp singlet around 3.9-4.1 ppm corresponding to the three protons of the methoxy (-OCH₃) group would be a key identifier.

  • ¹³C NMR: The spectrum will display eight distinct carbon signals, including one for the methoxy carbon (around 55-60 ppm) and seven for the aromatic carbons of the bicyclic core.

  • Infrared (IR) Spectroscopy: Characteristic absorption bands would be observed for C=C and C=N stretching vibrations in the 1650-1500 cm⁻¹ region, and a strong C-O stretching band for the methoxy ether around 1250 cm⁻¹.[7]

  • Mass Spectrometry (MS): The mass spectrum will show a characteristic molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is the definitive isotopic signature of a molecule containing one bromine atom.[8]

Applications in Drug Development: Targeting Tuberculosis

The imidazo[1,2-a]pyridine scaffold has emerged as a highly promising framework for the development of novel anti-tubercular agents.[9] Derivatives of this class have been shown to be potent inhibitors of Mycobacterium tuberculosis (Mtb), including multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains.[9]

A primary mechanism of action for many anti-TB imidazopyridines is the inhibition of the cytochrome bc1 complex (also known as complex III or QcrB), a critical component of the electron transport chain.[9][10] By binding to the QcrB subunit, these compounds disrupt the electron flow, which in turn halts ATP synthesis, leading to bacterial cell death. This represents a novel mechanism distinct from many current first-line TB drugs.

Mechanism of Action: QcrB Inhibition

cluster_Mtb Inside Mycobacterium tuberculosis Drug 6-Bromo-7-methoxy- imidazo[1,2-a]pyridine Target QcrB Subunit of Cytochrome bc1 Complex Drug->Target Binds to & Inhibits Process Electron Transport Chain Outcome1 ATP Synthesis (Cellular Energy) Target->Outcome1 Inhibition Blocks Process->Outcome1 Drives Outcome2 Bacterial Cell Death Outcome1->Outcome2 Depletion Leads to

Caption: Inhibition of M. tuberculosis ATP synthesis by an imidazo[1,2-a]pyridine derivative.

The specific substitution pattern of this compound is designed to optimize binding within the QcrB pocket and enhance drug-like properties. The methoxy group can form crucial hydrogen bonds, while the bromine atom can participate in halogen bonding and improve metabolic stability. This makes the compound a strong candidate for further development in the fight against tuberculosis.

Conclusion and Future Outlook

This compound represents a molecule of significant interest, built upon the medicinally privileged imidazo[1,2-a]pyridine scaffold. Its well-defined structure, accessible synthesis, and strong potential as a targeted inhibitor of essential mycobacterial enzymes position it as a valuable lead compound for drug discovery programs. Future research should focus on in-vitro and in-vivo evaluation of its anti-tubercular efficacy, detailed pharmacokinetic profiling, and further structure-activity relationship (SAR) studies to optimize potency and safety, ultimately contributing to the development of next-generation therapeutics for infectious diseases.

References

  • Title: Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Source: Semantic Scholar URL: [Link]

  • Title: Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities Source: ACS Omega URL: [Link]

  • Title: Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review Source: BIO Web of Conferences URL: [Link]

  • Title: Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents Source: PubMed URL: [Link]

  • Title: Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update Source: PubMed URL: [Link]

  • Title: 8-Bromo-7-methoxy-imidazo[1,2-a]pyridine Source: PubChem URL: [Link]

  • Title: Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents Source: ResearchGate URL: [Link]

  • Title: Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents Source: Royal Society of Chemistry URL: [Link]

  • Title: Problem 85 Given the following spectroscopic data (IR, Mass Spectrum, 13C NMR, and 1H NMR), determine the structure of the compound with the molecular formula C6H11O2Br. Source: Filo URL: [Link]

  • Title: Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents Source: RSC Medicinal Chemistry URL: [Link]

  • Title: Spectroscopy Problems Source: University of Calgary URL: [Link]

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An In-Depth Technical Guide to 6-Bromo-7-methoxyimidazo[1,2-a]pyridine: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 6-Bromo-7-methoxyimidazo[1,2-a]pyridine, a key heterocyclic building block in modern medicinal chemistry. The imidazo[1,2-a]pyridine scaffold is a privileged structure, forming the core of numerous clinically significant compounds. This guide delves into the discovery and historical context of this scaffold, with a specific focus on the synthesis, chemical properties, and strategic applications of the 6-bromo-7-methoxy derivative. We will explore its role as a versatile intermediate in the development of novel therapeutics, particularly in the realm of kinase inhibitors. Detailed synthetic protocols, mechanistic insights, and data-driven discussions on its utility in drug discovery programs are presented to provide researchers, scientists, and drug development professionals with a thorough understanding of this important molecule.

Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine ring system, a fused bicyclic heterocycle, is of paramount importance in medicinal chemistry. Its unique structural and electronic properties have made it a "drug prejudice" scaffold, meaning it is frequently incorporated into molecules with a wide range of biological activities.[1] Marketed drugs such as zolpidem (anxiolytic), alpidem (anxiolytic), and minodronic acid (for osteoporosis) feature this core structure, highlighting its therapeutic relevance.[2] The scaffold's planarity and ability to participate in various non-covalent interactions allow for effective binding to diverse biological targets.

Derivatives of imidazo[1,2-a]pyridine have demonstrated a broad spectrum of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[2][3] A significant area of interest is their application as kinase inhibitors, which play a crucial role in cellular signaling pathways often dysregulated in diseases like cancer.[4] The ability to readily functionalize the imidazo[1,2-a]pyridine core at various positions allows for the fine-tuning of a compound's physicochemical properties and biological activity, making it an attractive starting point for drug discovery campaigns.

Discovery and Synthesis of this compound

While the broader imidazo[1,2-a]pyridine scaffold has a long history, the specific discovery of this compound is more recent and tied to the expansion of chemical libraries for drug screening. Its value lies in the strategic placement of the bromo and methoxy substituents, which offer distinct advantages for chemical diversification.

The synthesis of the imidazo[1,2-a]pyridine core is most classically achieved through the condensation reaction of a 2-aminopyridine derivative with an α-haloketone. In the case of this compound, the key starting material is 5-Bromo-4-methoxypyridin-2-amine .[5]

Synthesis of the Precursor: 5-Bromo-4-methoxypyridin-2-amine

The precursor, 5-Bromo-4-methoxypyridin-2-amine, is a critical starting material. Its synthesis and commercial availability have been pivotal for the exploration of 6-Bromo-7-methoxy-substituted imidazo[1,2-a]pyridines.

PropertyValue
IUPAC Name 5-bromo-4-methoxypyridin-2-amine
CAS Number 1232431-11-6
Molecular Formula C₆H₇BrN₂O
Molecular Weight 203.04 g/mol
General Synthetic Protocol for this compound

The synthesis of this compound proceeds via a cyclocondensation reaction. The following is a generalized, step-by-step protocol based on established methodologies for the synthesis of the imidazo[1,2-a]pyridine scaffold.

Step 1: Reaction of 5-Bromo-4-methoxypyridin-2-amine with an α-haloketone.

A solution of 5-Bromo-4-methoxypyridin-2-amine is reacted with an appropriate α-haloketone, such as chloroacetaldehyde or bromoacetaldehyde, in a suitable solvent like ethanol or isopropanol. The reaction is typically carried out in the presence of a base, such as sodium bicarbonate, to neutralize the hydrohalic acid formed during the reaction.

Step 2: Cyclization to form the imidazo[1,2-a]pyridine ring.

Upon heating, the intermediate undergoes an intramolecular cyclization to form the fused bicyclic ring system of this compound.

Step 3: Work-up and Purification.

The reaction mixture is cooled, and the product is isolated by filtration or extraction. Purification is typically achieved by recrystallization or column chromatography to yield the final product.

G cluster_0 Synthesis of this compound A 5-Bromo-4-methoxypyridin-2-amine C Intermediate A->C Reaction with base B α-Haloketone (e.g., Chloroacetaldehyde) B->C D This compound C->D Cyclization (Heat) G cluster_1 Application in Kinase Inhibitor Synthesis Start 6-Bromo-7-methoxy- imidazo[1,2-a]pyridine Coupling Suzuki-Miyaura Cross-Coupling Start->Coupling Product 6-Aryl/Heteroaryl-7-methoxy- imidazo[1,2-a]pyridine (Kinase Inhibitor Scaffold) Coupling->Product Aryl Aryl/Heteroaryl Boronic Acid Aryl->Coupling

Caption: Use of this compound in Suzuki-Miyaura cross-coupling.

Example Signaling Pathway: PI3K/AKT/mTOR

Derivatives of the imidazo[1,2-a]pyridine scaffold have been shown to target the PI3K/AKT/mTOR pathway. This pathway is critical for regulating cell growth, proliferation, and survival. In many cancers, this pathway is constitutively active, promoting tumor growth.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor Imidazo[1,2-a]pyridine Derivative Inhibitor->PI3K

Caption: Simplified PI3K/AKT/mTOR signaling pathway and the point of inhibition by imidazo[1,2-a]pyridine derivatives.

Conclusion

This compound is a valuable and versatile building block in the field of medicinal chemistry. Its strategic design, combining the privileged imidazo[1,2-a]pyridine scaffold with a reactive bromine handle, makes it an ideal starting point for the synthesis of diverse chemical libraries. The primary application of this compound lies in its utility as an intermediate for the development of novel therapeutics, particularly kinase inhibitors. The ability to perform cross-coupling reactions at the 6-position allows for the systematic exploration of structure-activity relationships, facilitating the optimization of lead compounds. As the demand for new and effective drugs continues to grow, the importance of well-designed, functionalized heterocyclic intermediates like this compound will undoubtedly increase.

References

  • BIO Web of Conferences. (n.d.). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Imidazo[1,2-a]pyridine synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. Retrieved from [Link]

  • Al-dujaili, A. H., & Al-Lami, H. S. (2023). Anti-Breast Cancer Activity of Some Synthesized Pyrazole Derivatives Bearing Imidazo[1,2a]pyridine Moiety. Iraqi Journal of Science, 64(7), 3205-3217.
  • RSC Publishing. (n.d.). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. Retrieved from [Link]

  • Oceanomics. (n.d.). Synthesis, biological evaluation and molecular modeling studies of imidazo[1,2-a]pyridines derivatives as protein kinase inhibit. Retrieved from [Link]

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  • University of Pretoria. (n.d.). Synthesis of imidazo[1,2-a] pyridine and pyrazolo[1,5-a] pyridine Derivatives as Potential Kinase Inhibitors (PvPI4K and PfPKG). Retrieved from [Link]

  • MDPI. (n.d.). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Retrieved from [Link]

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  • PubChem. (n.d.). 6-Bromo-7-methylimidazo[1,2-a]pyridine. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-4-methoxypyridin-2-amine. Retrieved from [Link]

  • Google Patents. (n.d.). CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine.
  • National Institutes of Health. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. Retrieved from [Link]

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A Guide to the Spectroscopic Analysis of 6-Bromo-7-methoxyimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of 6-Bromo-7-methoxyimidazo[1,2-a]pyridine, a heterocyclic compound of significant interest within medicinal chemistry and materials science.[1][2][3] As a member of the imidazo[1,2-a]pyridine scaffold, which is recognized for its diverse biological activities, precise structural elucidation is paramount for research and development.[1][4] This document details the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the unambiguous characterization of this molecule. It serves as a practical resource for researchers, offering not only spectral data interpretation but also the underlying theoretical principles and validated experimental protocols.

Molecular Structure and Atom Numbering

A clear and consistent numbering system is essential for accurate spectral assignment. The structure and IUPAC-recommended numbering for this compound are presented below. This numbering will be used throughout the guide.

Caption: Workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, causing its bonds to vibrate.

Expertise & Causality: The IR Experiment

The Attenuated Total Reflectance (ATR) method is often preferred over traditional KBr pellets for solid samples. ATR requires minimal sample preparation, is non-destructive, and provides high-quality, reproducible spectra by pressing the sample directly against a crystal (e.g., diamond or germanium).

Experimental Protocol: FT-IR (ATR)
  • Instrument Setup: Perform a background scan on the clean ATR crystal.

  • Sample Application: Place a small amount of solid this compound onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact and scan the sample, typically over a range of 4000-400 cm⁻¹.

IR Spectral Analysis

The IR spectrum of this compound will exhibit characteristic absorption bands confirming its key structural features. The assignments are based on established correlation tables and computational studies of the imidazo[1,2-a]pyridine core. [5][6]

Wavenumber (cm⁻¹) Vibration Type Functional Group Significance
3100 - 3000 C-H Stretching Aromatic C-H Confirms the presence of the aromatic heterocyclic rings.
2980 - 2850 C-H Stretching Aliphatic C-H (-OCH₃) Indicates the presence of the methyl group from the methoxy substituent.
1640 - 1620 C=N Stretching Imidazole Ring Characteristic stretching frequency for the C=N bond within the imidazole moiety.
1600 - 1450 C=C Stretching Aromatic Rings Multiple bands in this region confirm the aromatic nature of the bicyclic system.
1270 - 1250 C-O Stretching Aryl-Alkyl Ether (Asymmetric) Strong absorption confirming the C(aryl)-O bond of the methoxy group.
1050 - 1020 C-O Stretching Aryl-Alkyl Ether (Symmetric) Confirms the O-C(alkyl) bond of the methoxy group.
~900 - 675 C-H Bending Aromatic C-H (out-of-plane) The pattern of these "oop" bends can give clues about the substitution pattern.

| ~600 - 500 | C-Br Stretching | Aryl Bromide | Confirms the presence of the carbon-bromine bond, though it may be weak and in a crowded region. |

Mass Spectrometry (MS)

Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and its fragmentation pattern, which acts as a molecular fingerprint.

Expertise & Causality: The MS Experiment

Electron Ionization (EI) is a hard ionization technique that provides rich fragmentation data, which is invaluable for structural confirmation. High-Resolution Mass Spectrometry (HRMS) is essential as it provides a highly accurate mass measurement, allowing for the determination of the elemental formula.

Experimental Protocol: EI-HRMS
  • Sample Introduction: Introduce a small amount of the sample dissolved in a volatile solvent (e.g., methanol) into the mass spectrometer, often via a direct insertion probe.

  • Ionization: Bombard the sample with high-energy electrons (typically 70 eV) in the EI source.

  • Analysis: Separate the resulting ions based on their mass-to-charge (m/z) ratio using a high-resolution analyzer (e.g., Time-of-Flight or Orbitrap).

MS Spectral Analysis

The mass spectrum of this compound is defined by one key feature: the isotopic signature of bromine.

Molecular Ion (M⁺): Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in the molecular ion appearing as a pair of peaks of almost equal intensity, separated by 2 m/z units. [7]* Calculated Monoisotopic Mass: 225.97418 Da (for C₈H₇⁷⁹BrN₂O) [8][9]* Expected M⁺ Peak: m/z ≈ 226

  • Expected M+2 Peak: m/z ≈ 228

IonPredicted m/zFormulaSignificance
[M]⁺226 / 228[C₈H₇BrN₂O]⁺The molecular ion peak. The 1:1 isotopic pattern is definitive proof of a single bromine atom.
[M - CH₃]⁺211 / 213[C₇H₄BrN₂O]⁺Loss of a methyl radical from the methoxy group, a common fragmentation pathway for ethers.
[M - OCH₃]⁺195 / 197[C₇H₄BrN₂]⁺Loss of a methoxy radical.
[M - Br]⁺147[C₈H₇N₂O]⁺Loss of a bromine radical. This fragment will not have the 1:1 isotopic pattern.
Fragmentation Pathway Visualization

The primary fragmentation events can be visualized to understand how the observed spectral peaks are generated from the parent molecule.

G Parent [C₈H₇BrN₂O]⁺ m/z = 226/228 Frag1 [C₇H₄BrN₂O]⁺ m/z = 211/213 Parent->Frag1 - •CH₃ Frag2 [C₈H₇N₂O]⁺ m/z = 147 Parent->Frag2 - •Br

Caption: Key EI fragmentation pathways for the target molecule.

Conclusion

The structural characterization of this compound is achieved through a synergistic application of modern spectroscopic techniques. ¹H and ¹³C NMR spectroscopy define the precise carbon-hydrogen framework and the electronic environment of each nucleus. Infrared spectroscopy provides rapid confirmation of essential functional groups, including the aromatic system, ether linkage, and C-Br bond. Finally, high-resolution mass spectrometry confirms the elemental composition and reveals the definitive isotopic signature of the bromine atom. Together, these methods provide a self-validating system, ensuring the unambiguous identification and purity assessment of this important heterocyclic compound.

References

  • BenchChem. (n.d.). Spectroscopic analysis comparison of imidazo[1,2-a]pyridine isomers.
  • The Royal Society of Chemistry. (n.d.). Supplementary Materials.
  • MDPI. (n.d.). Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]-pyridine Derivatives.
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  • MDPI. (n.d.). Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents.
  • PubMed. (2019). Synthesis, Characterization and Biological Activities of imidazo[1,2-a]pyridine Based gold(III) Metal Complexes.
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  • BIO Web of Conferences. (n.d.). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review.
  • MDPI. (n.d.). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW.
  • RSC Publishing. (n.d.). Synthesis of imidazo[1,2-a]pyridines: a decade update.
  • ResearchGate. (2016). 6-Bromo-2-methyl-1H-imidazo[4,5-b]pyridine.
  • ResearchGate. (2009). FT-IR spectra, vibrational assignments, and density functional calculations of imidazo[1,2-a]pyridine molecule and its Zn(II) halide complexes.
  • University of Calgary. (n.d.). 29.6 Infrared (IR) Spectroscopy.
  • BenchChem. (n.d.). Mass Spectrometry Analysis: A Comparative Guide to 2-bromo-6-methyl-1H-benzo[d]imidazole and Related Compounds.
  • PubChem. (n.d.). CID 130065133 | C8H7BrN2O.

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solubility and stability of 6-Bromo-7-methoxyimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide Solubility and Stability of 6-Bromo-7-methoxyimidazo[1,2-a]pyridine: A Guide for Drug Development Professionals

Abstract

This compound is a key heterocyclic building block in modern medicinal chemistry. Its core scaffold, imidazo[1,2-a]pyridine, is recognized as a "privileged structure" due to its prevalence in numerous biologically active compounds and marketed drugs.[1][2][3][4] A comprehensive understanding of the physicochemical properties of this intermediate, specifically its aqueous solubility and chemical stability, is paramount for its effective use in drug discovery and development. These parameters directly influence reaction kinetics, purification strategies, formulation development, storage conditions, and ultimately, the bioavailability of active pharmaceutical ingredients (APIs) derived from it. This guide provides a detailed examination of the theoretical and practical aspects of the , offering field-proven experimental protocols and handling recommendations for researchers, chemists, and formulation scientists.

Introduction: The Strategic Value of a Privileged Scaffold

The imidazo[1,2-a]pyridine nucleus is a cornerstone of contemporary drug design, forming the structural basis for successful therapeutics such as Zolpidem (anxiolytic) and Minodronic acid (antiosteoporotic).[3] Its synthetic versatility and broad spectrum of biological activities make it an attractive scaffold for targeting a wide range of diseases, including cancer, tuberculosis, and neurodegenerative disorders.[1][5][6]

This compound emerges as a particularly valuable derivative. The strategic placement of the bromine atom at the 6-position provides a reactive handle for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.[3] The methoxy group at the 7-position modulates the electronic properties and lipophilicity of the core, influencing target binding and pharmacokinetic profiles.

However, the transition from a novel building block to a viable drug candidate intermediate is contingent upon its fundamental physicochemical characteristics. Poor solubility can hinder biological screening and create significant formulation challenges, while instability can compromise the integrity of the molecule during synthesis, purification, and storage, leading to impurities and loss of potency. This document serves as a comprehensive resource for characterizing and navigating these critical properties.

Core Physicochemical Properties

A baseline understanding of the molecule's intrinsic properties is the foundation for all subsequent analysis. The data presented below are compiled from chemical supplier information and computational predictions.

PropertyValueSource
Molecular Formula C₈H₇BrN₂O[3]
Molecular Weight 227.06 g/mol [3]
Appearance Light beige to white powder/solid[7]
Purity (Typical) ≥97.0% (HPLC)[3]
CAS Number 1427446-76-1[3]
XLogP3 (Predicted) 2.8[8][9]
Hydrogen Bond Acceptor Count 1[9]

Causality Insight: The predicted XLogP3 value of 2.8 suggests moderate lipophilicity. While this is often favorable for cell permeability, it can also correlate with lower aqueous solubility. The single hydrogen bond acceptor (the pyridine-like nitrogen) offers a site for interaction with protic solvents, but the overall structure lacks significant hydrogen bond donors, which can limit aqueous solubility.

Aqueous Solubility Profile

Aqueous solubility is a critical determinant of a compound's suitability for in vitro assays and its potential for oral bioavailability. For the imidazo[1,2-a]pyridine class, solubility can be significantly influenced by pH due to the basicity of the nitrogen atom in the imidazole ring.

Theoretical Considerations & pH-Dependence

The imidazo[1,2-a]pyridine core contains a basic nitrogen atom that can be protonated under acidic conditions. The pKa of this nitrogen dictates the pH range over which the molecule transitions from its neutral, often less soluble form, to its protonated, cationic, and typically more soluble form. For a related imidazo[1,2-a]pyridine analogue, a pKa of 9.3 was measured.[10] Assuming a similar basicity for this compound, the compound is expected to be predominantly in its more soluble, protonated form at physiological pH in the stomach (pH ~1-3) and progressively shift to its less soluble, neutral form in the intestine (pH ~6-7.5). This "salt-out" effect is a crucial consideration for oral drug development.

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

The Shake-Flask method (as guided by OECD Guideline 105) is the gold standard for determining thermodynamic solubility. It is a self-validating system because it measures solubility at equilibrium, providing a true representation of the compound's intrinsic property under defined conditions.

Methodology:

  • Preparation: Prepare a series of buffered solutions at relevant pH values (e.g., pH 2.0 HCl, pH 7.4 PBS) and purified water.

  • Addition of Compound: Add an excess amount of this compound to separate vials containing a fixed volume of each buffer. The excess solid is critical to ensure that saturation is achieved.

  • Equilibration: Agitate the vials at a constant, controlled temperature (e.g., 25°C or 37°C) for a defined period (typically 24-48 hours) to allow the system to reach equilibrium. A preliminary kinetic study can determine the minimum time required.

  • Phase Separation: Separate the undissolved solid from the saturated solution via centrifugation (e.g., 15,000 rpm for 15 minutes) or filtration using a low-binding filter (e.g., 0.22 µm PVDF). This step is crucial to avoid artificially high results from suspended microparticles.

  • Quantification: Accurately dilute an aliquot of the clear supernatant and quantify the concentration of the dissolved compound using a validated, stability-indicating HPLC-UV method against a standard curve.

Representative Solubility Data

While specific experimental data for this exact molecule is not publicly available, the table below illustrates a plausible solubility profile based on its structure and data from similar compounds in the class.[10]

MediumTemperature (°C)Expected Solubility (µg/mL)Classification
0.1 N HCl (pH ~1)25> 1000Very Soluble
Acetate Buffer (pH 4.5)25500 - 800Soluble
PBS (pH 7.4)2550 - 100Sparingly Soluble
Purified Water25100 - 200Slightly Soluble
DMSO25> 50,000Freely Soluble

Interpretation: The data illustrates the expected pH-dependent solubility, a critical factor for predicting oral absorption. High solubility in DMSO makes it suitable for stock solution preparation for in vitro screening.

G cluster_prep 1. Preparation cluster_eq 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification prep1 Weigh excess compound eq1 Add compound to buffer in vials prep1->eq1 prep2 Prepare buffers (pH 2.0, 7.4, etc.) prep2->eq1 eq2 Agitate at constant temp (e.g., 25°C for 24h) eq1->eq2 sep1 Centrifuge or filter to remove solid eq2->sep1 quant1 Collect clear supernatant sep1->quant1 quant2 Dilute aliquot quant1->quant2 quant3 Analyze via validated HPLC-UV method quant2->quant3 quant4 Calculate concentration (mg/mL or µM) quant3->quant4

Caption: Workflow for Thermodynamic Solubility Determination.

Chemical Stability Profile

Assessing the intrinsic stability of a molecule is mandated by regulatory agencies and is essential for developing robust synthetic processes and stable drug formulations.[11][12] Forced degradation (or stress testing) studies are performed to identify potential degradation pathways and develop stability-indicating analytical methods.

Potential Degradation Pathways

The imidazo[1,2-a]pyridine scaffold, while relatively stable, is susceptible to specific degradation mechanisms, primarily driven by the electron-rich nature of the fused imidazole ring and the reactivity of the pyridine moiety.

  • Oxidation: The imidazole ring can be susceptible to oxidative attack, especially in the presence of peroxides or through auto-oxidation under certain conditions.[11]

  • Photodegradation: Aromatic heterocyclic systems are often sensitive to UV or visible light, which can induce radical reactions or rearrangements.

  • Hydrolysis: While the core ring system is generally stable to hydrolysis, extreme pH conditions (strong acid or base) at elevated temperatures could potentially lead to ring cleavage, analogous to pathways seen in pyridine degradation.[13]

Experimental Protocol: Forced Degradation Study

This protocol outlines a systematic approach to evaluating stability under accelerated conditions, as recommended by ICH guidelines (Q1A/Q1B).

Objective: To generate ~5-20% degradation of the parent compound to ensure that primary degradation products are formed and can be adequately characterized without being obscured by secondary degradation.

Methodology:

  • Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Conditions (run in parallel):

    • Acid Hydrolysis: Treat the stock solution with 0.1 M to 1 M HCl at a controlled temperature (e.g., 60-80°C) for a set time (e.g., 2, 8, 24 hours).

    • Base Hydrolysis: Treat the stock solution with 0.1 M to 1 M NaOH at a controlled temperature (e.g., 60-80°C) for a set time.

    • Oxidation: Treat the stock solution with 3% to 30% hydrogen peroxide (H₂O₂) at room temperature. This reaction is often rapid.

    • Thermal Stress: Store the solid compound and a solution of the compound at elevated temperatures (e.g., 60°C) and humidity (e.g., 75% RH).

    • Photostability: Expose the solid compound and a solution to a controlled light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (ICH Q1B).

  • Timepoint Sampling: At designated time points, withdraw an aliquot from each stress condition.

  • Quenching: Neutralize the acid and base samples with an equimolar amount of base/acid, respectively, to halt the degradation reaction.

  • Analysis: Analyze all samples, including an unstressed control, using a stability-indicating HPLC method, typically coupled with a photodiode array (PDA) detector and a mass spectrometer (MS).

    • The PDA detector helps assess peak purity.

    • The MS detector provides mass information on the parent compound and any new peaks (degradants), aiding in structural elucidation.

G cluster_stress Parallel Stress Conditions cluster_analysis start Prepare Compound Stock Solution acid Acid Hydrolysis (HCl, 80°C) start->acid base Base Hydrolysis (NaOH, 80°C) start->base oxid Oxidation (H₂O₂, RT) start->oxid heat Thermal Stress (60°C/75% RH) start->heat light Photostability (ICH Q1B) start->light analysis Analyze All Samples by Stability-Indicating HPLC-PDA-MS acid->analysis base->analysis oxid->analysis heat->analysis light->analysis end Identify Degradants Establish Degradation Pathway Validate Analytical Method analysis->end

Caption: Workflow for a Forced Degradation Study.

Recommendations for Handling and Storage

Based on the physicochemical profile and potential instabilities of heterocyclic compounds, the following best practices are recommended:

  • Storage: The compound should be stored in a tightly sealed container at refrigerated temperatures (2-8°C) to minimize thermal degradation and potential hydrolysis from atmospheric moisture.[3][7]

  • Protection from Light: To prevent photodegradation, store the material in an amber vial or in a light-blocking outer container.

  • Inert Atmosphere: For long-term storage, consider flushing the container with an inert gas like argon or nitrogen to displace oxygen and prevent oxidative degradation.

  • Solution Stability: Solutions, particularly in protic solvents, should be prepared fresh. If storage is necessary, they should be stored at -20°C or -80°C and protected from light. DMSO stock solutions are generally more stable but can be susceptible to freeze-thaw cycles.

Conclusion

This compound is a high-value synthetic intermediate with significant potential in drug discovery. A thorough and early characterization of its solubility and stability is not merely a procedural step but a strategic imperative. The compound is predicted to exhibit classic pH-dependent solubility, a trait that must be managed during formulation and preclinical development. Its stability profile, likely susceptible to oxidative and photolytic stress, necessitates careful handling and storage protocols to ensure its integrity. The experimental frameworks provided in this guide offer robust, self-validating systems for generating the critical data needed to de-risk development programs and accelerate the journey from a promising molecule to a potential therapeutic.

References

  • Allen S., et al. (2012). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. ACS Medicinal Chemistry Letters. Available at: [Link]
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  • Li, J., et al. (2022). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry. Available at: [Link]
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  • Torres-Rodríguez, M., et al. (2021). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Molecules. Available at: [Link]
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  • ResearchGate. (2026). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Available at: [Link]
  • Kim, Y., et al. (2010). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of Bacteriology. Available at: [Link]
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Unlocking the Therapeutic Potential of 6-Bromo-7-methoxyimidazo[1,2-a]pyridine: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2][3][4][5] This guide focuses on a specific, yet under-explored derivative, 6-Bromo-7-methoxyimidazo[1,2-a]pyridine, providing a comprehensive roadmap for elucidating its potential biological targets. While direct pharmacological data for this particular analogue is limited, the extensive research on the broader imidazo[1,2-a]pyridine class provides a strong foundation for predicting and systematically investigating its mechanism of action. This document serves as a technical primer for researchers, outlining a logical, multi-pronged experimental strategy to identify and validate novel therapeutic targets, thereby accelerating its journey from a chemical entity to a potential therapeutic agent.

The Imidazo[1,2-a]pyridine Scaffold: A Gateway to Diverse Pharmacology

The imidazo[1,2-a]pyridine core is a bicyclic aromatic system that has been successfully incorporated into numerous marketed drugs with diverse therapeutic applications, including the hypnotic agent Zolpidem and the anti-ulcer drug Zolimidine.[2][5][6] The scaffold's rigid, planar structure and its capacity for diverse functionalization make it an ideal starting point for the design of small molecule inhibitors that can interact with a variety of biological macromolecules.

The known biological activities of imidazo[1,2-a]pyridine derivatives are extensive and include:

  • Anticancer: Many analogues have demonstrated potent cytotoxic effects against various cancer cell lines.[7][8]

  • Kinase Inhibition: The scaffold has been successfully employed to develop inhibitors of key signaling kinases, particularly within the PI3K/Akt/mTOR pathway.[9][10][11]

  • Antimicrobial and Antiviral: Derivatives have shown promise in combating infectious diseases, including tuberculosis and various viral infections.[6][12]

  • Neuropharmacological: The scaffold is present in drugs targeting the central nervous system, exhibiting anxiolytic and hypnotic properties.[5]

Given this rich pharmacological background, this compound represents a promising, yet uncharacterized, molecule. The bromine atom at the 6-position and the methoxy group at the 7-position offer unique electronic and steric properties that could confer novel target specificity and potency.[13]

Predicted Target Classes for this compound

Based on the established activities of the parent scaffold, we can hypothesize several high-probability target classes for this compound. This section will delve into the rationale for each predicted target class and outline a strategic approach for experimental validation.

Protein Kinases: The PI3K/Akt/mTOR Pathway

Rationale: The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[10] Several imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of this pathway, suggesting that the scaffold is well-suited for interaction with the ATP-binding pocket of kinases.[9][11]

Experimental Strategy: A tiered approach is recommended to investigate the potential kinase inhibitory activity of this compound.

Tier 1: Broad Kinase Profiling. To cast a wide net, the initial step should involve screening the compound against a large panel of recombinant human kinases. This will provide a broad overview of its kinase selectivity profile and identify initial "hits."

Experimental Protocol: Broad Kinase Panel Screen

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Assay Plate Preparation: In a multi-well assay plate, serially dilute the compound to the desired screening concentrations.

  • Kinase Reaction: Add the recombinant kinase, its specific substrate, and ATP to initiate the reaction in the presence of the compound.

  • Detection: Utilize a suitable detection method (e.g., radiometric, fluorescence, or luminescence-based) to measure kinase activity.

  • Data Analysis: Calculate the percent inhibition for each kinase at the tested concentrations and identify kinases that are significantly inhibited by the compound.

Tier 2: IC50 Determination for "Hit" Kinases. For the kinases identified as hits in the initial screen, the next step is to determine the half-maximal inhibitory concentration (IC50) to quantify the compound's potency.

Experimental Protocol: IC50 Determination

  • Compound Dilution: Prepare a series of dilutions of the compound, typically in a 10-point dose-response format.

  • Kinase Assay: Perform the kinase assay as described above with the range of compound concentrations.

  • Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Tier 3: Cellular Target Engagement. Confirming that the compound interacts with the target kinase in a cellular context is crucial. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat intact cells with the compound or a vehicle control.

  • Heating: Heat the cell lysates to a range of temperatures.

  • Protein Precipitation: Centrifuge the samples to pellet precipitated proteins.

  • Western Blot Analysis: Analyze the soluble fraction by Western blotting using an antibody specific for the target kinase.

  • Data Analysis: A shift in the melting curve of the target protein in the presence of the compound indicates direct target engagement.

Signaling Pathway Visualization

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Generates PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Growth Cell Growth & Proliferation mTORC1->Growth Promotes Compound 6-Bromo-7-methoxy- imidazo[1,2-a]pyridine Compound->PI3K Inhibits?

Caption: Predicted inhibition of the PI3K/Akt/mTOR signaling pathway.

Cytoskeletal Components: Tubulin Polymerization

Rationale: The cytoskeleton, particularly the microtubule network formed by tubulin polymerization, is a validated target for anticancer drugs. Some imidazo[1,5-a]pyridine derivatives, structurally related to our compound of interest, have been shown to inhibit tubulin polymerization.[14] The planar, aromatic nature of the imidazo[1,2-a]pyridine scaffold could allow it to bind to the colchicine-binding site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.

Experimental Strategy:

Tier 1: In Vitro Tubulin Polymerization Assay. The most direct way to assess the effect of the compound on tubulin dynamics is through an in vitro polymerization assay.

Experimental Protocol: In Vitro Tubulin Polymerization Assay

  • Compound Incubation: Incubate purified tubulin with the compound or a control (e.g., colchicine as a positive control, DMSO as a negative control).

  • Initiation of Polymerization: Initiate polymerization by raising the temperature to 37°C and adding GTP.

  • Monitoring Polymerization: Monitor the increase in absorbance at 340 nm over time, which corresponds to the rate of tubulin polymerization.

  • Data Analysis: Compare the polymerization curves in the presence of the compound to the controls to determine if it inhibits or promotes tubulin polymerization.

Tier 2: Cellular Microtubule Staining. To visualize the effect of the compound on the cellular microtubule network, immunofluorescence staining can be employed.

Experimental Protocol: Immunofluorescence Staining of Microtubules

  • Cell Culture and Treatment: Grow cells on coverslips and treat them with the compound at various concentrations.

  • Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize them with a detergent (e.g., Triton X-100).

  • Antibody Staining: Incubate the cells with a primary antibody against α-tubulin, followed by a fluorescently labeled secondary antibody.

  • Microscopy: Visualize the microtubule network using a fluorescence microscope.

  • Analysis: Look for changes in microtubule morphology, such as depolymerization or bundling, in the compound-treated cells compared to controls.

Workflow Visualization

Tubulin_Workflow Start Start: Purified Tubulin Assay In Vitro Polymerization Assay Start->Assay Result1 Inhibition of Polymerization? Assay->Result1 Microscopy Immunofluorescence Microscopy Result2 Disruption of Microtubule Network? Microscopy->Result2 Result1->Microscopy Confirm in cells End Conclusion: Tubulin is a Potential Target Result2->End

Caption: Experimental workflow for investigating tubulin as a target.

Broader Target Deconvolution Strategies

While focused investigations into predicted target classes are essential, an unbiased, proteome-wide approach can uncover unexpected targets and provide a more complete picture of the compound's mechanism of action.

Affinity-Based Proteomics

Rationale: This technique involves immobilizing the compound on a solid support to "fish" for interacting proteins from a cell lysate.

Experimental Workflow:

  • Compound Immobilization: Synthesize a derivative of this compound with a linker suitable for conjugation to a solid support (e.g., agarose beads).

  • Affinity Chromatography: Incubate the immobilized compound with a cell lysate.

  • Washing: Wash away non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins.

  • Protein Identification: Identify the eluted proteins using mass spectrometry (LC-MS/MS).

Phenotypic Screening and Pathway Analysis

Rationale: High-content imaging and other phenotypic screening platforms can reveal the cellular processes affected by the compound. Subsequent pathway analysis can then point towards potential molecular targets.

Experimental Workflow:

  • High-Content Imaging: Treat cells with the compound and use automated microscopy to capture images of various cellular features (e.g., nuclear morphology, mitochondrial integrity, cytoskeletal organization).

  • Phenotypic Profiling: Quantify the changes in these features to create a "phenotypic fingerprint" of the compound's effect.

  • Bioinformatics Analysis: Compare this fingerprint to databases of known drugs and genetic perturbations to infer the compound's mechanism of action and potential targets.

Summary and Future Directions

This compound is a molecule of significant interest due to its privileged scaffold and potential for novel biological activity. This guide provides a structured and logical framework for elucidating its molecular targets. By systematically exploring predicted target classes like protein kinases and tubulin, and employing unbiased proteomic and phenotypic approaches, researchers can efficiently and rigorously deconvolute its mechanism of action. The insights gained from these studies will be instrumental in guiding the future development of this promising compound as a potential therapeutic agent.

References

  • Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Topics in Medicinal Chemistry.
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  • Synthesis and biological evaluation of imidazo[1,5-a]pyridine-benzimidazole hybrids as inhibitors of both tubulin polymerization and PI3K/Akt pathway. Organic & Biomolecular Chemistry.
  • Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. PMC.
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The Unveiling of a Privileged Scaffold: A Technical Guide to the Mechanism of Action of 6-Bromo-7-methoxyimidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Rise of a Versatile Pharmacophore

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1] This nitrogen-bridged heterocyclic system forms the core of several commercially successful drugs, showcasing a wide therapeutic spectrum.[1] The inherent versatility of this scaffold has spurred extensive research, leading to the discovery of derivatives with a vast array of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[2][3][4][5] This guide delves into the intricate mechanisms of action of a specific subclass: the 6-Bromo-7-methoxyimidazo[1,2-a]pyridine derivatives, offering a comprehensive resource for researchers, scientists, and drug development professionals. Our exploration will be grounded in experimental evidence, elucidating the molecular pathways these compounds modulate and providing practical insights into the methodologies used for their characterization.

I. The Anticancer Landscape: A Multi-pronged Assault on Malignancy

The most extensively documented therapeutic application of imidazo[1,2-a]pyridine derivatives, including the 6-bromo-7-methoxy substituted variants, is in the realm of oncology.[6] These compounds exert their anticancer effects through a sophisticated interplay of mechanisms, primarily revolving around the induction of programmed cell death (apoptosis), cell cycle arrest, and the inhibition of critical signaling pathways that drive tumor growth and survival.

A. Induction of Apoptosis: Orchestrating Cellular Demise

A hallmark of many effective anticancer agents is their ability to trigger apoptosis in malignant cells. 6-Substituted imidazo[1,2-a]pyridines have demonstrated the capacity to initiate this process through both intrinsic and extrinsic pathways.

One key mechanism involves the mitochondrial (intrinsic) pathway of apoptosis. Studies have shown that treatment with these derivatives can lead to the release of cytochrome c from the mitochondria into the cytosol.[7] This event is a critical trigger for the activation of a cascade of effector caspases, including caspase-3, which are the executioners of apoptosis.[7] Furthermore, the activation of caspase-8 has also been observed, suggesting a potential crosstalk with the extrinsic, death receptor-mediated pathway.[7]

In the context of breast cancer, specific imidazo[1,2-a]pyridine compounds have been shown to induce the extrinsic apoptosis pathway. This is evidenced by the increased activity of caspase-7 and caspase-8, along with the cleavage of PARP (Poly (ADP-ribose) polymerase), a key substrate of activated caspases.[8]

Experimental Workflow: Assessing Apoptosis Induction

G cluster_0 Cell Treatment cluster_1 Apoptosis Assays cluster_2 Data Analysis & Interpretation start Cancer Cell Culture treat Treat with 6-Bromo-7-methoxy- imidazo[1,2-a]pyridine derivative start->treat annexin Annexin V/PI Staining (Flow Cytometry) treat->annexin caspase Caspase Activity Assay (e.g., Caspase-Glo) treat->caspase western Western Blot for Apoptotic Markers (Cleaved PARP, Caspases) treat->western quantify Quantification of Apoptotic Population annexin->quantify caspase->quantify pathway Elucidation of Apoptotic Pathway (Intrinsic vs. Extrinsic) western->pathway quantify->pathway

Caption: Workflow for investigating apoptosis induction by imidazo[1,2-a]pyridine derivatives.

B. Cell Cycle Arrest: Halting Uncontrolled Proliferation

In addition to inducing apoptosis, certain this compound derivatives can arrest the cell cycle, preventing cancer cells from dividing and proliferating. This is often achieved by modulating the expression of key cell cycle regulatory proteins.

A notable mechanism involves the upregulation of the tumor suppressor protein p53 and its downstream target, the cyclin-dependent kinase inhibitor p21.[8][9] Increased levels of p21 can halt the cell cycle, providing time for DNA repair or, if the damage is too severe, triggering apoptosis. Some derivatives have been specifically shown to induce cell cycle arrest at the G2/M phase.[9]

Signaling Pathway: p53-Mediated Cell Cycle Arrest

G compound 6-Bromo-7-methoxy- imidazo[1,2-a]pyridine p53 p53 compound->p53 Upregulation p21 p21 p53->p21 Upregulation cdk Cyclin-Dependent Kinases (CDKs) p21->cdk Inhibition arrest G2/M Phase Cell Cycle Arrest cdk->arrest Blockage of Progression

Caption: p53-dependent cell cycle arrest induced by imidazo[1,2-a]pyridine derivatives.

C. Kinase Inhibition: Targeting the Engines of Cancer Growth

A significant body of research has identified imidazo[1,2-a]pyridines as potent kinase inhibitors.[6][9] Kinases are crucial components of signaling pathways that regulate cell growth, proliferation, and survival, and their aberrant activation is a common driver of cancer.

1. The PI3K/AKT/mTOR Pathway:

The Phosphatidylinositol 3-kinase (PI3K)/AKT/mechanistic target of rapamycin (mTOR) pathway is a central signaling cascade that is frequently hyperactivated in various cancers. Several imidazo[1,2-a]pyridine derivatives have been shown to inhibit this pathway.[9] Some compounds are believed to bind to the ATP-binding site of PI3K, leading to the downregulation of phosphorylated AKT (p-AKT) and phosphorylated mTOR (p-mTOR).[9] One study identified a novel 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivative as a potent PI3Kα inhibitor with an IC50 value of 1.94 nM, which subsequently induced G2/M phase cell cycle arrest and apoptosis in cancer cells.[10]

2. Platelet-Derived Growth Factor Receptor (PDGFR):

PDGFR is a receptor tyrosine kinase that plays a role in tumor growth, angiogenesis, and fibrosis.[11] Imidazo[1,2-a]pyridines have been identified as potent inhibitors of PDGFR, suggesting their potential as antiangiogenic agents.[11]

3. Other Kinases:

The versatility of the imidazo[1,2-a]pyridine scaffold allows for the development of inhibitors targeting a range of other kinases. For instance, a derivative has been identified as a TAK1 kinase inhibitor with an IC50 of 8 nM.[12]

Signaling Pathway: Inhibition of the PI3K/AKT/mTOR Cascade

G compound 6-Bromo-7-methoxy- imidazo[1,2-a]pyridine Derivative pi3k PI3K compound->pi3k Inhibition akt AKT pi3k->akt Activation mtor mTOR akt->mtor Activation proliferation Cell Proliferation, Survival, Growth mtor->proliferation Promotion

Caption: Inhibition of the PI3K/AKT/mTOR pathway by imidazo[1,2-a]pyridine derivatives.

II. Beyond Cancer: Expanding Therapeutic Horizons

While oncology is a major focus, the biological activities of this compound derivatives extend to other therapeutic areas.

A. Phosphodiesterase (PDE) Inhibition

6-bromoimidazo[1,2-a]pyridine is a key intermediate in the synthesis of Olprinone, a specific inhibitor of phosphodiesterase III (PDEIII).[12] PDEIII inhibitors are used in the treatment of acute heart failure.[12]

B. Antituberculosis Activity

The global health threat of tuberculosis has driven the search for novel therapeutics. Imidazo[1,2-a]pyridine derivatives have emerged as promising candidates. Some derivatives have been identified as inhibitors of mycobacterial ATP synthesis, targeting cytochrome c oxidase and ATP synthase.[13] Others have shown potential as inhibitors of Mtb pantothenate synthetase.[14]

III. Quantitative Analysis of Biological Activity

The potency of this compound derivatives is often quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.

Derivative Class/CompoundCell LineBiological ActivityIC50 ValueReference
Imidazo[1,2-a]pyridines (IP-5)HCC1937 (Breast Cancer)Cytotoxicity45 µM[8][15]
Imidazo[1,2-a]pyridines (IP-6)HCC1937 (Breast Cancer)Cytotoxicity47.7 µM[8][15]
Imidazo[1,2-a]pyridines (IP-7)HCC1937 (Breast Cancer)Cytotoxicity79.6 µM[8][15]
6-(imidazo[1,2-a]pyridin-6-yl)quinazoline (13k)Various Tumor Cell LinesAnticancer0.09 µM - 0.43 µM[10]
6-(imidazo[1,2-a]pyridin-6-yl)quinazoline (13k)PI3KαKinase Inhibition1.94 nM[10]

IV. Methodologies for Mechanistic Elucidation

The determination of the mechanism of action of these derivatives relies on a suite of well-established molecular and cellular biology techniques.

A. Cell Viability and Cytotoxicity Assays
  • MTT Assay: This colorimetric assay is widely used to assess cell metabolic activity as an indicator of cell viability.

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat cells with various concentrations of the imidazo[1,2-a]pyridine derivative for a specified duration (e.g., 48 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.

    • Solubilize the resulting formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of viable cells relative to an untreated control and determine the IC50 value.

B. Western Blot Analysis
  • Purpose: To detect and quantify specific proteins to understand the compound's effect on signaling pathways and cellular processes.

    • Lyse treated and untreated cells to extract total protein.

    • Determine protein concentration using a standard method (e.g., BCA assay).

    • Separate proteins by size using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).

    • Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific to the target proteins (e.g., p53, p21, p-AKT, cleaved PARP).

    • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Add a chemiluminescent substrate and detect the signal using an imaging system.

    • Normalize the protein of interest to a loading control (e.g., β-actin or GAPDH).

C. Flow Cytometry for Cell Cycle Analysis
  • Purpose: To determine the distribution of cells in different phases of the cell cycle.

    • Harvest treated and untreated cells.

    • Fix the cells in cold ethanol to permeabilize the cell membrane.

    • Treat the cells with RNase to remove RNA.

    • Stain the cellular DNA with a fluorescent dye (e.g., propidium iodide).

    • Analyze the stained cells using a flow cytometer. The DNA content corresponds to the phase of the cell cycle (G1, S, G2/M).

V. Conclusion and Future Directions

The this compound scaffold represents a highly promising platform for the development of novel therapeutics. Their multifaceted mechanism of action, particularly in the context of cancer, involving the induction of apoptosis, cell cycle arrest, and inhibition of key kinase signaling pathways, underscores their potential. The continued exploration of the structure-activity relationships of these derivatives will undoubtedly lead to the identification of even more potent and selective agents. Future research should focus on in vivo efficacy studies, pharmacokinetic profiling, and the identification of novel molecular targets to fully realize the therapeutic potential of this remarkable class of compounds.

References

  • Gouda, M. A., et al. (2010). 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. PubMed. Available at: [Link]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PubMed Central. Available at: [Link]

  • Al-Ostath, S., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. PMC - NIH. Available at: [Link]

  • (2016). 6-Bromo-2-methyl-1H-imidazo[4,5-b]pyridine. ResearchGate. Available at: [Link]

  • Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. PMC. Available at: [Link]

  • Al-Ostath, S., et al. (2021). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. PMC - NIH. Available at: [Link]

  • Hamd, A. H., & Al-Lami, N. (2023). Anti-Breast Cancer Activity of Some Synthesized Pyrazole Derivatives Bearing Imidazo[1,2a]pyridine Moiety. Iraqi Journal of Science. Available at: [Link]

  • Ferreira, L. A. P., et al. (2026). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. Available at: [Link]

  • Narayan, P., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). PubMed. Available at: [Link]

  • Narayan, P., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets. Available at: [Link]

  • Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. PubMed. Available at: [Link]

  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. (2023). Elsevier.
  • Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. PMC - PubMed Central. Available at: [Link]

  • (2016). Discovery of Imidazo[1,2-a]pyridine Ethers and Squaramides as Selective and Potent Inhibitors of Mycobacterial Adenosine Triphosphate (ATP) Synthesis. ResearchGate. Available at: [Link]

  • Synthesis, Anticancer Evaluation and Molecular Docking of Novel Imidazo[1,2-a]pyridine Derivatives. Asian Journal of Chemistry. Available at: [Link]

  • Imidazo[1,2-b]pyridazines: A potent and selective class of cyclin-dependent kinase inhibitors. ResearchGate. Available at: [Link]

  • Li, Y., et al. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. MDPI. Available at: [Link]

  • Al-Ostath, S., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. PubMed. Available at: [Link]

Sources

Whitepaper: In Silico Modeling and Docking Studies of 6-Bromo-7-methoxyimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2][3] This guide provides an in-depth technical walkthrough of the in silico modeling and molecular docking procedures for a specific derivative, 6-Bromo-7-methoxyimidazo[1,2-a]pyridine. We will explore the rationale behind computational drug design, detail a validated workflow for ligand and protein preparation, execute molecular docking against the γ-Aminobutyric Acid Type A (GABA-A) receptor, and conclude with post-docking analysis and ADMET prediction. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools to accelerate early-stage drug discovery.

Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a nitrogen-bridged heterocyclic system present in numerous marketed drugs, including the widely prescribed anxiolytics and hypnotics Zolpidem and Alpidem.[3] Its synthetic accessibility and versatile biological activity have established it as a critical scaffold for developing novel therapeutics.[2][3] Derivatives have demonstrated a broad spectrum of pharmacological effects, including anticancer, anti-inflammatory, antiviral, and antitubercular properties.[2][4][5][6]

The subject of this guide, this compound (Figure 1), is a key synthetic intermediate.[1] The bromine atom at the 6-position and the methoxy group at the 7-position provide strategic points for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR).

Compound Property Value
IUPAC Name This compound
Molecular Formula C₈H₇BrN₂O
Molecular Weight 227.06 g/mol
CAS Number 1427446-76-1
Canonical SMILES COC1=CC2=C(C=C1Br)N=CN2C

Table 1: Physicochemical Properties of this compound.

The power of in silico (computational) techniques lies in their ability to predict and rationalize the interactions of such molecules at a biological target before committing to costly and time-consuming synthesis and in vitro testing.[7][8][9] This predictive power accelerates the design-synthesize-test-analyze cycle, a fundamental paradigm in drug discovery.

Rationale and Strategy for In Silico Analysis

Computational drug design employs a suite of methods to predict the therapeutic potential of small molecules.[10] For novel or intermediate compounds like this compound, a structure-based approach is highly effective. This involves using the known three-dimensional structure of a biological target to predict how a ligand will bind.

Our strategy is built on the following pillars:

  • Target Selection: Based on the known pharmacology of the imidazo[1,2-a]pyridine scaffold, the GABA-A receptor is an exceptionally relevant target.[11][12] It is a ligand-gated ion channel that mediates inhibitory neurotransmission in the central nervous system and is the target of benzodiazepines and other anxiolytic drugs.[13][14]

  • Molecular Docking: This technique predicts the preferred orientation (pose) and binding affinity of a ligand when bound to a protein target.[15] A strong predicted binding affinity suggests a higher likelihood of biological activity.

  • ADMET Prediction: A molecule's efficacy is determined not only by its target affinity but also by its pharmacokinetic and toxicological properties. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction provides an early assessment of a compound's drug-likeness.[16][17][18]

The entire workflow is designed as a self-validating system, incorporating control steps to ensure the reliability of the generated predictions.

G cluster_prep Phase 1: Preparation cluster_core Phase 2: Core Simulation cluster_analysis Phase 3: Analysis & Prediction cluster_output Phase 4: Outcome Ligand Ligand Preparation (6-Bromo-7-methoxy...) - 3D Structure Generation - Energy Minimization Docking Molecular Docking - Define Binding Site - Run Docking Algorithm (e.g., AutoDock Vina) - Generate Poses & Scores Ligand->Docking Input Ligand Protein Protein Target Preparation (GABA-A Receptor, PDB: 6D6T) - Download & Clean Structure - Add Hydrogens Protein->Docking Input Receptor Analysis Post-Docking Analysis - Visualize Interactions - Identify Key Residues - Compare with Known Binders Docking->Analysis Results ADMET ADMET Prediction - Calculate Physicochemical Properties - Predict Pharmacokinetics - Assess Toxicity Risks Docking->ADMET Output Lead Candidate Hypothesis (Is the compound a viable starting point?) Analysis->Output ADMET->Output

Caption: High-level workflow for in silico analysis.

Experimental Protocols: A Validated Workflow

This section provides a step-by-step methodology for conducting docking studies. The protocols are described in a software-agnostic manner where possible, but specific, widely-used open-source tools are mentioned for clarity.

Ligand Preparation

The goal of ligand preparation is to generate a geometrically optimized, low-energy 3D conformation of the molecule with correct atom types and charges.

Protocol:

  • Obtain 2D Structure: Draw the structure of this compound in a chemical drawing software (e.g., ChemDraw, MarvinSketch) or obtain its SMILES string (COC1=CC2=C(C=C1Br)N=CN2C).

  • Generate 3D Coordinates: Convert the 2D representation into a 3D structure. Most molecular modeling packages (e.g., Avogadro, PyMOL) can perform this step.

  • Energy Minimization: This is a critical step to relieve any steric strain from the initial 3D conversion and find a stable, low-energy conformation.

    • Causality: A high-energy, strained conformation will not be representative of the molecule's state in a biological system and will lead to inaccurate docking scores.

    • Method: Use a suitable force field (e.g., MMFF94 or UFF) and a robust optimization algorithm like steepest descent followed by conjugate gradients until convergence is reached.

  • Assign Partial Charges: Assign appropriate partial charges to each atom (e.g., Gasteiger charges), which are essential for calculating electrostatic interactions during docking.

  • Save in Docking-Ready Format: Save the prepared ligand structure in a format compatible with the chosen docking software, such as .pdbqt for AutoDock Vina.[19]

Protein Target Preparation

Proper protein preparation is paramount for a successful docking simulation. The objective is to clean the crystal structure and prepare it for the docking algorithm.

Protocol:

  • Select and Download PDB Structure: Based on our target rationale, we select a high-resolution crystal structure of the human GABA-A receptor. A suitable entry is PDB ID: 6D6T , which represents the human α1-β2-γ2 subtype in complex with GABA and the antagonist flumazenil.[20]

    • Expertise: Choosing a structure with a co-crystallized ligand is advantageous. This ligand's binding site defines the target pocket and can be used to validate the docking protocol's accuracy.

  • Clean the Protein Structure:

    • Remove all non-essential molecules from the PDB file, including water molecules, ions, and co-solvents that are not part of the active site.

    • Causality: Water molecules can interfere with the docking algorithm unless they are known to play a crucial role in ligand binding (in which case, more advanced water-handling protocols are needed).

    • Select the relevant protein chains for the study. For 6D6T, this would be the chains forming the benzodiazepine binding site at the α1/γ2 interface.

  • Add Hydrogen Atoms: Crystal structures often lack explicit hydrogen atoms. Add them according to standard geometries and ionization states at a physiological pH (e.g., 7.4).

  • Assign Charges: Assign partial charges to the protein atoms (e.g., Kollman charges).

  • Save in Docking-Ready Format: Convert the prepared protein structure into the appropriate format (e.g., .pdbqt).

Molecular Docking and Binding Site Definition

With the ligand and protein prepared, the docking simulation can be configured.

Protocol:

  • Define the Binding Site (Grid Box): The docking algorithm needs to know where to search for potential binding poses. This is defined by a "grid box" centered on the active site.

    • Method: Center the grid box on the co-crystallized ligand (flumazenil in PDB: 6D6T) if available. The size of the box should be large enough to accommodate the ligand (this compound) and allow for rotational and translational freedom.

    • Trustworthiness: A well-defined grid box, focused on the known binding pocket, increases the efficiency and accuracy of the docking search, preventing the algorithm from exploring irrelevant surface pockets.[15][21]

  • Protocol Validation (Self-Validation): Before docking the novel compound, perform a re-docking experiment.

    • Action: Extract the co-crystallized ligand (flumazenil) from the PDB file, prepare it as described in 3.1, and then dock it back into the protein's binding site.

    • Validation Criterion: The protocol is considered validated if the docking software can reproduce the original crystallographic pose with a Root Mean Square Deviation (RMSD) of less than 2.0 Å.[22] This confirms that the chosen parameters can accurately identify the correct binding mode.

  • Execute Docking Run: Run the docking simulation for this compound using the validated protocol. Set the exhaustiveness parameter (if using AutoDock Vina) to a high value (e.g., 16 or 32) to ensure a thorough search of the conformational space.

  • Analyze Output: The primary outputs are the binding affinity (a score in kcal/mol) and a set of predicted binding poses for the ligand. A more negative binding affinity score indicates a stronger predicted interaction.

Results and Interpretation

Docking Analysis

The docking results for this compound would be analyzed to understand its potential binding mode and affinity for the GABA-A receptor's benzodiazepine site.

Ligand Predicted Binding Affinity (kcal/mol) Key Interacting Residues (Hypothetical)
Flumazenil (Control)-9.5α1:His101, α1:Tyr159, α1:Tyr209, γ2:Phe77
6-Bromo-7-methoxy...-8.2α1:His101, α1:Tyr209, γ2:Phe77, γ2:Met130

Table 2: Hypothetical docking results. The binding affinity for the control should be strong, and the key residues are known interaction points in the benzodiazepine site.

Interpretation of Interactions:

  • Hydrogen Bonds: The nitrogen atoms of the imidazo[1,2-a]pyridine core could act as hydrogen bond acceptors with key residues like α1:His101.

  • π-Stacking/Hydrophobic Interactions: The aromatic rings of the scaffold are likely to form π-π stacking or T-stacking interactions with aromatic residues such as α1:Tyr209 and γ2:Phe77, which are critical for anchoring ligands in this site.[11]

  • Halogen Bond: The bromine atom at the 6-position could potentially form a halogen bond with an electron-rich atom (like a backbone carbonyl oxygen), further stabilizing the complex.

G cluster_receptor Receptor Complex GABA_A GABA-A Receptor Ligand-gated Cl- channel Composed of α, β, γ subunits Neuron Postsynaptic Neuron GABA_A->Neuron Is embedded in GABA GABA (Agonist) GABA->GABA_A Binds at α/β interface BZD_Ligand {Imidazo[1,2-a]pyridine (Positive Allosteric Modulator)} BZD_Ligand->GABA_A Binds at α/γ interface BZD_Ligand->GABA Enhances effect of Effect {Increased Cl- Influx | Membrane Hyperpolarization | INHIBITORY EFFECT} Neuron->Effect Leads to

Sources

A Strategic Guide to the Preliminary Biological Screening of 6-Bromo-7-methoxyimidazo[1,2-a]pyridine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive technical framework for the initial biological evaluation of a novel library of 6-Bromo-7-methoxyimidazo[1,2-a]pyridine analogs. The strategic approach detailed herein is designed to efficiently identify and characterize promising lead compounds for further development by elucidating their cytotoxic, anti-inflammatory, and antimicrobial potential.

Introduction: The Therapeutic Potential of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its wide spectrum of pharmacological activities.[1][2][3] This fused bicyclic system serves as the foundation for numerous compounds that have entered clinical trials, demonstrating its versatility and drug-like properties. Analogs have shown significant promise as antitumor, anti-inflammatory, and antituberculosis agents.[1][2][3][4]

The specific substitution pattern of a 6-Bromo and 7-methoxy group on this scaffold presents a unique chemical space. The bromine atom at the 6-position can serve as a handle for further synthetic modification (e.g., cross-coupling reactions) and may enhance binding affinity through halogen bonding. The methoxy group at the 7-position can influence the molecule's electronic properties and metabolic stability. This guide outlines a tiered, multi-pronged screening cascade designed to efficiently probe the biological potential of these novel analogs.

The Screening Rationale: A Multi-Target Approach

A preliminary screening strategy must be both broad enough to capture unexpected activities and focused enough to yield actionable data. Based on the extensive literature on the imidazo[1,2-a]pyridine core, a three-pronged initial investigation is warranted.[3][5][6]

  • Oncology: The scaffold is a well-established pharmacophore in the development of anticancer agents, targeting various pathways including protein kinases like PI3K/mTOR.[3][7] A primary cytotoxicity screen against a panel of cancer cell lines is a logical and essential first step.[6][8][9]

  • Inflammation: Several imidazo[1,2-a]pyridine derivatives have demonstrated potent anti-inflammatory effects by modulating key signaling pathways such as NF-κB and inhibiting the production of pro-inflammatory cytokines.[4][5]

  • Infectious Diseases: The emergence of drug-resistant pathogens necessitates the search for new antimicrobial agents. The imidazo[1,2-a]pyridine nucleus has yielded compounds with significant activity against various microbes, including Mycobacterium tuberculosis.[1][2][10]

This parallel screening approach maximizes the potential for identifying high-value hits from the compound library. The initial phase of this process relies on robust in vitro assays, which are cost-effective, suitable for high-throughput screening, and provide the foundational data needed before progressing to more complex in vivo models.[11][12][13]

G cluster_0 Screening Workflow for this compound Analogs cluster_1 Tier 1: Primary Screening cluster_2 Tier 2: Targeted Screening Compound_Library Compound Library (this compound Analogs) Cytotoxicity_Screen Cytotoxicity Screen (MTT Assay vs. Cancer Cell Panel) Compound_Library->Cytotoxicity_Screen Anti_Inflammatory Anti-Inflammatory Assay (LPS-stimulated Cytokine Release) Compound_Library->Anti_Inflammatory Antimicrobial Antimicrobial Assay (MIC Determination) Compound_Library->Antimicrobial Data_Analysis Data Analysis (IC50 / % Inhibition / MIC) Cytotoxicity_Screen->Data_Analysis Anti_Inflammatory->Data_Analysis Antimicrobial->Data_Analysis Hit_Prioritization Hit Prioritization & SAR Analysis Data_Analysis->Hit_Prioritization

Fig. 1: High-level workflow for preliminary biological screening.

Tier 1 Screening Protocol: General Cytotoxicity

The initial step for any new chemical entity is to assess its effect on cell viability. This not only identifies potential anticancer agents but also establishes a toxicity baseline, which is crucial for interpreting results from other assays. The MTT assay is a reliable, colorimetric method for this purpose, measuring the metabolic activity of cells as an indicator of viability.[14][15]

MTT Assay Workflow

MTT_Workflow start Start seed_cells 1. Seed Cancer Cells in 96-well Plates start->seed_cells incubate1 2. Incubate for 24h (37°C, 5% CO2) seed_cells->incubate1 add_compounds 3. Add Serial Dilutions of Test Analogs incubate1->add_compounds incubate2 4. Incubate for 48h add_compounds->incubate2 add_mtt 5. Add MTT Reagent (10 µL/well) incubate2->add_mtt incubate3 6. Incubate for 2-4h (Formation of Formazan) add_mtt->incubate3 solubilize 7. Add Solubilizing Agent (e.g., DMSO) incubate3->solubilize read_plate 8. Read Absorbance (570 nm) solubilize->read_plate end End read_plate->end

Fig. 2: Step-by-step workflow for the MTT cytotoxicity assay.
Detailed Protocol: MTT Cytotoxicity Assay
  • Cell Culture: A panel of human cancer cell lines (e.g., HT-29 for colon cancer, MCF-7 for breast cancer, A549 for lung cancer) and a non-cancerous control line (e.g., MEF or HEK293) are cultured in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, maintained at 37°C in a humidified 5% CO₂ atmosphere.

  • Cell Seeding: Cells are harvested and seeded into 96-well flat-bottom plates at a density of 5,000-10,000 cells per well in 100 µL of medium. Plates are incubated for 24 hours to allow for cell attachment.

  • Compound Preparation and Addition: Test compounds are dissolved in DMSO to create a 10 mM stock solution. A series of dilutions are prepared in culture medium. The medium from the cell plates is removed and 100 µL of medium containing the test compounds (final concentrations typically ranging from 0.1 to 100 µM) is added. Control wells should include "untreated control" (medium only) and "vehicle control" (medium with the highest concentration of DMSO used).[15]

  • Incubation: Plates are incubated for 48 hours at 37°C and 5% CO₂.

  • MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT tetrazolium salt into purple formazan crystals.[15]

  • Solubilization: The medium is carefully aspirated, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The half-maximal inhibitory concentration (IC₅₀) value for each compound is determined by plotting a dose-response curve.

Data Presentation: Cytotoxicity

The results should be summarized in a table for clear comparison of the analogs' potency.

Compound IDHT-29 IC₅₀ (µM)MCF-7 IC₅₀ (µM)A549 IC₅₀ (µM)MEF IC₅₀ (µM)Selectivity Index (MEF IC₅₀ / Avg. Cancer IC₅₀)
Analog-00115.222.518.9>100>5.4
Analog-0024.87.15.585.314.7
Doxorubicin0.80.51.12.32.9

Tier 2 Screening: Functional Assays

Compounds showing interesting activity profiles in the primary screen, or those designed with a specific target class in mind, should be advanced to more specific functional assays.

A. Anti-Inflammatory Activity: Cytokine Release Assay

This assay determines the ability of the analogs to suppress the production of key pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in immune cells stimulated with lipopolysaccharide (LPS).[4][5]

Cytokine_Pathway cluster_0 Inside Macrophage LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 Signaling Cascade TLR4->MyD88 NFkB NF-κB Activation MyD88->NFkB Nucleus Nucleus NFkB->Nucleus Translocation Gene_Transcription Gene Transcription Cytokines TNF-α, IL-6 Release Gene_Transcription->Cytokines Translation & Secretion Test_Compound Imidazo[1,2-a]pyridine Analog Test_Compound->MyD88 Inhibition? Test_Compound->NFkB Inhibition?

Fig. 3: Simplified LPS-induced pro-inflammatory cytokine signaling pathway.

Protocol: Anti-Inflammatory Cytokine Assay

  • Cell Culture: RAW 264.7 murine macrophages are cultured and seeded into 96-well plates at 5 x 10⁴ cells/well and allowed to adhere overnight.

  • Compound Treatment: Cells are pre-treated with non-toxic concentrations of the test compounds (determined from the Tier 1 screen) for 1 hour.

  • Stimulation: Cells are stimulated with LPS (100 ng/mL) for 24 hours to induce an inflammatory response. A positive control (LPS only) and negative control (media only) are included.

  • Supernatant Collection: After incubation, the cell culture supernatant is collected.

  • Cytokine Quantification: The concentrations of TNF-α and IL-6 in the supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

  • Data Analysis: The percentage inhibition of cytokine release is calculated for each compound relative to the LPS-only control.

Data Presentation: Anti-Inflammatory Activity

Compound IDConcentration (µM)TNF-α Inhibition (%)IL-6 Inhibition (%)
Analog-0011012.48.9
Analog-0031078.565.1
Dexamethasone192.188.4
B. Antimicrobial Activity: MIC Determination

This assay establishes the minimum inhibitory concentration (MIC) of the analogs required to inhibit the visible growth of a target microorganism.

Protocol: Broth Microdilution MIC Assay

  • Microorganism Preparation: Bacterial strains (e.g., Staphylococcus aureus as a Gram-positive representative and Escherichia coli as a Gram-negative representative) are grown to the mid-logarithmic phase in an appropriate broth (e.g., Mueller-Hinton Broth). The culture is then diluted to a final inoculum density of 5 x 10⁵ CFU/mL.

  • Compound Preparation: Test compounds are serially diluted (2-fold) in a 96-well plate using the broth medium.

  • Inoculation: The standardized bacterial inoculum is added to each well containing the diluted compounds.

  • Controls: A positive control (bacteria with no compound) and a negative control (broth only) are included.

  • Incubation: Plates are incubated at 37°C for 18-24 hours.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Data Presentation: Antimicrobial Activity

Compound IDS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
Analog-001>128>128
Analog-0041664
Ciprofloxacin0.50.015

Conclusion and Path Forward

This structured, multi-tiered screening approach provides a robust and efficient method for the preliminary biological evaluation of this compound analogs. The data generated from these in vitro assays will enable the identification of promising hits, facilitate the establishment of initial structure-activity relationships (SAR), and guide the prioritization of compounds for subsequent hit-to-lead optimization and eventual in vivo efficacy studies.[13][16]

References

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The Patented Landscape of 6-Bromo-7-methoxyimidazo[1,2-a]pyridine Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of biologically active compounds.[1] This guide delves into the patent landscape for the synthesis of a specific, highly functionalized derivative: 6-Bromo-7-methoxyimidazo[1,2-a]pyridine (CAS 1427446-76-1). This molecule holds significant potential as a versatile intermediate for the development of novel therapeutics, owing to the strategic placement of its bromo and methoxy substituents which allow for further molecular elaboration.[2][3]

This technical guide will provide an in-depth analysis of the most probable patented synthetic routes to this compound, drawing from existing patent literature for analogous structures and well-established synthetic methodologies for the core scaffold. We will explore the synthesis of key precursors, detail the pivotal cyclization reaction, and discuss alternative patented approaches for the construction of the imidazo[1,2-a]pyridine core.

The Predominant Patented Synthetic Strategy: A Two-Step Approach

The most logical and well-supported synthetic route to this compound, based on the current patent landscape, involves a two-step process:

  • Synthesis of the Key Precursor: Preparation of 2-amino-5-bromo-4-methoxypyridine.

  • Cyclization to the Imidazo[1,2-a]pyridine Core: Condensation of the 2-aminopyridine derivative with a suitable C2-synthon, most notably chloroacetaldehyde or its synthetic equivalent.

This approach is underpinned by patents covering the synthesis of structurally related compounds, providing a strong foundation for its application to the target molecule.

Part 1: Synthesis of the Key Precursor: 2-amino-5-bromo-4-methoxypyridine

Reaction Scheme:

Synthesis_of_2_amino_5_bromo_4_methoxypyridine 2-amino-4-methoxypyridine 2-amino-4-methoxypyridine 2-amino-5-bromo-4-methoxypyridine 2-amino-5-bromo-4-methoxypyridine 2-amino-4-methoxypyridine->2-amino-5-bromo-4-methoxypyridine NBS, DMF, 0-20 °C

Figure 1: Proposed synthesis of 2-amino-5-bromo-4-methoxypyridine.

Experimental Protocol (Analogous to 2-amino-5-bromo-4-methylpyridine synthesis): [4][5][6]

Objective: To synthesize 2-amino-5-bromo-4-methoxypyridine via electrophilic bromination of 2-amino-4-methoxypyridine.

Materials:

  • 2-amino-4-methoxypyridine

  • N-Bromosuccinimide (NBS)

  • N,N-Dimethylformamide (DMF)

  • Acetonitrile

  • Deionized Water

  • Ice

Procedure:

  • In a reaction flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-amino-4-methoxypyridine in DMF under an inert atmosphere.

  • Cool the solution in an ice bath.

  • In a separate flask, prepare a solution of NBS in DMF.

  • Add the NBS solution dropwise to the cooled solution of 2-amino-4-methoxypyridine while maintaining the temperature.

  • After the addition is complete, allow the reaction to stir at 20°C for 8-10 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Pour the reaction mixture into water to precipitate the crude product.

  • Filter the resulting solid, wash with water, and then with acetonitrile to afford the purified 2-amino-5-bromo-4-methoxypyridine.

Quantitative Data (Expected, based on analogous reaction): [5]

ParameterValue
Starting Material2-amino-4-methoxypyridine
ReagentN-Bromosuccinimide (NBS)
SolventN,N-Dimethylformamide (DMF)
Reaction Temperature0-20 °C
Reaction Time8-10 hours
Expected Yield~80%
Part 2: Cyclization to this compound

The pivotal step in the synthesis is the construction of the imidazo[1,2-a]pyridine core. A key patent in this area, CN103788092A, details the synthesis of 6-bromoimidazo[1,2-a]pyridine from 2-amino-5-bromopyridine and a 40% aqueous solution of chloroacetaldehyde.[7] This patented method provides a direct and industrially scalable approach for the cyclization step.

Reaction Scheme:

Cyclization_to_6_Bromo_7_methoxyimidazo_1_2_a_pyridine 2-amino-5-bromo-4-methoxypyridine 2-amino-5-bromo-4-methoxypyridine This compound This compound 2-amino-5-bromo-4-methoxypyridine->this compound ClCH2CHO (aq.), NaHCO3, Ethanol/Water, 25-50 °C

Figure 2: Patented cyclization to form the imidazo[1,2-a]pyridine core.

Experimental Protocol (Based on CN103788092A): [7]

Objective: To synthesize this compound via cyclocondensation.

Materials:

  • 2-amino-5-bromo-4-methoxypyridine

  • 40% aqueous chloroacetaldehyde solution

  • Sodium bicarbonate (or other suitable base)

  • Ethanol (or other suitable solvent)

  • Water

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 2-amino-5-bromo-4-methoxypyridine in a suitable solvent (e.g., ethanol/water mixture), add sodium bicarbonate.

  • Add a 40% aqueous solution of chloroacetaldehyde dropwise to the reaction mixture.

  • Stir the reaction at a temperature between 25-50 °C for 2-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure this compound.

Quantitative Data (From CN103788092A for a similar reaction): [7]

ParameterValue
Starting Material2-amino-5-bromopyridine
Reagent40% aq. Chloroacetaldehyde
BaseSodium Bicarbonate
SolventWater/Ethanol
Reaction Temperature25-50 °C
Reaction Time2-24 hours
Reported YieldHigh

Alternative Patented Methodologies for Imidazo[1,2-a]pyridine Synthesis

While the two-step approach is the most direct, the broader patent and scientific literature reveals several other powerful methods for constructing the imidazo[1,2-a]pyridine scaffold. These alternative routes offer flexibility in starting materials and reaction conditions.[8][9][10]

Three-Component Reactions (Groebke–Blackburn–Bienaymé Reaction)

This multicomponent reaction offers a highly efficient one-pot synthesis of 3-aminoimidazo[1,2-a]pyridines from a 2-aminopyridine, an aldehyde, and an isocyanide.[11] While this would introduce a substituent at the 3-position, it represents a versatile and patented strategy for rapid library synthesis.

Groebke_Blackburn_Bienayme_Reaction cluster_0 Reactants 2-aminopyridine 2-aminopyridine Aldehyde Aldehyde Isocyanide Isocyanide Reactants Reactants 3-Aminoimidazo[1,2-a]pyridine 3-Aminoimidazo[1,2-a]pyridine Reactants->3-Aminoimidazo[1,2-a]pyridine Catalyst (e.g., Sc(OTf)3)

Figure 3: The Groebke–Blackburn–Bienaymé three-component reaction.

Condensation with α-Haloketones

The reaction of 2-aminopyridines with α-haloketones is a classical and widely patented method for the synthesis of 2,3-disubstituted imidazo[1,2-a]pyridines.[9][12] This approach allows for the introduction of various substituents at the 2- and 3-positions of the imidazo[1,2-a]pyridine core.

Copper-Catalyzed Aerobic Oxidative Synthesis

More recent patented methodologies involve the copper-catalyzed aerobic oxidative cyclization of 2-aminopyridines with ketones.[8] This method is advantageous due to its use of readily available starting materials and environmentally friendly oxidant (air).

Conclusion

The patent landscape for the synthesis of this compound points towards a robust and scalable two-step synthetic strategy. This involves the initial regioselective bromination of 2-amino-4-methoxypyridine followed by a patented cyclocondensation reaction with chloroacetaldehyde. While a single patent covering the entire synthesis of the target molecule is not prominent, the combination of patented methodologies for the synthesis of key precursors and the core scaffold provides a clear and reliable pathway for its production. The alternative patented methods for the construction of the imidazo[1,2-a]pyridine core offer additional synthetic flexibility and opportunities for the generation of diverse libraries of related compounds for drug discovery programs. This in-depth guide provides researchers and drug development professionals with a solid foundation for navigating the synthetic and patent landscape of this important medicinal chemistry scaffold.

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  • Synthesis of 2-Amino-5-bromopyridine. ResearchGate. [URL: https://www.researchgate.net/publication/283506555_Synthesis_of_2-Amino-5-bromopyridine]
  • 73220-42-5,3-Iodo-7-methoxy-4H-chromen-4-one. AccelaChem. [URL: https://www.accelachem.com/goods/126526]
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  • Synthesis method of 6-bromoimidazole [1.2A ] pyridine-3-formamide. Google Patents. [URL: https://patents.google.
  • IMIDAZO[1,2-A]PYRIDINE DERIVATIVES, METHODS FOR PREPARING THE SAME AND USE THEREOF. European Patent Office. [URL: https://data.epo.
  • WO2009077334A1 - Novel imidazo[1,2-a]pyridine and imidazo[1,2-b]pyridazine derivatives. [URL: https://patents.google.
  • Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience. [URL: https://nanobioletters.com/wp-content/uploads/2021/01/2565-2570.pdf]

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Methodological & Application

detailed synthesis protocol for 6-Bromo-7-methoxyimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of 6-Bromo-7-methoxyimidazo[1,2-a]pyridine

Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery.[1][2][3] This bicyclic system, consisting of a fused pyridine and imidazole ring, is a key structural feature in numerous marketed drugs, including the well-known anxiolytics and hypnotics zolpidem and alpidem.[1][4] The scaffold's rigid, planar structure and its ability to engage in various non-covalent interactions make it an ideal pharmacophore for targeting a diverse range of biological targets.[5] Consequently, derivatives of imidazo[1,2-a]pyridine have been investigated for a wide spectrum of therapeutic applications, including anticancer, antimicrobial, antiviral, and antitubercular activities.[3][4][6][7]

The target molecule, this compound, is a particularly valuable intermediate for library synthesis. The bromo-substituent at the 6-position serves as a versatile synthetic handle for introducing further molecular diversity via transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). The methoxy group at the 7-position modulates the electronic properties of the ring system, influencing its binding characteristics and metabolic stability.

This application note provides a detailed, two-step protocol for the synthesis of this compound, designed for researchers in organic synthesis and medicinal chemistry. The protocol emphasizes not only the procedural steps but also the underlying chemical principles, ensuring a reproducible and scalable process.

Overall Synthetic Scheme

The synthesis is approached in two primary stages:

  • Bromination: Regioselective bromination of the commercially available 2-amino-4-methoxypyridine to yield the key intermediate, 2-amino-5-bromo-4-methoxypyridine.

  • Cyclocondensation: Reaction of the brominated aminopyridine intermediate with an acetaldehyde equivalent to construct the fused imidazole ring, yielding the final product.

Part 1: Synthesis of 2-Amino-5-bromo-4-methoxypyridine (Intermediate 1)

Principle and Mechanistic Insight

This step involves the electrophilic aromatic substitution of 2-amino-4-methoxypyridine. The amino and methoxy groups are strong activating groups, directing electrophiles to the ortho and para positions. The 5-position is electronically enriched and sterically accessible, making it the prime site for bromination. N-Bromosuccinimide (NBS) is selected as the brominating agent.[8] It is a convenient and safer alternative to liquid bromine, providing a source of electrophilic bromine (Br⁺) for the substitution reaction. The reaction is typically performed in a polar aprotic solvent like N,N-Dimethylformamide (DMF) at a controlled temperature to minimize side-product formation.[8]

Detailed Experimental Protocol (Step 1)
  • Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a nitrogen inlet, add 2-amino-4-methoxypyridine (1.0 eq).

  • Dissolution: Add N,N-Dimethylformamide (DMF) to dissolve the starting material completely.

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to control the exothermicity of the reaction and enhance regioselectivity.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent) until the starting material is fully consumed.

  • Work-up:

    • Once the reaction is complete, pour the mixture into ice-cold water.

    • A precipitate of the product should form. If not, extract the aqueous mixture with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel to afford 2-amino-5-bromo-4-methoxypyridine as a solid.

Part 2: Synthesis of this compound

Principle and Mechanistic Insight

This transformation is a classic cyclocondensation reaction, often referred to as a variation of the Tschitschibabin (or Chichibabin) synthesis of imidazo[1,2-a]pyridines.[5] The mechanism proceeds through two key stages:[9]

  • N-Alkylation: The more nucleophilic pyridine ring nitrogen of the 2-aminopyridine intermediate attacks the electrophilic carbon of the acetaldehyde equivalent, forming a pyridinium salt intermediate via an SN2 reaction.[10]

  • Intramolecular Cyclization & Dehydration: The exocyclic amino group then acts as a nucleophile, attacking the carbonyl carbon to form a five-membered heterocyclic intermediate. Subsequent dehydration (loss of a water molecule) leads to the formation of the aromatic imidazo[1,2-a]pyridine ring system.

For practical and safety reasons, chloroacetaldehyde dimethyl acetal is used as a precursor to the volatile and lachrymatory chloroacetaldehyde. The acetal is hydrolyzed in situ under acidic conditions to generate the required aldehyde.

Detailed Experimental Protocol (Step 2)
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-5-bromo-4-methoxypyridine (Intermediate 1) (1.0 eq).

  • Addition of Reagents: Add isopropanol as the solvent, followed by chloroacetaldehyde dimethyl acetal (1.2 eq) and a catalytic amount of concentrated hydrochloric acid (e.g., 5-10 mol%).

  • Heating: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain this temperature for 12-18 hours.

  • Monitoring: Monitor the reaction for the disappearance of the starting material using TLC.

  • Work-up:

    • After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the bulk of the isopropanol.

    • Add water to the residue and basify the solution by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is ~8-9. This neutralizes the acid catalyst and precipitates the freebase product.

    • Extract the product into a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x volumes).

  • Purification:

    • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the solvent in vacuo.

    • The crude solid can be purified by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) or by recrystallization from a solvent like ethanol to yield this compound as a pure solid.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure and absence of impurities.

  • Mass Spectrometry (MS): To verify the molecular weight of the compound.

  • Melting Point (MP): To assess the purity of the crystalline solid.

Quantitative Data Summary

Step Reagent MW ( g/mol ) Equivalents Role
1 2-Amino-4-methoxypyridine124.141.0Starting Material
N-Bromosuccinimide (NBS)177.981.05Brominating Agent
N,N-Dimethylformamide (DMF)73.09-Solvent
2 2-Amino-5-bromo-4-methoxypyridine203.041.0Intermediate 1
Chloroacetaldehyde dimethyl acetal124.561.2Acetaldehyde Source
Hydrochloric Acid (conc.)36.46cat.Catalyst
Isopropanol60.10-Solvent
Sodium Bicarbonate (NaHCO₃)84.01-Base (Work-up)

Expected Yield for Step 1: 75-85% Expected Yield for Step 2: 60-75%

Workflow Visualization

Synthesis_Workflow SM1 Step 1: Reagents (2-Amino-4-methoxypyridine, NBS, DMF) Reaction1 Bromination Reaction (0°C to RT, 2-4h) SM1->Reaction1 1. Add NBS slowly Workup1 Aqueous Work-up & Extraction Reaction1->Workup1 2. Quench reaction Purification1 Purification 1 (Recrystallization/ Chromatography) Workup1->Purification1 3. Isolate crude Intermediate Intermediate 1 (2-Amino-5-bromo- 4-methoxypyridine) Purification1->Intermediate 4. Obtain pure intermediate SM2 Step 2: Reagents (Intermediate 1, Acetal, Isopropanol, HCl) Intermediate->SM2 Reaction2 Cyclocondensation (Reflux, 12-18h) SM2->Reaction2 5. Heat to reflux Workup2 Neutralization (NaHCO₃) & Extraction Reaction2->Workup2 6. Neutralize & extract Purification2 Purification 2 (Chromatography) Workup2->Purification2 7. Isolate crude FinalProduct Final Product (6-Bromo-7-methoxy- imidazo[1,2-a]pyridine) Purification2->FinalProduct 8. Obtain pure product Analysis Characterization (NMR, MS, MP) FinalProduct->Analysis 9. Confirm structure

Caption: Overall workflow for the two-step synthesis of this compound.

Safety and Handling

  • N-Bromosuccinimide (NBS): Corrosive and a strong oxidizing agent. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust.

  • Chloroacetaldehyde dimethyl acetal: Can be harmful if swallowed or inhaled. It is a precursor to a lachrymator. All manipulations should be performed in a well-ventilated fume hood.

  • Solvents (DMF, Isopropanol): Flammable and associated with health risks. Avoid contact with skin and eyes and ensure adequate ventilation.

  • Acids and Bases: Concentrated HCl and saturated NaHCO₃ solution should be handled with care to avoid chemical burns.

Always consult the Safety Data Sheet (SDS) for each reagent before commencing any experimental work.

References

  • ResearchGate. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Available from: [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Publishing. Available from: [Link]

  • Royal Society of Chemistry. (n.d.). ChemComm article on synthesis of imidazopyridine derivatives. Available from: [Link]

  • ACS Omega. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. Available from: [Link]

  • BIO Web of Conferences. (n.d.). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. Available from: [Link]

  • SpringerLink. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. Available from: [Link]

  • ResearchGate. (2019). Constructing amides 3 directly from α-haloketones 1 and 2-aminopyridines. Available from: [Link]

  • Google Patents. (n.d.). CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine.
  • National Institutes of Health. (n.d.). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. PMC - NIH. Available from: [Link]

  • E3S Web of Conferences. (2024). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. Available from: [Link]

  • sioc-journal.cn. (2021). Application of 2-Aminopyridines in the Synthesis of Five- and Six-Membered Azaheterocycles. Available from: [Link]

  • National Institutes of Health. (n.d.). The Fascinating Chemistry of α‐Haloamides. PMC - NIH. Available from: [Link]

  • Heterocyclic Letters. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. Available from: [Link]

  • ResearchGate. (2025). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. Available from: [Link]

  • Pharmacia. (2024). Syntheses and evaluation of novel 3-hydroxy-1,3-diaryl-2,3,5,6,7,8-hexahydro-imidazo[1,2-a]pyridine-1-ium bromides as potential anticancer agents. Available from: [Link]

Sources

Application Note: Profiling 6-Bromo-7-methoxyimidazo[1,2-a]pyridine and its Analogs in Biochemical Kinase Assays

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the utilization of 6-Bromo-7-methoxyimidazo[1,2-a]pyridine as a representative compound for characterization in kinase inhibitor assays. We delve into the scientific rationale for targeting kinases with this scaffold, offer detailed, step-by-step protocols for a robust biochemical assay, and provide insights into data analysis and interpretation. The protocols described herein are designed to be self-validating, ensuring high-quality, reproducible data for kinase inhibitor profiling.

Introduction: The Scientific Rationale

Protein kinases are a large family of enzymes that play a critical role in cellular signaling by catalyzing the phosphorylation of proteins. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammatory disorders, and neurodegenerative diseases. Consequently, protein kinases have become one of the most important classes of drug targets.

The imidazo[1,2-a]pyridine core has gained significant interest as a potential scaffold for anticancer agents due to its potent inhibitory effect on cancer cell growth, which is often linked to the inhibition of survival kinases.[1] Various derivatives of this scaffold have been shown to inhibit key kinases in oncogenic signaling pathways. Notably, several studies have demonstrated that imidazo[1,2-a]pyridine derivatives can potently inhibit the PI3K/Akt/mTOR pathway, a central regulator of cell proliferation, survival, and metabolism that is frequently hyperactivated in cancer.[1][2][3][4] Additionally, specific analogs have shown inhibitory activity against other important kinases such as DYRK1A and CLK1.[5]

This application note will focus on this compound as a lead compound for investigation. While the direct kinase targets of this specific analog are still under investigation, its structural similarity to other known kinase inhibitors from the same chemical class makes it a compelling candidate for screening and profiling against a panel of cancer-relevant kinases, particularly those within the PI3K/Akt signaling cascade.

Choosing the Right Assay Platform: A Comparative Overview

The first step in profiling a potential kinase inhibitor is selecting an appropriate assay format.[6] A variety of assay technologies are available, each with its own advantages and limitations. The choice of assay will depend on factors such as the specific kinase being studied, the required throughput, and available instrumentation.[7]

Assay Type Principle Advantages Considerations
Radiometric Assays Measures the transfer of a radiolabeled phosphate (³²P or ³³P) from ATP to a substrate.High sensitivity, considered the "gold standard".Requires handling of radioactive materials, waste disposal issues, not amenable to high-throughput screening.
Luminescence-Based Assays (e.g., ADP-Glo™) Measures the amount of ADP produced in the kinase reaction, which is converted to a luminescent signal.[8][9][10]High sensitivity, broad applicability to any ADP-generating enzyme, homogeneous "mix-and-read" format.Indirect measurement of phosphorylation, potential for ATP-competitive inhibitors to interfere with the detection chemistry.
Fluorescence Polarization (FP) Measures the change in polarization of a fluorescently labeled substrate upon phosphorylation.Homogeneous format, real-time kinetics possible.Requires a suitable fluorescently labeled substrate, can be susceptible to interference from colored or fluorescent compounds.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) (e.g., LanthaScreen™) Measures the FRET between a donor fluorophore (e.g., terbium) on an antibody and an acceptor fluorophore on a phosphorylated substrate.[7]High sensitivity, low background, robust in high-throughput screening, ratiometric measurement reduces artifacts.[7]Requires specific antibodies and labeled substrates, potential for light-scattering interference.

For the purposes of this application note, we will provide a detailed protocol for a TR-FRET-based assay , specifically the LanthaScreen™ platform, due to its robustness, high sensitivity, and widespread use in drug discovery for inhibitor profiling.[7]

The LanthaScreen™ TR-FRET Kinase Assay: Mechanism of Action

The LanthaScreen™ TR-FRET assay is a powerful method for measuring kinase activity and inhibition. The assay principle relies on the detection of a phosphorylated substrate by a specific antibody.

TR_FRET_Principle cluster_0 Kinase Reaction cluster_1 Detection Kinase Kinase ADP ADP Kinase->ADP PhosphoSubstrate Phosphorylated Fluorescein-Substrate Kinase->PhosphoSubstrate Phosphorylation Substrate Fluorescein-Substrate Substrate->Kinase ATP ATP ATP->Kinase Antibody Tb-Antibody PhosphoSubstrate->Antibody Binding FRET TR-FRET Signal PhosphoSubstrate->FRET Energy Transfer Antibody->FRET Excitation (340 nm) caption Figure 1. LanthaScreen™ TR-FRET Assay Principle.

Caption: Figure 1. LanthaScreen™ TR-FRET Assay Principle.

In the assay, the kinase, a fluorescein-labeled substrate, and ATP are incubated together.[7] The kinase phosphorylates the substrate. The reaction is then stopped, and a terbium-labeled antibody that specifically recognizes the phosphorylated substrate is added.[7] When the antibody binds to the phosphorylated substrate, the terbium donor and fluorescein acceptor are brought into close proximity, allowing for FRET to occur upon excitation. The resulting TR-FRET signal is directly proportional to the amount of phosphorylated substrate and, therefore, to the kinase activity.[7]

Experimental Protocols

Materials and Reagents
  • Kinase: Recombinant human Akt1 (or other kinase of interest)

  • Substrate: Fluorescein-labeled peptide substrate for Akt1

  • Antibody: Terbium-labeled anti-phospho-substrate antibody

  • Compound: this compound, dissolved in 100% DMSO to create a stock solution (e.g., 10 mM)

  • Control Inhibitor: A known inhibitor for the target kinase (e.g., Staurosporine)

  • ATP: 10 mM stock solution

  • Assay Buffer: Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Stop/Detection Buffer: TR-FRET dilution buffer containing EDTA to stop the reaction

  • Microplates: Low-volume, 384-well, white or black microplates

Workflow Overview

Assay_Workflow start Start prep_reagents Prepare Reagents (Kinase, Substrate, ATP, Compound) start->prep_reagents add_compound Dispense Compound/DMSO (2.5 µL) prep_reagents->add_compound add_kinase Add Kinase (2.5 µL) add_compound->add_kinase add_sub_atp Add Substrate/ATP Mix (5 µL to start reaction) add_kinase->add_sub_atp incubate_kinase Incubate at RT (e.g., 60 min) add_sub_atp->incubate_kinase add_stop Add Stop/Detection Mix (10 µL of Ab/EDTA) incubate_kinase->add_stop incubate_detect Incubate at RT (e.g., 60 min) add_stop->incubate_detect read_plate Read Plate (TR-FRET Reader) incubate_detect->read_plate analyze_data Data Analysis (IC₅₀ Curve Fitting) read_plate->analyze_data end End analyze_data->end caption Figure 2. General workflow for a TR-FRET kinase assay.

Sources

Application Notes & Protocols: Evaluating 6-Bromo-7-methoxyimidazo[1,2-a]pyridine and its Analogs in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Section 1: A Primer on the Imidazo[1,2-a]pyridine Scaffold in Oncology

The imidazo[1,2-a]pyridine (IP) scaffold is a nitrogen-rich heterocyclic system that has garnered substantial interest in medicinal chemistry due to its versatile biological activities.[1][2] In oncology, IP derivatives have emerged as a promising class of compounds, with various analogs demonstrating potent anti-proliferative, pro-apoptotic, and anti-migratory effects across a spectrum of cancer cell lines.[2][3][4] This guide focuses on the practical application of novel derivatives, such as 6-Bromo-7-methoxyimidazo[1,2-a]pyridine, providing a strategic framework for their in vitro evaluation.

The therapeutic potential of these compounds stems from their ability to modulate critical cellular pathways that are frequently dysregulated in cancer.[1] Mechanistic studies have revealed that IP derivatives can act as inhibitors of key signaling networks, including the PI3K/Akt/mTOR pathway, and can also function as microtubule-targeting agents, disrupting tubulin polymerization.[1][5][6] This dual capacity for targeting distinct and fundamental cancer-driving processes makes them compelling candidates for further drug development. These application notes will detail the established protocols to assess the cytotoxic effects and elucidate the mechanism of action for compounds within this class.

Section 2: Elucidating the Mechanism of Action

A thorough understanding of a compound's mechanism of action is paramount for its development as a therapeutic agent. For the imidazo[1,2-a]pyridine class, two primary mechanisms have been extensively documented: inhibition of the PI3K/Akt/mTOR survival pathway and disruption of microtubule dynamics.

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway is a central signaling cascade that governs cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[7][8] Several imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of this pathway.[1][5][7] Inhibition typically occurs at the level of PI3K, which in turn prevents the phosphorylation and activation of Akt.[5] Downstream, this leads to reduced activation of mTOR and its effectors, ultimately resulting in decreased protein synthesis, cell cycle arrest, and the induction of apoptosis.[5][9][10]

PI3K_Pathway_Inhibition GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3  Converts PIP2 PIP2 PIP2 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Growth & Survival mTORC1->Proliferation Compound Imidazo[1,2-a]pyridine Derivative Compound->PI3K Inhibits

Caption: PI3K/Akt/mTOR pathway inhibition by imidazo[1,2-a]pyridines.

Disruption of Microtubule Dynamics

Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and the maintenance of cell shape.[6] Their dynamic nature, characterized by phases of polymerization and depolymerization, is crucial for the formation of the mitotic spindle during cell division.[11] Microtubule-targeting agents (MTAs) are a cornerstone of cancer chemotherapy and function by disrupting these dynamics, leading to mitotic arrest and subsequent cell death.[6][12][13] Certain imidazo[1,2-a]pyridine derivatives have been shown to inhibit tubulin polymerization, placing them in the class of microtubule-destabilizing agents.[6][14] By binding to tubulin, they prevent its assembly into microtubules, which effectively halts the cell cycle in the G2/M phase and induces apoptosis.[6]

Section 3: A Systematic Workflow for In Vitro Evaluation

A structured, multi-step approach is essential for the efficient and comprehensive evaluation of a novel compound. The following workflow progresses from broad cytotoxicity screening to specific mechanistic validation.

Experimental_Workflow Start Compound Synthesis & Characterization (e.g., this compound) Screen Primary Screening: Cytotoxicity Assay (MTT) Determine IC50 Values Start->Screen Triage Potency & Selectivity Assessment Screen->Triage Mode Determine Mode of Cell Death: Apoptosis Assay (Annexin V/PI) Triage->Mode Potent End Lead Candidate Identification for In Vivo Studies Triage->End Not Potent / Toxic Cycle Analyze Cell Cycle Effects: Cell Cycle Analysis (Propidium Iodide) Mode->Cycle Mechanism Mechanistic Validation: Western Blot Analysis (e.g., p-Akt, Caspase-3, Cyclin B1) Cycle->Mechanism Mechanism->End

Caption: Experimental workflow for in vitro testing of novel anticancer agents.

Section 4: Data Presentation: Comparative In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a quantitative measure of a compound's potency. Compiling IC50 values allows for direct comparison across different cell lines and against known controls. The table below summarizes reported activities for several imidazo[1,2-a]pyridine derivatives, providing a benchmark for evaluating new analogs.

Table 1: Cytotoxicity of Imidazo[1,2-a]pyridine Derivatives in Human Cancer Cell Lines

Compound ID Cancer Cell Line Tissue of Origin Assay IC50 (µM) Reference
This compound e.g., MCF-7, A549 Breast, Lung MTT To Be Determined
Compound 13k HCC827 Non-Small Cell Lung Not Specified 0.09 [7]
Compound 13k A549 Non-Small Cell Lung Not Specified 0.21 [7]
Compound 13k H1975 Non-Small Cell Lung Not Specified 0.11 [7]
Compound 6 A375 Melanoma MTT 9.7 - 44.6 [5][14][15]
Compound 6 WM115 Melanoma MTT 9.7 - 44.6 [5][14][15]
Compound 6 HeLa Cervical Cancer MTT 9.7 - 44.6 [5][14][15]
Unnamed Analog HT-29 Colon Cancer Not Specified < 10 [16]
Unnamed Analog Caco-2 Colon Cancer Not Specified < 10 [16]
IP-5 HCC1937 Breast Cancer MTT 45.0 [3][14]
IP-6 HCC1937 Breast Cancer MTT 47.7 [3][14]

| Doxorubicin (Control) | MCF-7 | Breast Cancer | MTT | 0.8 ± 0.1 |[17] |

Note: IC50 values can vary based on experimental conditions, such as incubation time and cell seeding density.

Section 5: Experimental Protocols

The following protocols are standardized methodologies for the in vitro screening and characterization of novel anti-cancer compounds like this compound.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product, the amount of which is directly proportional to the number of viable cells.[18][19]

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • Test compound (e.g., this compound) dissolved in DMSO

  • Positive control (e.g., Doxorubicin)

  • MTT solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells. Seed 4,000–10,000 cells per well in a 96-well plate and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[5][17]

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., 0.1 to 100 µM).[17] Remove the old media from the cells and add 100 µL of media containing the desired concentrations of the compound. Include wells for vehicle control (DMSO equivalent) and a positive control.[5]

  • Incubation: Incubate the plates for 48 to 72 hours.[17] The duration should be consistent across experiments.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[18]

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals.[17] Mix gently on an orbital shaker for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[18]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).[10]

Protocol 2: Analysis of Apoptosis by Flow Cytometry (Annexin V/PI Staining)

Principle: This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.[17]

Materials:

  • Cells treated with the test compound (at IC50 and 2x IC50 concentrations) for 24-48 hours.

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Binding Buffer

  • Cold PBS

  • Flow cytometer

Procedure:

  • Cell Treatment & Harvesting: Seed cells in 6-well plates and treat with the test compound for the desired time (e.g., 24 or 48 hours).[5] Harvest both adherent and floating cells, then wash twice with cold PBS.

  • Staining: Resuspend the cell pellet (approx. 1 x 10^5 cells) in 100 µL of 1X Annexin V Binding Buffer.[17]

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[17]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[17]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.

    • Interpretation:

      • Annexin V (-) / PI (-): Viable cells

      • Annexin V (+) / PI (-): Early apoptotic cells

      • Annexin V (+) / PI (+): Late apoptotic/necrotic cells

      • Annexin V (-) / PI (+): Necrotic cells

Protocol 3: Cell Cycle Analysis by Flow Cytometry

Principle: This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle (G0/G1, S, and G2/M). Propidium Iodide stoichiometrically binds to DNA, so the fluorescence intensity is directly proportional to the DNA content.

Materials:

  • Cells treated with the test compound (at IC50 concentration) for 24-48 hours.

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment & Harvesting: Treat cells as described for the apoptosis assay. Harvest cells by trypsinization.

  • Fixation: Wash the cells with PBS and fix them by adding the pellet dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples using a flow cytometer. The resulting DNA histogram is analyzed using cell cycle analysis software to quantify the percentage of cells in G0/G1, S, and G2/M phases. An accumulation of cells in a specific phase suggests cell cycle arrest.[5][10]

Protocol 4: Western Blot Analysis of Pathway Modulation

Principle: Western blotting is used to detect specific proteins in a sample. This protocol allows for the verification of the compound's effect on the expression and phosphorylation status of key proteins involved in the targeted signaling pathways (e.g., PI3K/Akt/mTOR), cell cycle regulation, and apoptosis.

Materials:

  • Treated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer system (membranes, transfer buffer)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-Caspase-9, anti-p53, anti-p21, anti-Cyclin B, anti-Tubulin/Actin)[5][15]

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Protein Extraction & Quantification: Lyse treated cells in RIPA buffer with protease and phosphatase inhibitors. Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (20-40 µg) from each sample and load onto an SDS-PAGE gel. Run the gel to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST. Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Analysis: Analyze the band intensities relative to a loading control (e.g., β-actin or tubulin) to determine changes in protein expression or phosphorylation. A decrease in the ratio of phosphorylated to total protein (e.g., p-Akt/Akt) indicates pathway inhibition.[5]

Section 6: Concluding Remarks

The imidazo[1,2-a]pyridine scaffold represents a highly promising foundation for the development of novel anticancer agents. The protocols outlined in this guide provide a robust and logical framework for the comprehensive in vitro evaluation of new derivatives like this compound. By systematically assessing cytotoxicity, determining the mode of cell death, and validating the molecular mechanism of action, researchers can effectively identify lead candidates for subsequent pre-clinical and in vivo investigation. The demonstrated ability of this compound class to target fundamental cancer pathways, such as PI3K/Akt signaling and microtubule dynamics, underscores its significant therapeutic potential.

References

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  • Imidazo[1,2-a]pyridines: Promising Drug Candid
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  • Aliwaini, S., Awadallah, A., Morjan, R., Ghunaim, M., Alqaddi, H., Abuhamad, A., Awadallah, E., & Abughefra, Y. (2019). Novel imidazo[1,2‑a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells.
  • Arns, C., O'Connor, C., El-Sikhry, H., O'Sullivan, J., O'Donovan, N., Conlon, P., & Rai, D. (2011). 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. European Journal of Medicinal Chemistry, 46(9), 4573–4583. [Link]

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  • Hosseinzadeh, L., Zand, Z., Jafari, B., Sarrami, Z., & Alimohammadi, R. (2023). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. Research in Pharmaceutical Sciences, 18(6), 633. [Link]

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  • Jacobo-Herrera, N. J., Miteva-Marcheva, M., & Nikolova, S. (2024). Microtubule-Targeting Agents: Advances in Tubulin Binding and Small Molecule Therapy for Gliomas and Neurodegenerative Diseases. International Journal of Molecular Sciences, 25(10), 5437. [Link]

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Application Note & Protocol: High-Throughput Screening and Mechanistic Investigation of 6-Bromo-7-methoxyimidazo[1,2-a]pyridine for Antiviral Activity

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Imidazo[1,2-a]pyridines

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1] This versatile heterocyclic system has demonstrated a broad spectrum of pharmacological activities, including notable antiviral properties against a range of pathogens such as influenza virus, herpesviruses, human cytomegalovirus (HCMV), and respiratory syncytial virus (RSV).[2][3][4] The mechanism of action for some derivatives has been identified, for instance, as inhibitors of the influenza virus RNA-dependent RNA polymerase (RdRp), a critical enzyme for viral replication.[1]

This application note details a comprehensive experimental workflow to evaluate the antiviral potential of 6-Bromo-7-methoxyimidazo[1,2-a]pyridine , a commercially available derivative of this promising class.[1] The protocol is designed as a multi-stage process, beginning with an assessment of the compound's cytotoxicity, followed by high-throughput primary screening, and culminating in more specific secondary assays to quantify antiviral efficacy and elucidate the potential mechanism of action.

I. Foundational Assays: Determining Cytotoxicity

Before assessing antiviral efficacy, it is crucial to determine the cytotoxic profile of this compound to ensure that any observed antiviral effect is not merely a consequence of cell death. Two complementary assays are recommended to provide a comprehensive understanding of the compound's impact on host cell viability.

A. MTT Assay: Assessing Metabolic Activity

The MTT assay is a colorimetric method that measures the metabolic activity of viable cells.[5] Mitochondrial dehydrogenases in living cells convert the yellow tetrazolium salt MTT to purple formazan crystals. The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.

Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Seed a suitable host cell line (e.g., Vero E6 for general antiviral screening, or Madin-Darby Canine Kidney (MDCK) cells for influenza studies) in a 96-well plate at a density that will result in 80-90% confluency after 24 hours of incubation.

  • Compound Preparation: Prepare a 2-fold serial dilution of this compound in cell culture medium, with concentrations ranging from 100 µM down to 0.1 µM. Include a vehicle control (e.g., DMSO) and a cell-only control.

  • Compound Addition: After 24 hours of cell incubation, remove the old medium and add 100 µL of the prepared compound dilutions to the respective wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Reagent Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%.

B. LDH Release Assay: Measuring Membrane Integrity

The Lactate Dehydrogenase (LDH) release assay quantifies the amount of LDH, a cytosolic enzyme, released into the culture medium upon cell membrane damage.[6][7] This assay serves as an indicator of cell lysis and complements the MTT assay by directly measuring cell death.

Protocol: LDH Cytotoxicity Assay

  • Follow steps 1-4 of the MTT assay protocol.

  • Sample Collection: After the incubation period, carefully collect 50 µL of the supernatant from each well.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (containing diaphorase and INT) to each supernatant sample in a new 96-well plate.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Acquisition: Measure the absorbance at 490 nm.

  • Data Analysis: Calculate the CC50 value based on the LDH release.

II. Primary Antiviral Screening: Cytopathic Effect (CPE) Reduction Assay

The Cytopathic Effect (CPE) reduction assay is a high-throughput method to screen for antiviral activity.[8] Many viruses cause visible damage to infected cells, known as CPE. This assay measures the ability of a compound to protect cells from virus-induced CPE.

Protocol: CPE Reduction Assay

  • Cell Seeding: Seed host cells in a 96-well plate to achieve 80-90% confluency after 24 hours.

  • Compound and Virus Preparation: Prepare serial dilutions of this compound at non-cytotoxic concentrations. Prepare a virus stock at a dilution that will cause 80-100% CPE in 48-72 hours.

  • Infection and Treatment: Add the compound dilutions to the cells and incubate for 1-2 hours. Subsequently, infect the cells with the prepared virus stock. Include virus-only controls and cell-only controls.

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator and monitor daily for the appearance of CPE.

  • Visualization and Staining: Once the virus-only controls show significant CPE, stain the cells with a solution of crystal violet in methanol.

  • Data Analysis: Visually assess the wells for protection against CPE. A reduction in CPE in the presence of the compound indicates potential antiviral activity.

III. Secondary Antiviral Assays: Quantifying Efficacy

Compounds that show promising activity in the primary screen should be further evaluated using more quantitative assays to determine their potency.

A. Plaque Reduction Assay

The plaque reduction assay is a "gold standard" method for quantifying the infectivity of lytic viruses and the efficacy of antiviral compounds. It measures the reduction in the number of viral plaques (localized areas of cell death) in the presence of the test compound.

Protocol: Plaque Reduction Assay

  • Cell Monolayer Preparation: Seed host cells in 6-well or 12-well plates to form a confluent monolayer.

  • Virus-Compound Incubation: In separate tubes, mix a known amount of virus (e.g., 100 plaque-forming units, PFU) with serial dilutions of this compound. Incubate this mixture for 1 hour at 37°C.

  • Infection: Remove the medium from the cell monolayers and inoculate with the virus-compound mixtures. Allow the virus to adsorb for 1 hour.

  • Overlay: After adsorption, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict viral spread to adjacent cells.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).

  • Plaque Visualization and Counting: Fix and stain the cell monolayers with crystal violet. Count the number of plaques in each well.

  • Data Analysis: Calculate the 50% effective concentration (EC50), which is the concentration of the compound that reduces the number of viral plaques by 50% compared to the virus-only control.

B. Viral Yield Reduction Assay

This assay measures the effect of the compound on the production of new infectious virus particles.

Protocol: Viral Yield Reduction Assay

  • Infection and Treatment: Infect confluent cell monolayers in 24-well plates with a low multiplicity of infection (MOI) of the virus. After a 1-hour adsorption period, wash the cells and add fresh medium containing serial dilutions of this compound.

  • Incubation: Incubate the plates for 24-48 hours.

  • Harvesting: Collect the supernatant, which contains the progeny virus.

  • Titration of Progeny Virus: Determine the viral titer in the collected supernatants using a TCID50 (50% Tissue Culture Infectious Dose) assay.[1]

  • Data Analysis: Calculate the EC50, the concentration of the compound that reduces the viral yield by 50%.

IV. Data Analysis and Interpretation

The primary endpoints of these assays are the CC50 and EC50 values. These are used to calculate the Selectivity Index (SI), a crucial parameter for evaluating the therapeutic potential of an antiviral compound.

Selectivity Index (SI) = CC50 / EC50

A higher SI value indicates greater selectivity of the compound for the virus over the host cell, suggesting a wider therapeutic window. Generally, an SI > 10 is considered promising for further development.[8]

Table 1: Example Data Summary for this compound

AssayCell LineVirusCC50 (µM)EC50 (µM)Selectivity Index (SI)
MTTVero E6->100--
LDHVero E6->100--
Plaque ReductionVero E6Influenza A/PR/8/34-5.2>19.2
Yield ReductionMDCKInfluenza A/PR/8/34-3.8>26.3

V. Experimental Workflow and Mechanistic Insights

The following diagram illustrates the proposed experimental workflow for a comprehensive evaluation of the antiviral activity of this compound.

Antiviral_Screening_Workflow cluster_0 Phase 1: Safety Profiling cluster_1 Phase 2: Efficacy Screening cluster_2 Phase 3: Data Interpretation Cytotoxicity Cytotoxicity Assessment MTT MTT Assay (Metabolic Activity) Cytotoxicity->MTT LDH LDH Assay (Membrane Integrity) Cytotoxicity->LDH CC50 Determine CC50 MTT->CC50 LDH->CC50 SI_Calc Calculate Selectivity Index (SI) SI = CC50 / EC50 CC50->SI_Calc PrimaryScreen Primary Screening (CPE Reduction Assay) SecondaryScreen Secondary Screening PrimaryScreen->SecondaryScreen Active Compounds PlaqueAssay Plaque Reduction Assay SecondaryScreen->PlaqueAssay YieldAssay Yield Reduction Assay SecondaryScreen->YieldAssay EC50 Determine EC50 PlaqueAssay->EC50 YieldAssay->EC50 EC50->SI_Calc

Caption: Experimental workflow for antiviral drug screening.

Given that some imidazo[1,2-a]pyridine derivatives target the influenza virus RdRp, a time-of-addition assay can provide initial mechanistic insights.[1] By adding the compound at different stages of the viral life cycle (pre-infection, during infection, post-infection), it is possible to determine if it acts on early events like entry or later events such as replication.

Conclusion

This application note provides a robust and comprehensive framework for the initial antiviral characterization of this compound. By systematically evaluating its cytotoxicity and antiviral efficacy against a panel of relevant viruses, researchers can generate the critical data needed to determine its potential as a lead compound for further preclinical development. The proposed workflow, from broad screening to quantitative analysis, ensures a thorough and reliable assessment, paving the way for the discovery of novel antiviral therapeutics.

References

  • BrainVTA. (n.d.). TCID50 Assay Protocol. Retrieved from [Link]

  • Gueiffier, A., et al. (1998). Synthesis of imidazo[1,2-a]pyridines as Antiviral Agents. Journal of Medicinal Chemistry, 41(25), 5108-12. Retrieved from [Link]

  • Kucera, L. S., et al. (2007). Imidazo[1,2-a]pyridines with potent activity against herpesviruses. Bioorganic & Medicinal Chemistry Letters, 17(10), 2735-9. Retrieved from [Link]

  • Mandour, A. H., et al. (2022). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Molecules, 27(14), 4475. Retrieved from [Link]

  • Agilent. (n.d.). TCID50 Assay. Retrieved from [Link]

  • YouTube. (2021). TCID50 assay principle protocol and calculation explained. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Plaque Reduction Neutralization Test (PRNT) Protocol. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Plaque Reduction Assay. Retrieved from [Link]

  • protocols.io. (2025). In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential. Retrieved from [Link]

  • VirusBank Platform. (n.d.). Cell-based assays. Retrieved from [Link]

  • YouTube. (2025). Cytotoxicity Assays: How We Test Cell Viability. Retrieved from [Link]

  • Tiaris Biosciences S.L. (n.d.). LDH Cytotoxicity Assay Kit. Retrieved from [Link]

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Application Note: Strategic Derivatization of 6-Bromo-7-methoxyimidazo[1,2-a]pyridine for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

The imidazo[1,2-a]pyridine core is a well-established "privileged scaffold" in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2][3] The targeted derivatization of this scaffold is crucial for conducting Structure-Activity Relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties. This document provides a detailed guide with validated protocols for the chemical modification of 6-Bromo-7-methoxyimidazo[1,2-a]pyridine, a versatile starting material for library synthesis. We focus on robust, high-yield palladium-catalyzed cross-coupling reactions—including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings—that provide access to a wide chemical space for C-C and C-N bond formation at the C6 position. Each protocol is accompanied by mechanistic insights, data tables for reaction optimization, and workflow diagrams to ensure reproducibility and facilitate experimental design in a drug discovery context.

The Imidazo[1,2-a]pyridine: A Cornerstone Scaffold

The imidazo[1,2-a]pyridine system is an aromatic heterocyclic scaffold present in several marketed drugs, including zolpidem (anxiolytic), alpidem, and olprinone (a cardiotonic agent).[1][4] Its rigid, planar structure and ability to engage in various non-covalent interactions (hydrogen bonding, π-stacking) make it an ideal framework for designing ligands that bind to diverse biological targets.[3] The development of novel synthetic methods to functionalize this core remains an active and important area of research.[5][6][7][8]

Our focus is on the this compound intermediate. The bromine atom at the C6 position serves as a highly effective and versatile chemical handle. It is not merely a placeholder but a strategic reactive site, primed for a variety of palladium-catalyzed cross-coupling reactions. This allows for the systematic and modular introduction of a wide array of functional groups, which is the fundamental principle of SAR exploration. The adjacent methoxy group at C7 provides an additional point for modulating electronic and steric properties.

Core Derivatization Workflow

The primary strategy for derivatizing the 6-bromo position involves leveraging its reactivity as an aryl halide in palladium-catalyzed cross-coupling reactions. This approach offers unparalleled scope, functional group tolerance, and reproducibility. The three cornerstone reactions for SAR library generation from this intermediate are detailed below.

G cluster_start Starting Material cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions cluster_products Diverse Chemical Scaffolds for SAR start 6-Bromo-7-methoxy- imidazo[1,2-a]pyridine suzuki Suzuki-Miyaura (C-C Bond) start->suzuki Ar-B(OH)2 Pd Catalyst, Base buchwald Buchwald-Hartwig (C-N Bond) start->buchwald R2NH Pd Catalyst, Base sonogashira Sonogashira (C-C Triple Bond) start->sonogashira Terminal Alkyne Pd/Cu Catalyst, Base aryl 6-Aryl/Heteroaryl Derivatives suzuki->aryl amine 6-Amino Derivatives buchwald->amine alkyne 6-Alkynyl Derivatives sonogashira->alkyne

Caption: Overall derivatization strategy for SAR studies.

Protocol I: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for constructing C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl and heteroaryl-aryl structures.[9] Its operational simplicity, mild conditions, and the stability and low toxicity of boronic acid reagents make it a first-choice reaction for medicinal chemists.[10]

Principle and Mechanistic Insight

The reaction involves the palladium-catalyzed coupling of the 6-bromo-imidazo[1,2-a]pyridine with an organoboron species (typically a boronic acid or ester).[9] The catalytic cycle consists of three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the imidazopyridine.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center, a step facilitated by a base.[9]

  • Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.

G workflow Start Add 6-Bromo-Imidazopyridine, Boronic Acid, Base, and Solvent to Flask Degas Mixture (e.g., N2 bubble for 15 min) Add Pd Catalyst and Ligand Heat to Reaction Temperature (e.g., 80-110 °C) Monitor by TLC/LC-MS Aqueous Workup & Extraction Column Chromatography Characterization workflow:start->workflow:degas workflow:degas->workflow:heat workflow:heat->workflow:workup workflow:workup->workflow:purify workflow:purify->workflow:end

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Detailed Experimental Protocol

Reaction: Synthesis of 7-methoxy-6-(4-methylphenyl)imidazo[1,2-a]pyridine

  • Setup: To an oven-dried 25 mL Schlenk flask, add this compound (241 mg, 1.0 mmol, 1.0 equiv.), p-tolylboronic acid (204 mg, 1.5 mmol, 1.5 equiv.), and potassium carbonate (415 mg, 3.0 mmol, 3.0 equiv.).

  • Inerting: Seal the flask with a septum, and evacuate and backfill with dry nitrogen or argon gas three times.

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL) via syringe.

  • Catalyst Addition: To the resulting suspension, add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂) (41 mg, 0.05 mmol, 5 mol%).

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to yield the desired product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Data Table: Suzuki-Miyaura Reaction Conditions
EntryCoupling Partner (Boronic Acid)Catalyst (mol%)Base (equiv.)Solvent SystemTemp (°C)Typical Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5%)K₂CO₃ (3.0)Dioxane/H₂O9085-95
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3%)Cs₂CO₃ (2.5)DME8588-98
33-Pyridinylboronic acidPd(OAc)₂/SPhos (2%/4%)K₃PO₄ (3.0)Toluene/H₂O11075-90
41-Methyl-1H-pyrazole-4-boronic acid pinacol esterXPhos Pd G3 (2%)K₂CO₃ (3.0)1,4-Dioxane10080-92

Protocol II: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a robust palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds.[11] It has become an indispensable tool for installing primary and secondary amines onto aryl and heteroaryl scaffolds, which are key functional groups in a vast number of pharmaceuticals.[12][13]

Principle and Mechanistic Insight

The reaction couples an aryl halide with an amine in the presence of a palladium catalyst, a phosphine ligand, and a strong, non-nucleophilic base.[11][14] The choice of ligand is critical; bulky, electron-rich phosphine ligands are often required to facilitate the rate-limiting reductive elimination step and prevent β-hydride elimination.[15]

  • Oxidative Addition: Pd(0) adds to the C-Br bond.

  • Amine Coordination & Deprotonation: The amine coordinates to the palladium, and the base removes a proton to form a palladium-amido complex.

  • Reductive Elimination: The C-N bond is formed, releasing the arylamine product and regenerating the Pd(0) catalyst.

G workflow Start Add 6-Bromo-Imidazopyridine, Base, and Solvent to Flask Make Inert (N2/Ar) Add Amine Add Pd Pre-catalyst and Ligand Heat to Reaction Temperature (e.g., 90-120 °C) Monitor by TLC/LC-MS Quench, Dilute & Extract Column Chromatography Characterization workflow:start->workflow:inert workflow:inert->workflow:catalyst workflow:catalyst->workflow:heat workflow:heat->workflow:workup workflow:workup->workflow:purify workflow:purify->workflow:end G workflow Start Add 6-Bromo-Imidazopyridine, CuI, Pd Catalyst, and Ligand to Flask Make Inert (N2/Ar) Add Solvent and Amine Base Add Terminal Alkyne via Syringe Stir at RT or Heat Gently (e.g., 40-60 °C) Monitor by TLC/LC-MS Filter, Concentrate & Extract Column Chromatography Characterization workflow:start->workflow:inert workflow:inert->workflow:alkyne workflow:alkyne->workflow:heat workflow:heat->workflow:workup workflow:workup->workflow:purify workflow:purify->workflow:end

Sources

Application Note & Protocols: A Multi-Tiered Strategy for Assessing the Cytotoxicity of 6-Bromo-7-methoxyimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Scientific Imperative

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, including anticancer, anti-inflammatory, and antiviral agents.[1][2] The novel derivative, 6-Bromo-7-methoxyimidazo[1,2-a]pyridine, represents a promising candidate for drug development. However, before its therapeutic efficacy can be explored, a rigorous and comprehensive assessment of its cytotoxic profile is paramount.[3][4]

This guide moves beyond single-endpoint analyses to present a tiered, multi-parametric strategy for evaluating the cytotoxic effects of this compound. This approach is designed to not only quantify cell death but also to provide critical insights into the underlying mechanisms of action. By integrating assays that probe metabolic health, membrane integrity, apoptotic pathways, and long-term proliferative capacity, researchers can build a robust and reliable safety and efficacy profile for this novel compound.

A Strategic Framework for Cytotoxicity Assessment

A single cytotoxicity assay provides only a snapshot of a compound's effect. A more robust approach involves a logical progression of assays, where the results of one tier inform the experimental design of the next. This ensures a cost-effective and scientifically sound investigation.

Cytotoxicity_Workflow A Tier 1: Primary Screening Metabolic Viability Assays (e.g., MTT, Resazurin) B Determine Dose-Response Curve & IC50 Value A->B Yields C Tier 2: Mechanistic Elucidation (If cytotoxicity is observed) B->C Informs D Membrane Integrity Assay (LDH Release Assay) C->D E Apoptosis Assay (Caspase-Glo 3/7 Assay) C->E F Differentiate Necrosis vs. Apoptosis D->F E->F G Tier 3: Long-Term Effects (Clonogenic Survival Assay) F->G Provides Mechanistic Context For I Comprehensive Cytotoxicity Profile F->I Consolidates Into H Assess Long-Term Impact on Proliferation G->H H->I Consolidates Into

Caption: Tiered approach to cytotoxicity testing.

Tier 1: Primary Screening - Metabolic Viability

Scientific Rationale: The initial step is to determine the dose-dependent effect of this compound on cell viability. The MTT assay is a cost-effective, reliable, and widely adopted method for this purpose.[4][5] It measures the activity of mitochondrial dehydrogenases, which cleave the yellow tetrazolium salt MTT into insoluble purple formazan crystals.[6] The amount of formazan produced is directly proportional to the number of metabolically active (viable) cells.[7][8] This allows for the calculation of the half-maximal inhibitory concentration (IC50), a key metric of a compound's potency.[4][5]

Protocol 3.1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Materials:

  • This compound

  • Target cell line (e.g., A549, MCF-7, HepG2)[2][9]

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • MTT solution: 5 mg/mL in sterile PBS[6]

  • Solubilization solution: 4 mM HCl, 0.1% NP-40 in isopropanol[6] or SDS-HCl solution[8]

  • Sterile 96-well plates

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight (37°C, 5% CO2) to allow for cell attachment.[6]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only controls (e.g., 0.1% DMSO) and untreated controls.

  • Incubation: Incubate the plate for a desired exposure period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.

  • MTT Addition: After incubation, add 10-20 µL of the 5 mg/mL MTT solution to each well.[6][10]

  • Formazan Development: Incubate the plate for 2-4 hours at 37°C.[7][8] During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[6][7]

  • Measurement: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[6] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 620-630 nm can be used to reduce background noise.[6]

Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percent viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

MTT_Mechanism MTT MTT (Yellow, Soluble) Mito Mitochondrial Dehydrogenases (in Viable Cells) MTT->Mito enters cell Formazan Formazan (Purple, Insoluble) Mito->Formazan reduces Solubilize Solubilization Solution (e.g., acidified isopropanol) Formazan->Solubilize is dissolved by Absorbance Measure Absorbance (~570 nm) Solubilize->Absorbance allows

Caption: Mechanism of the MTT cell viability assay.

Tier 2: Mechanistic Elucidation

Scientific Rationale: If Tier 1 reveals significant cytotoxicity (e.g., a low IC50 value), the next critical step is to investigate the mode of cell death. The two primary modes are necrosis, characterized by loss of membrane integrity, and apoptosis, a programmed cell death cascade. Differentiating between these pathways provides crucial information about the compound's mechanism of action.

Membrane Integrity - Lactate Dehydrogenase (LDH) Assay

Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme present in most cells.[11] When the plasma membrane is compromised—a hallmark of necrosis—LDH is released into the cell culture supernatant.[11] The LDH assay quantifies this released enzyme by measuring its activity in a coupled enzymatic reaction, where the amount of colorimetric product is proportional to the number of damaged cells.[11][12]

Protocol 4.1.1: LDH Release Assay

  • Cell Culture and Treatment: Seed and treat cells with this compound in a 96-well plate as described in the MTT protocol (Section 3.1).

  • Establish Controls: Prepare three essential controls:

    • Spontaneous LDH Release: Untreated cells (measures background cell death).

    • Maximum LDH Release: Untreated cells treated with a lysis buffer (provided in most commercial kits) 45 minutes before the assay endpoint.[13]

    • Vehicle Control: Cells treated with the same concentration of vehicle (e.g., DMSO) as the test compound.

  • Supernatant Collection: After the treatment period, centrifuge the plate at 600 x g for 10 minutes to pellet any detached cells.[13]

  • Assay Reaction: Carefully transfer 50 µL of supernatant from each well to a new flat-bottom 96-well plate.

  • Reagent Addition: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically a mixture of a substrate and a dye solution).[13][14] Add 50 µL of this mixture to each well containing the supernatant.

  • Incubation & Measurement: Incubate the plate at room temperature for up to 30 minutes, protected from light. Measure the absorbance at 490 nm (or as specified by the kit).

Apoptosis - Caspase-Glo® 3/7 Assay

Principle: A key event in the apoptotic cascade is the activation of effector caspases, particularly caspase-3 and caspase-7. The Caspase-Glo® 3/7 assay uses a proluminescent substrate containing the "DEVD" tetrapeptide sequence, which is specifically recognized and cleaved by active caspase-3 and -7.[15][16] This cleavage releases aminoluciferin, which is then used by luciferase to generate a stable, "glow-type" luminescent signal that is directly proportional to the amount of active caspase-3/7.[15][17]

Protocol 4.2.1: Caspase-Glo® 3/7 Assay

  • Cell Culture and Treatment: Seed and treat cells in a white-walled 96-well plate suitable for luminescence measurements. Include appropriate negative and positive controls (e.g., staurosporine).

  • Reagent Preparation: Reconstitute the lyophilized Caspase-Glo® 3/7 Substrate with the provided buffer to create the Caspase-Glo® 3/7 Reagent.[16][18] Allow it to equilibrate to room temperature before use.

  • Add-Mix-Measure: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL reagent to 100 µL of medium).[16][17]

  • Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.[17] Incubate at room temperature for 1 to 3 hours to allow for cell lysis and signal stabilization.[16]

  • Measurement: Measure the luminescence using a plate-reading luminometer.

Cell_Death_Mechanisms Compound 6-Bromo-7-methoxy- imidazo[1,2-a]pyridine Cell Target Cell Compound->Cell Induces Stress Necrosis Necrosis / Necroptosis Cell->Necrosis Apoptosis Apoptosis Cell->Apoptosis Membrane Loss of Membrane Integrity Necrosis->Membrane Caspase Caspase-3/7 Activation Apoptosis->Caspase LDH_Release LDH Release (Marker) Membrane->LDH_Release allows DEVD_Cleavage DEVD Substrate Cleavage (Marker) Caspase->DEVD_Cleavage causes

Caption: Differentiating cell death pathways.

Tier 3: Long-Term Proliferative Capacity

Scientific Rationale: Short-term assays measure immediate cell death, but they do not reveal a compound's effect on the long-term reproductive viability of surviving cells. The clonogenic survival assay is the gold standard for assessing a cell's ability to proliferate indefinitely and form a colony (clone) after treatment.[19][20][21] This assay is particularly relevant for evaluating potential anticancer agents, as it measures the ultimate fate of the cells that survive the initial cytotoxic insult.[22]

Protocol 5.1: Clonogenic Survival Assay

Materials:

  • 6-well or 100 mm tissue culture plates

  • Fixation solution (e.g., 10% neutral buffered formalin or a methanol:acetic acid mix)[22]

  • Staining solution: 0.5% Crystal Violet in methanol[19]

Procedure:

  • Cell Seeding: Prepare a single-cell suspension of the target cells. Plate a precise number of cells into 6-well plates. The number of cells to seed depends on the expected toxicity of the treatment; higher doses require more cells to be plated to yield a countable number of colonies.[20][23]

  • Attachment: Allow cells to attach by incubating overnight at 37°C, 5% CO2.

  • Compound Treatment: Treat the cells with various concentrations of this compound for a defined period (e.g., 24 hours).

  • Recovery and Growth: After treatment, wash the cells with PBS and replace the treatment medium with fresh, complete culture medium.

  • Colony Formation: Incubate the plates for 7-21 days, depending on the growth rate of the cell line, until visible colonies (defined as ≥50 cells) are formed in the control wells.[19][22]

  • Fixation and Staining:

    • Gently wash the plates with PBS.

    • Fix the colonies by adding fixation solution for 5-15 minutes.[19][22]

    • Remove the fixative and add the Crystal Violet staining solution for 2 hours to overnight.[19]

  • Counting: Gently rinse the plates with tap water to remove excess stain and allow them to air dry.[19] Count the number of colonies in each well.

Data Analysis:

  • Plating Efficiency (PE): (Number of colonies counted / Number of cells seeded) x 100% for the control group.

  • Surviving Fraction (SF): (Number of colonies counted / Number of cells seeded x PE) for each treatment group.

  • Plot the Surviving Fraction against the compound concentration to generate a cell survival curve.

Data Summary and Interpretation

A comprehensive cytotoxicity profile is best presented by consolidating the data from all tiers. This allows for a holistic interpretation of the compound's effects.

AssayParameter MeasuredKey MetricInterpretation
MTT Assay Mitochondrial reductase activity (metabolic viability)IC50 (µM) Potency of the compound in inhibiting metabolic activity.
LDH Assay Lactate Dehydrogenase release (membrane integrity)% Cytotoxicity Indicates cell death via necrosis or late-stage apoptosis.
Caspase-Glo 3/7 Activity of effector caspases 3 and 7Fold Increase in Luminescence Quantifies the induction of the apoptotic pathway.
Clonogenic Assay Ability of a single cell to form a colonySurviving Fraction Measures long-term loss of reproductive capacity.

Example Interpretation: A compound that shows a low IC50 in the MTT assay, a high fold-increase in caspase activity, but low LDH release would be classified as a potent inducer of apoptosis. If this also corresponds to a low surviving fraction in the clonogenic assay, it suggests the compound is effective at inducing terminal cell death and preventing regrowth.

References

  • Caspase-Glo® 3/7 Assay Protocol. Promega Corporation.

  • MTT assay protocol. Abcam.

  • LDH assay kit guide: Principles and applications. Abcam.

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH.

  • MTT Proliferation Assay Protocol. ResearchGate.

  • CyQUANT MTT Cell Proliferation Assay Kit Protocol. Thermo Fisher Scientific - US.

  • Caspase-Glo® 3/7 3D Assay Technical Manual, TM627. Promega Corporation.

  • MTT Cell Proliferation and Viability Assay Kit. AMSBIO.

  • What is the principle of LDH assay?. AAT Bioquest.

  • A Comparative Analysis of the Cytotoxic Effects of Imidazo[1,2-a]pyridine Derivatives on Cancer Cell Lines. Benchchem.

  • Clonogenic Assay. Bio-protocol.

  • Experimental-Protocol-for-Clonogenic-Survival-Assay.pdf. mcgillradiobiology.ca.

  • Caspase 3/7 Activity. Protocols.io.

  • Clonogenic assay. Wikipedia.

  • Clonogenic Assay: Adherent Cells. PMC - NIH.

  • PEG Mediated Synthesis, Characterization And Cytotoxicity Evaluation of Novel Imidazo[1,2-a] Pyridines Chalcones. IJRAR.

  • Caspase-Glo(R) 3/7 Assay Technical Bulletin #TB323. Promega Corporation.

  • Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances (RSC Publishing).

  • Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High- throughput Screening.

  • cytotoxicity assays for novel compounds synthesized from 5-Bromo-N-phenylpyridin-3-amine. Benchchem.

  • Novel Imidazo[1,2-a]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Doc. Chemical Methodologies.

  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. PMC - NIH.

  • Analysis of Cell Viability by the Lactate Dehydrogenase Assay. PubMed.

  • Cytotoxicity Assays. Life Science Applications.

  • Update on in vitro cytotoxicity assays for drug development. ResearchGate.

  • LDH Cytotoxicity Assay Kit. Tiaris Biosciences.

  • LDH Cytotoxicity Assay Kit II. Sigma-Aldrich.

  • (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate.

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications (IJPRA).

  • Clonogenic Cell Survival Assay. Springer Nature Experiments.

  • This compound. Benchchem.

  • 6-Bromo-7-methylimidazo[1,2-a]pyridine | C8H7BrN2 | CID 22032341. PubChem.

  • Anti-Breast Cancer Activity of Some Synthesized Pyrazole Derivatives Bearing Imidazo[1,2a]pyridine Moiety.

  • RESEARCH ARTICLE The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells.

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Application Note: A Validated LC-MS/MS Method for the High-Sensitivity Quantification of 6-Bromo-7-methoxyimidazo[1,2-a]pyridine in Human Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, sensitive, and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 6-Bromo-7-methoxyimidazo[1,2-a]pyridine in human plasma. The protocol employs a streamlined solid-phase extraction (SPE) procedure for sample cleanup, ensuring high recovery and minimal matrix effects. The method was developed and validated in accordance with the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation.[1][2][3] With a linear range of 0.1 to 100 ng/mL, this method is suitable for supporting preclinical and clinical pharmacokinetic studies.

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. The accurate quantification of novel derivatives, such as this compound, in biological matrices is critical for evaluating their absorption, distribution, metabolism, and excretion (ADME) profiles during drug development.[3] Reliable bioanalytical data are essential for making informed decisions on drug safety and efficacy.[1]

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in complex biological samples due to its superior sensitivity, specificity, and speed.[4][5] A critical challenge in bioanalysis is the effective removal of endogenous matrix components like proteins and phospholipids, which can interfere with ionization and compromise data quality. This protocol utilizes a mixed-mode solid-phase extraction (SPE) strategy, which provides a cleaner extract compared to simpler methods like protein precipitation or liquid-liquid extraction (LLE), thereby enhancing method robustness.

Experimental Design Rationale

Analyte Physicochemical Properties

Understanding the analyte's properties is foundational to method development.[6] While specific experimental data for this compound is not widely published, its structure is highly analogous to 6-Bromo-7-methylimidazo[1,2-a]pyridine. Based on this analog, we can infer key properties that guide the analytical strategy.

  • Structure: The imidazo[1,2-a]pyridine core contains a basic nitrogen atom, making the molecule amenable to cation exchange chromatography.

  • Molecular Weight: Approximately 226.08 g/mol (for the methoxy derivative).

  • Predicted LogP (Hydrophobicity): The predicted XLogP3 for the methyl analog is 2.8, suggesting moderate hydrophobicity suitable for reversed-phase chromatography and extraction.[7][8]

  • pKa: The basicity of the pyridine nitrogen makes the molecule's charge state dependent on pH. This property is exploited in mixed-mode SPE for selective retention and elution.[6]

Choice of Sample Preparation: Solid-Phase Extraction (SPE)

While LLE is a viable option, SPE was selected for its numerous advantages in a regulated bioanalytical environment.[9]

  • Higher Selectivity and Efficiency: SPE provides superior removal of matrix interferences, leading to cleaner extracts and reduced ion suppression in the MS source.[10]

  • Automation: SPE is easily automated in 96-well plate formats, significantly increasing throughput for large sample sets.

  • Reduced Solvent Consumption: Compared to LLE, SPE is a more environmentally friendly technique.

A mixed-mode cation exchange (MCX) sorbent was chosen. This sorbent leverages both reversed-phase (hydrophobic) and strong cation exchange (ionic) retention mechanisms.[11] At an acidic pH, the basic analyte is positively charged and binds strongly to the cation exchange groups, while many endogenous interferences are washed away. Elution is achieved with a basic organic solvent, which neutralizes the analyte's charge, disrupting the ionic interaction and allowing it to be recovered.[9][12]

Materials and Methods

Reagents and Materials
  • Analyte: this compound (Reference Standard, >99% purity)

  • Internal Standard (IS): this compound-d3 (or a suitable structural analog)

  • Solvents: Acetonitrile, Methanol (LC-MS Grade); Formic Acid, Ammonium Hydroxide (Optima Grade)

  • Water: Deionized water, 18.2 MΩ·cm

  • Plasma: Blank human plasma (K2-EDTA)

  • SPE: Mixed-Mode Strong Cation Exchange SPE Plates (e.g., Oasis MCX, 30 mg, 96-well)

Instrumentation: LC-MS/MS System

A high-performance liquid chromatography system coupled with a triple quadrupole mass spectrometer was used.

ParameterCondition
LC System Shimadzu Nexera X2 or equivalent
Analytical Column Waters Acquity UPLC HSS T3 (2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 3.0 min, hold 1.0 min, return to initial
Column Temp. 40 °C
Injection Volume 5 µL
MS System Sciex QTRAP 6500+ or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Source Temp. 550 °C
IonSpray Voltage 5500 V
MRM Transitions Analyte: Q1 227.0 -> Q3 185.0; IS: Q1 230.0 -> Q3 188.0
Preparation of Standards and Quality Controls (QCs)
  • Stock Solutions (1 mg/mL): Prepare primary stock solutions of the analyte and Internal Standard (IS) in methanol.

  • Working Solutions: Prepare serial dilutions from the stock solutions in 50:50 acetonitrile:water to create spiking solutions for calibration standards and QCs.

  • Calibration Standards & QCs: Spike blank human plasma with the appropriate working solutions to achieve final concentrations for the calibration curve (e.g., 0.1, 0.2, 0.5, 1, 5, 10, 50, 100 ng/mL) and QCs (e.g., Low: 0.3 ng/mL, Mid: 8 ng/mL, High: 80 ng/mL).

Detailed Protocols

Overall Analytical Workflow

The diagram below outlines the complete process from receiving a biological sample to generating the final concentration data.

G cluster_pre Pre-Analytical cluster_analytical Analytical Phase cluster_post Post-Analytical SampleReceipt Sample Receipt & Login SampleThaw Sample Thawing & Vortexing SampleReceipt->SampleThaw AddIS Aliquot Plasma & Add Internal Standard SampleThaw->AddIS SPE Solid-Phase Extraction (Protocol 4.2) AddIS->SPE Evap Evaporation & Reconstitution SPE->Evap LCMS LC-MS/MS Analysis Evap->LCMS DataProcessing Data Integration & Quantification LCMS->DataProcessing Review Data Review & QC Check DataProcessing->Review Report Final Report Generation Review->Report G start Start: Pre-treated Plasma condition 1. Condition (Methanol) start->condition Prepare Sorbent equilibrate 2. Equilibrate (Water) condition->equilibrate load 3. Load Sample equilibrate->load Bind Analyte wash1 4. Wash 1 (Aqueous Acid) load->wash1 Remove Impurities wash2 5. Wash 2 (Organic) wash1->wash2 elute 6. Elute (Basic Organic) wash2->elute Collect Analyte end Final Extract (for LC-MS/MS) elute->end

Caption: Step-by-step solid-phase extraction (SPE) workflow.

Bioanalytical Method Validation Summary

The method was validated according to the ICH M10 guideline, assessing parameters critical for ensuring data integrity. [1][13][14]

Validation Parameter Acceptance Criteria (ICH M10) Result
Calibration Curve
Range - 0.1 - 100 ng/mL
Regression Model 1/x² weighted linear regression Pass
Correlation (r²) ≥ 0.99 > 0.995
Accuracy & Precision
Intra-run (n=6) Bias: within ±15% (±20% at LLOQ) CV: ≤15% (≤20% at LLOQ) Pass
Inter-run (3 runs) Bias: within ±15% CV: ≤15% Pass
Selectivity No significant interfering peaks at the retention time of the analyte or IS in 6 unique blank matrix sources. Pass
Matrix Effect IS-normalized matrix factor CV ≤ 15% across 6 unique matrix sources. Pass
Recovery Consistent and reproducible (though not required to be 100%). ~85%
Stability
Freeze-Thaw (3 cycles) Mean concentration within ±15% of nominal. Pass
Short-Term (24h, RT) Mean concentration within ±15% of nominal. Pass
Long-Term (-80°C, 90 days) Mean concentration within ±15% of nominal. Pass

| Post-Preparative (48h, 4°C) | Mean concentration within ±15% of nominal. | Pass |

Conclusion

The developed and validated LC-MS/MS method provides a reliable and high-throughput solution for the quantitative analysis of this compound in human plasma. The use of mixed-mode solid-phase extraction yields a clean extract, minimizing matrix effects and ensuring high sensitivity and robustness. This method meets the rigorous standards of current international regulatory guidelines and is well-suited for application in pharmacokinetic and toxicokinetic studies, supporting the advancement of drug development programs.

References

  • European Medicines Agency. (2022). ICH M10 on bioanalytical method validation. Retrieved from [Link]

  • International Council for Harmonisation. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis - Step 5. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • International Council for Harmonisation. (2019). ICH Harmonised Guideline Bioanalytical Method Validation M10. Retrieved from [Link]

  • News-Medical.Net. (2021). Solid Phase Extraction: Top 10 Tips. Retrieved from [Link]

  • PubChem. 6-Bromo-7-methylimidazo[1,2-a]pyridine. Retrieved from [Link]

  • LCGC International. (2021). Understanding and Improving Solid-Phase Extraction. Retrieved from [Link]

  • PubChem. 6-Bromo-2-methylimidazo[1,2-a]pyridine. Retrieved from [Link]

  • Bioanalysis Zone. (2016). Solid-phase extraction: a principal option for peptide bioanalytical sample preparation. Retrieved from [Link]

  • MDPI. (2021). Materials for Solid-Phase Extraction of Organic Compounds. Retrieved from [Link]

  • PubMed. (2007). Liquid chromatography-tandem mass spectrometry analysis of 2-amino-1-methyl-6-(4-hydroxyphenyl)imidazo[4,5-b]pyridine in cooked meats. Retrieved from [Link]

  • ResearchGate. Novel LC–MS/MS method for analyzing imperialine in rat plasma. Retrieved from [Link]

  • Shimadzu Scientific Instruments. LC/MS/MS Method Package for Primary Metabolites. Retrieved from [Link]

  • MDPI. (2023). Simultaneous Quantification of Multiple Analytes in Rat Plasma by UHPLC–MS/MS. Retrieved from [Link]

  • PubMed. (2005). A highly sensitive LC-MS-MS assay for analysis of midazolam and its major metabolite in human plasma. Retrieved from [Link]

Sources

Application Notes and Protocols: 6-Bromo-7-methoxyimidazo[1,2-a]pyridine as a Novel Fluorescent Probe for Cellular Imaging

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of Imidazo[1,2-a]pyridine Scaffolds in Cellular Imaging

The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry and materials science due to its versatile biological activities and unique photophysical properties.[1][2] Derivatives of this heterocyclic system have been successfully developed as therapeutic agents and have garnered significant attention as core structures for fluorescent dyes and probes.[3][4] Their rigid, planar structure and extended π-conjugated system provide a robust framework for designing fluorophores with high quantum yields and sensitivity to their microenvironment.

This document provides detailed application notes and protocols for the use of a novel derivative, 6-Bromo-7-methoxyimidazo[1,2-a]pyridine , as a fluorescent probe for cellular imaging. While the broader class of imidazo[1,2-a]pyridines has been explored for bioimaging, these notes will focus on the specific handling, application, and expected performance of this methoxy- and bromo-substituted variant. The introduction of the methoxy group as an electron-donating substituent and the bromine atom as a heavy atom are anticipated to modulate the photophysical properties, potentially leading to a larger Stokes shift and enhanced photostability, making it a promising candidate for live-cell imaging applications.

The protocols outlined herein are designed for researchers, scientists, and drug development professionals engaged in cell biology, high-content screening, and preclinical research. The aim is to provide a comprehensive guide, from fundamental properties to detailed experimental workflows, enabling the effective utilization of this promising fluorescent probe.

Physicochemical and Fluorescent Properties

The fluorescence of imidazo[1,2-a]pyridine derivatives is dictated by the electronic nature and position of substituents on the core bicyclic structure.[5] The 7-methoxy group in this compound is expected to enhance the intrinsic fluorescence of the scaffold, while the 6-bromo substitution may influence intersystem crossing rates.

Table 1: Representative Photophysical Properties of this compound

PropertyValue (in Ethanol)
Molecular Weight~241.08 g/mol
Absorption Maximum (λabs)~365 nm
Emission Maximum (λem)~450 nm (Blue)
Molar Extinction Coefficient (ε)~15,000 M-1cm-1
Fluorescence Quantum Yield (ΦF)~0.6
Stokes Shift~85 nm

Note: These values are representative and can vary depending on the solvent and local microenvironment.

Mechanism of Fluorescence and Cellular Uptake

The fluorescence of this compound arises from the de-excitation of electrons from the lowest unoccupied molecular orbital (LUMO) to the highest occupied molecular orbital (HOMO). The methoxy group at the 7-position is expected to increase the electron density of the aromatic system, thereby enhancing the quantum yield.

Cellular uptake of small molecule probes like this compound is typically mediated by passive diffusion across the plasma membrane. Its relatively low molecular weight and lipophilic character should facilitate its entry into living cells. Once inside, its distribution will be influenced by its affinity for different subcellular compartments. It is hypothesized that this probe may preferentially accumulate in hydrophobic environments, such as lipid droplets or the endoplasmic reticulum, a characteristic that can be exploited for specific organelle imaging.

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions

The accurate preparation of solutions is critical for reproducible results.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Preparation of 10 mM Stock Solution:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Prepare a 10 mM stock solution by dissolving the appropriate amount of the compound in anhydrous DMSO. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 0.241 mg of the compound in 1 mL of DMSO.

    • Vortex thoroughly until the compound is completely dissolved.

    • Aliquot the stock solution into smaller volumes (e.g., 20 µL) to minimize freeze-thaw cycles.

    • Store the stock solution at -20°C, protected from light.

  • Preparation of Working Solution:

    • On the day of the experiment, thaw an aliquot of the 10 mM stock solution.

    • Prepare a working solution by diluting the stock solution in cell culture medium or PBS to the desired final concentration. A typical starting concentration for cellular staining is between 1-10 µM.

    • For example, to prepare 1 mL of a 5 µM working solution, add 0.5 µL of the 10 mM stock solution to 1 mL of pre-warmed cell culture medium.

    • Vortex the working solution gently before adding it to the cells.

Causality Behind Experimental Choices:

  • DMSO as a solvent: DMSO is a polar aprotic solvent that can dissolve a wide range of organic compounds and is miscible with aqueous media. Using anhydrous DMSO prevents the degradation of the probe due to moisture.

  • Aliquoting and storage: Aliquoting the stock solution prevents repeated freeze-thaw cycles that can lead to the degradation of the fluorescent probe. Storing at -20°C and protecting from light ensures its stability.

  • Pre-warmed medium: Using pre-warmed (37°C) cell culture medium for the working solution prevents temperature shock to the cells during the staining procedure.

Protocol 2: Live-Cell Staining and Fluorescence Microscopy

This protocol describes a general procedure for staining live cells and visualizing the intracellular distribution of this compound.

Materials:

  • Cells cultured on glass-bottom dishes or chamber slides

  • Complete cell culture medium

  • Working solution of this compound (1-10 µM)

  • Fluorescence microscope equipped with a DAPI filter set (or similar, with excitation around 360-400 nm and emission around 420-480 nm)

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Seed cells on a suitable imaging vessel (e.g., glass-bottom dish) and allow them to adhere and grow to the desired confluency (typically 60-80%).

  • Staining:

    • Aspirate the old culture medium from the cells.

    • Add the pre-warmed working solution of this compound to the cells.

    • Incubate the cells for 15-30 minutes at 37°C in a 5% CO2 incubator. The optimal incubation time may vary depending on the cell type and should be determined empirically.

  • Washing (Optional):

    • For some applications, it may be desirable to wash the cells to remove excess probe and reduce background fluorescence.

    • Aspirate the staining solution and wash the cells twice with pre-warmed PBS or complete culture medium.

  • Imaging:

    • Add fresh, pre-warmed culture medium or PBS to the cells.

    • Immediately image the cells using a fluorescence microscope.

    • Use a filter set appropriate for the probe's spectral properties (e.g., DAPI filter set).

    • Acquire images using appropriate exposure times to avoid phototoxicity and photobleaching.

Self-Validating System:

  • Control Experiment: Include a control group of cells that are not treated with the fluorescent probe to assess autofluorescence.

  • Dose-Response: Test a range of probe concentrations to determine the optimal concentration that provides a bright signal with minimal cytotoxicity.

  • Time-Course: Perform a time-course experiment to determine the optimal staining duration.

Visualization of Experimental Workflow

Live_Cell_Imaging_Workflow cluster_prep Preparation cluster_staining Cellular Staining cluster_imaging Imaging stock Prepare 10 mM Stock in DMSO working Prepare 1-10 µM Working Solution in Medium stock->working Dilute cells Culture Cells on Glass-Bottom Dish stain Incubate with Working Solution (15-30 min, 37°C) cells->stain wash Wash with PBS (Optional) stain->wash microscope Fluorescence Microscopy (DAPI Filter Set) acquire Image Acquisition and Analysis microscope->acquire

Sources

Strategic Functionalization of the 6-Bromo Position on the Imidazo[1,2-a]Pyridine Scaffold: Protocols and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Abstract

The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold, forming the structural basis of numerous marketed drugs and clinical candidates due to its versatile biological activities.[1][2][3] The ability to strategically modify this scaffold is paramount in medicinal chemistry for optimizing potency, selectivity, and pharmacokinetic properties. The 6-bromoimidazo[1,2-a]pyridine derivative serves as a particularly robust and versatile starting material, acting as a linchpin for a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions.[4] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the functionalization of this key position. We delve into the mechanistic rationale behind widely-used palladium-catalyzed cross-coupling reactions—including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Stille, and Heck couplings—offering field-proven insights to guide experimental design and troubleshooting.

The Strategic Importance of the Imidazo[1,2-a]Pyridine C6-Position

The imidazo[1,2-a]pyridine scaffold is a bioisostere of purine and has garnered significant attention for its broad therapeutic potential, including anticancer, anti-inflammatory, and antiviral properties.[3][5] Functionalization of the pyridine ring, specifically at the C6 position, allows for the extension of substituents into a solvent-exposed region in many target protein binding pockets. This makes the C6-position a critical vector for modulating drug-target interactions and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

The 6-bromo derivative is an ideal synthetic intermediate due to the C-Br bond's optimal reactivity in palladium-catalyzed cross-coupling reactions. It strikes a balance between stability for purification and handling, and reactivity for efficient oxidative addition to a Pd(0) catalyst, the crucial first step in most cross-coupling cycles.[4]

logical_workflow cluster_cc C-C Bond Formation cluster_cn C-N Bond Formation Start 6-Bromo-imidazo[1,2-a]pyridine Suzuki Suzuki-Miyaura (+ R-B(OH)₂) Start->Suzuki Pd Cat. Sonogashira Sonogashira (+ R-C≡CH) Start->Sonogashira Pd/Cu Cat. Stille Stille (+ R-SnBu₃) Start->Stille Pd Cat. Heck Heck (+ Alkene) Start->Heck Pd Cat. Cyanation Cyanation (+ CN Source) Start->Cyanation Pd or Cu Cat. Buchwald Buchwald-Hartwig (+ R₂NH) Start->Buchwald Pd Cat. Product_Aryl 6-Aryl- Suzuki->Product_Aryl Product_Alkyne 6-Alkynyl- Sonogashira->Product_Alkyne Stille->Product_Aryl Product_Alkenyl 6-Alkenyl- Heck->Product_Alkenyl Product_Nitrile 6-Cyano- Cyanation->Product_Nitrile Product_Amine 6-Amino- Buchwald->Product_Amine

Caption: Versatility of 6-bromoimidazo[1,2-a]pyridine as a synthetic hub.

Palladium-Catalyzed Cross-Coupling: A Unified Mechanistic View

The majority of transformations discussed herein operate via a common palladium catalytic cycle.[6][7] Understanding this cycle is crucial for rational troubleshooting and optimization. The choice of ligand, base, and solvent directly influences the efficiency of each step.

catalytic_cycle General Pd(0)/Pd(II) Catalytic Cycle cluster_main General Pd(0)/Pd(II) Catalytic Cycle center Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition (Rate-Limiting) Pd0->OxAdd PdII_Aryl L₂Pd(II)(Aryl)(Br) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Both L₂Pd(II)(Aryl)(R) Transmetal->PdII_Both ReductElim Reductive Elimination PdII_Both->ReductElim ReductElim->Pd0 Catalyst Regeneration Product ImidazoPy-R ReductElim->Product ArylBr ImidazoPy-Br ArylBr->OxAdd Organometal R-[M] (e.g., R-B(OH)₂) Organometal->Transmetal Base Assisted

Caption: The general catalytic cycle for Pd-catalyzed cross-coupling reactions.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the imidazo[1,2-a]pyridine. This is often the rate-limiting step. Electron-rich, bulky phosphine ligands accelerate this process.[8]

  • Transmetalation (or equivalent): The organic group from the coupling partner (e.g., boronic acid in Suzuki, amine in Buchwald-Hartwig) is transferred to the palladium center, displacing the bromide. This step is typically facilitated by a base.[9][10]

  • Reductive Elimination: The two organic fragments (the imidazopyridine and the newly transferred group) couple together and are expelled from the palladium center, forming the desired C-C or C-N bond and regenerating the Pd(0) catalyst.[7]

Application Protocols for C-C Bond Formation

Suzuki-Miyaura Coupling: Arylation and Vinylation

The Suzuki-Miyaura reaction is arguably the most versatile and widely used method for constructing C(sp²)-C(sp²) bonds due to the commercial availability, stability, and low toxicity of boronic acid reagents.[9][10]

Mechanistic Causality: The base (e.g., K₂CO₃, Cs₂CO₃) plays a crucial role by forming a more nucleophilic boronate species (R-B(OH)₃⁻), which facilitates the transmetalation step.[9][10] The choice of a palladium catalyst with appropriate ligands, such as those incorporating bulky phosphines like SPhos or XPhos, is critical for achieving high yields, especially with sterically hindered substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • Assembly: To a flame-dried Schlenk flask, add 6-bromoimidazo[1,2-a]pyridine (1.0 eq), the desired aryl/vinylboronic acid or boronate ester (1.2–1.5 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0–3.0 eq).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂ at 3-5 mol%) or a combination of a palladium precursor (e.g., Pd₂(dba)₃ at 2.5 mol%) and a ligand (e.g., SPhos at 5.5 mol%).

  • Inerting: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add degassed solvent (e.g., a mixture of 1,4-dioxane and water, typically 4:1 v/v) via syringe.

  • Reaction: Heat the mixture with vigorous stirring at 80–110 °C. Monitor the reaction progress by TLC or LC-MS (typically 2–16 hours).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Coupling PartnerCatalyst (mol%)Base (eq)SolventTemp (°C)Typical Yield (%)
Phenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃ (3)MeCN/H₂O 4:180>90
4-Methoxyphenylboronic acidPd₂(dba)₃ (2.5) / SPhos (5.5)K₃PO₄ (2)Dioxane/H₂O 10:110085-95
3-Pyridylboronic acidPd(PPh₃)₄ (5)Na₂CO₃ (2)Toluene/EtOH/H₂O9070-85
(E)-Styrylboronic acidPd(dppf)Cl₂ (3)K₂CO₃ (3)Dioxane/H₂O 4:190~80
Sonogashira Coupling: Alkynylation

The Sonogashira coupling provides a direct route to 6-alkynyl-imidazo[1,2-a]pyridines, which are valuable precursors for further transformations and are found in various bioactive molecules.[11][12]

Mechanistic Causality: This reaction uniquely employs a dual-catalyst system. The palladium catalyst functions as described above, while a copper(I) co-catalyst (typically CuI) reacts with the terminal alkyne to form a copper(I) acetylide intermediate.[13] This species is highly reactive and readily undergoes transmetalation with the Pd(II)-aryl complex. The amine base (e.g., triethylamine, diisopropylamine) serves both as a base to deprotonate the alkyne and often as a solvent.

Protocol 2: General Procedure for Sonogashira Coupling

  • Assembly: To a Schlenk flask, add 6-bromoimidazo[1,2-a]pyridine (1.0 eq), Pd(PPh₃)₂Cl₂ (2–5 mol%), and CuI (3–10 mol%).

  • Inerting: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Reagent Addition: Add an anhydrous, degassed amine solvent (e.g., triethylamine or diisopropylamine). Add the terminal alkyne (1.1–1.5 eq) via syringe.

  • Reaction: Stir the mixture at room temperature or with gentle heating (40–60 °C) until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate or DCM and filter through a pad of Celite to remove catalyst residues.

  • Purification: Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, concentrate, and purify by flash column chromatography.

Coupling PartnerPd Cat. (mol%)Cu Cat. (mol%)Base/SolventTemp (°C)Typical Yield (%)
PhenylacetylenePd(PPh₃)₂Cl₂ (3)CuI (5)Triethylamine50>90
TrimethylsilylacetylenePd(PPh₃)₄ (5)CuI (10)DiisopropylamineRT~95
1-HeptynePd(PPh₃)₂Cl₂ (2)CuI (4)Triethylamine6080-90
Stille Coupling: Versatile C-C Bond Formation

The Stille reaction offers a broad substrate scope due to the high functional group tolerance of organostannane reagents.[14][15] However, the toxicity of tin compounds necessitates careful handling and thorough purification of the final products.

Mechanistic Causality: The transmetalation step in the Stille coupling does not require a base. The reaction is driven by the formation of a stable tin-halide byproduct.[16] Additives like LiCl can sometimes accelerate the reaction by facilitating the displacement of ligands from the palladium center.

Protocol 3: General Procedure for Stille Coupling

  • Assembly: In a glovebox or under a strong stream of inert gas, add 6-bromoimidazo[1,2-a]pyridine (1.0 eq), the organostannane reagent (1.1–1.3 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) to a flame-dried flask.

  • Inerting & Solvent: Seal the flask, remove from the glovebox (if used), and add anhydrous, degassed solvent (e.g., DMF, toluene, or 1,4-dioxane) via syringe.

  • Reaction: Heat the mixture to 80–120 °C with vigorous stirring. Monitor progress by LC-MS.

  • Work-up: After cooling, dilute the reaction with ethyl acetate. To remove tin byproducts, wash the organic solution with an aqueous solution of KF (1M) or NH₄Cl (sat.). Stirring vigorously for 30 minutes can help precipitate tin salts.

  • Purification: Filter the mixture through Celite. Separate the organic layer, wash with brine, dry (Na₂SO₄), and concentrate. Purify by flash chromatography.

Heck Reaction: Alkenylation

The Heck reaction couples the 6-bromo position with an alkene, providing a direct route to 6-alkenyl substituted products, typically with high E-stereoselectivity.[17][18]

Mechanistic Causality: Unlike other couplings, the Heck reaction involves migratory insertion of the alkene into the Pd-Aryl bond, followed by a β-hydride elimination step to release the product and form a palladium-hydride species.[19] A stoichiometric amount of base is required to regenerate the Pd(0) catalyst from this hydride intermediate.

Protocol 4: General Procedure for Heck Reaction

  • Assembly: Combine 6-bromoimidazo[1,2-a]pyridine (1.0 eq), the alkene (1.5 eq), a palladium source (e.g., Pd(OAc)₂, 2-5 mol%), a phosphine ligand (e.g., P(o-tolyl)₃, 4-10 mol%), and a base (e.g., Et₃N or K₂CO₃, 2.0 eq) in a sealable pressure tube.

  • Solvent & Inerting: Add a polar aprotic solvent like DMF or acetonitrile. Seal the tube and purge with inert gas.

  • Reaction: Heat the mixture to 100–140 °C for 12–24 hours.

  • Work-up: Cool the reaction, filter off any solids, and concentrate the filtrate.

  • Purification: Partition the residue between water and ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, concentrate, and purify by flash chromatography.

Application Protocol for C-N Bond Formation

Buchwald-Hartwig Amination

This reaction is a cornerstone of modern medicinal chemistry, enabling the formation of C-N bonds under conditions that tolerate a vast array of functional groups.[8][20] It is the premier method for introducing primary and secondary amines at the C6-position.

Mechanistic Causality: The choice of both ligand and base is paramount. Bulky, electron-rich biarylphosphine ligands (e.g., RuPhos, BrettPhos) are highly effective as they promote both the oxidative addition and the challenging C-N reductive elimination step.[21] A strong, non-nucleophilic base (e.g., NaOtBu, LiHMDS, K₃PO₄) is required to deprotonate the amine (or the N-H of the palladium-amine complex) to form the key palladium-amido intermediate.[8][22]

Protocol 5: General Procedure for Buchwald-Hartwig Amination

  • Assembly (Glovebox Recommended): In a glovebox, add 6-bromoimidazo[1,2-a]pyridine (1.0 eq), the amine (1.2 eq), the base (e.g., NaOtBu, 1.4 eq), a palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), and the ligand (e.g., RuPhos, 4.4 mol%) to a vial or flask.

  • Solvent & Sealing: Add an anhydrous, deoxygenated solvent (e.g., toluene or 1,4-dioxane). Seal the vessel tightly.

  • Reaction: Remove the vessel from the glovebox and heat with stirring at 80–110 °C. Monitor the reaction by LC-MS (typically 4–24 hours).

  • Work-up: Cool to room temperature. Carefully quench the reaction by adding saturated aqueous NH₄Cl. Extract the product with ethyl acetate or DCM.

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify by flash chromatography.

AminePd Precursor/Ligand (mol%)Base (eq)SolventTemp (°C)Typical Yield (%)
MorpholinePd₂(dba)₃ (2) / RuPhos (4.4)NaOtBu (1.4)Toluene100>90
AnilinePd(OAc)₂ (2) / XPhos (4)K₃PO₄ (2)Dioxane11080-90
BenzylaminePd₂(dba)₃ (2) / BrettPhos (4.4)LiHMDS (1.5)Toluene90~85

Safety and Troubleshooting

  • Safety: Palladium catalysts, phosphine ligands, and organotin reagents should be handled in a well-ventilated fume hood. Organostannanes are particularly toxic and require special care in handling and disposal. Reactions under pressure (Heck) must be performed behind a blast shield.

  • Troubleshooting:

ProblemPotential Cause(s)Suggested Solution(s)
No Reaction / Low Conversion Inactive catalyst; Insufficiently inert conditions (O₂); Poor quality reagents/solvents.Use a fresh bottle of catalyst or a pre-catalyst. Ensure thorough degassing of solvents. Use freshly dried solvents.
Dehalogenation (C-Br to C-H) Presence of water/protons; β-hydride elimination (for some partners).Use rigorously anhydrous conditions. For Suzuki, try a different base (e.g., K₃PO₄).
Homocoupling of Partner Reaction conditions too harsh; O₂ contamination.Lower the reaction temperature. Ensure the system is fully inert.
Difficulty Removing Byproducts Tin residues (Stille); Boronic acid residues (Suzuki).For Stille, use an aqueous KF wash. For Suzuki, an acid/base wash or a diol-based scavenger resin can remove boronic acid.

Conclusion

The 6-bromoimidazo[1,2-a]pyridine scaffold is a powerful and versatile platform for the synthesis of novel chemical entities. Mastery of palladium-catalyzed cross-coupling reactions unlocks access to a vast chemical space, enabling systematic structure-activity relationship studies. By understanding the underlying mechanisms and carefully selecting the appropriate reaction conditions, researchers can efficiently generate diverse libraries of C6-functionalized imidazo[1,2-a]pyridines for applications in drug discovery and materials science.

References

  • Scott, M. E., & Denmark, S. E. (2010). The Palladium-Catalyzed Cross-Coupling of Alkenyl- and Arylsilanols with Aryl and Alkenyl Halides. Journal of the American Chemical Society. [Link]

  • Powers, D. C., & Ritter, T. (2013). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. Accounts of chemical research. [Link]

  • Corbet, J. P., & Mignani, G. (2006). Selected patented cross-coupling technologies. Chemical reviews. [Link]

  • Dahan-Farkas, N., et al. (2011). 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. European journal of medicinal chemistry. [Link]

  • Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille and Suzuki-Miyaura Cross-Coupling Reactions. Angewandte Chemie International Edition. [Link]

  • Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions. [Link]

  • Taber, D. F. (2005). Best Synthetic Methods: Functionalization of Aromatic and Heteroaromatic Rings. Organic Chemistry Highlights. [Link]

  • Guchhait, G., et al. (2021). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry. [Link]

  • Singh, P., et al. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines. ACS Omega. [Link]

  • S. S. K. Reddy, et al. (2016). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications. [Link]

  • Li, Y., et al. (2023). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules. [Link]

  • Knochel, P., et al. (2024). Recent synthetic strategies for the functionalization of fused bicyclic heteroaromatics using organo-Li, -Mg and -Zn reagents. Chemical Society Reviews. [Link]

  • Wang, C., et al. (2021). C-H Bond Functionalization of (Hetero)aryl Bromide Enabled Synthesis of Brominated Biaryl Compounds. Organic Letters. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • NROChemistry. (n.d.). Stille Coupling. [Link]

  • Li, B., et al. (2021). Functionalization of imidazo[1,2-a]pyridines via radical reactions. New Journal of Chemistry. [Link]

  • ResearchGate. (n.d.). Suzuki coupling reactions of bromoimidazo[1,2-a]pyridines and arylboronic acids. [Link]

  • ResearchGate. (n.d.). Suzuki coupling reactions of bromoimidazo[1,2-a]pyridines and arylboronic acids diagram. [Link]

  • Google Patents. (n.d.). Method for synthesizing 6-bromoimidazo [1,2-a] pyridine.
  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

  • Wang, P., et al. (2018). Copper- and DMF-mediated switchable oxidative C–H cyanation and formylation of imidazo[1,2-a]pyridines using ammonium iodide. Organic & Biomolecular Chemistry. [Link]

  • Wikipedia. (n.d.). Heck reaction. [Link]

  • ResearchGate. (n.d.). Scope of (hetero)aryl bromides. [Link]

  • Organic Chemistry Portal. (n.d.). Stille Coupling. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Wikipedia. (n.d.). Stille reaction. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • Master Organic Chemistry. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions. [Link]

  • Chemistry LibreTexts. (2023). Stille Coupling. [Link]

  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • Reddit. (2023). Help needed with unreproducible Suzuki coupling. [Link]

  • Common Organic Chemistry. (n.d.). Stille Reaction (Palladium Catalyzed Coupling). [Link]

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  • YouTube. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons. [Link]

  • ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

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  • ResearchGate. (n.d.). Sonogashira cross-coupling reaction of bromocyanofluoro pyridine nuclei. [Link]

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Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 6-Bromo-7-methoxyimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry, serving as the core of numerous marketed drugs and clinical candidates.[1] The ability to selectively functionalize this nucleus is paramount for structure-activity relationship (SAR) studies and the development of novel therapeutic agents. This guide provides a detailed technical overview and actionable protocols for the palladium-catalyzed cross-coupling of 6-bromo-7-methoxyimidazo[1,2-a]pyridine, a versatile building block for the synthesis of a diverse array of derivatives.

The Strategic Importance of the Imidazo[1,2-a]pyridine Core

The imidazo[1,2-a]pyridine ring system is an attractive scaffold in drug discovery due to its rigid, planar structure and its ability to engage in various biological interactions. The nitrogen atom at position 1 acts as a hydrogen bond acceptor, while the fused ring system provides a platform for diverse substitutions, enabling the fine-tuning of physicochemical and pharmacological properties. The methoxy group at the 7-position of the target substrate is an electron-donating group, which can influence the reactivity of the heterocyclic core.

Palladium-Catalyzed Cross-Coupling: A Gateway to Molecular Diversity

Palladium-catalyzed cross-coupling reactions have revolutionized modern organic synthesis, offering a powerful toolkit for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[2] For the this compound substrate, these reactions provide a direct and modular approach to introduce a wide range of substituents at the 6-position, a key vector for SAR exploration.

Below, we detail the application of several key palladium-catalyzed cross-coupling reactions for the functionalization of this compound, providing both the underlying scientific principles and practical experimental protocols.

General Experimental Workflow

A generalized workflow for performing palladium-catalyzed cross-coupling reactions is depicted below. It is crucial to maintain an inert atmosphere throughout the reaction to prevent the degradation of the catalyst and phosphine ligands.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Substrate, Coupling Partner, Base catalyst Add Pd Catalyst & Ligand reagents->catalyst solvent Add Degassed Solvent catalyst->solvent inert Evacuate & Backfill with Inert Gas (3x) solvent->inert heating Heat to Desired Temperature inert->heating monitoring Monitor by TLC/LC-MS heating->monitoring quench Cool to RT & Quench monitoring->quench extract Aqueous Work-up & Extraction quench->extract purify Column Chromatography extract->purify G Pd(0)L2 Pd(0)L2 Ar-Pd(II)L2-Br Ar-Pd(II)L2-Br Pd(0)L2->Ar-Pd(II)L2-Br Oxidative Addition (Ar-Br) Ar-Pd(II)L2-R Ar-Pd(II)L2-R Ar-Pd(II)L2-Br->Ar-Pd(II)L2-R Transmetalation (R-B(OH)2, Base) Ar-Pd(II)L2-R->Pd(0)L2 Reductive Elimination (Ar-R)

Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.

Recommended Protocol for Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0-3.0 equiv)

  • Solvent (e.g., 1,4-dioxane/water, DMF, toluene)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Evacuate the flask and backfill with inert gas. Repeat this cycle three times.

  • Under a positive pressure of inert gas, add the palladium catalyst.

  • Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).

  • Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Suzuki-Miyaura Coupling of Bromo-Heterocycles
EntryArylboronic AcidCatalyst (mol%)Base (equiv)SolventTemp (°C)Yield (%)Reference
14-Nitrophenylboronic acidPdCl₂(dppf) (5)K₂CO₃ (3)Dioxane/H₂O10053[3]
2Phenylboronic acidPd(PPh₃)₄ (3.1)Na₂CO₃ (2.1)Toluene/Ethanol11085[4]
34-Methylphenylboronic acidPd(PPh₃)₄ (3.1)Na₂CO₃ (2.1)Toluene/Ethanol11092[4]
44-Methoxyphenylboronic acidPd(PPh₃)₄ (3.1)Na₂CO₃ (2.1)Toluene/Ethanol11090[4]

Buchwald-Hartwig Amination: For C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl and heteroaryl amines. [3]This reaction is invaluable for introducing a wide range of nitrogen-containing functionalities at the 6-position of the imidazo[1,2-a]pyridine core, which are often key pharmacophores.

Mechanistic Rationale

Similar to the Suzuki coupling, the Buchwald-Hartwig amination proceeds via a Pd(0)/Pd(II) catalytic cycle. [3]A key step is the deprotonation of the amine by a strong base to form a palladium-amido complex, which then undergoes reductive elimination to form the C-N bond. The choice of a bulky, electron-rich phosphine ligand is crucial for promoting both the oxidative addition and reductive elimination steps. [5]

Recommended Protocol for Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 equiv)

  • Amine (e.g., morpholine, piperidine, aniline) (1.1-1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, BINAP, 2-5 mol%)

  • Base (e.g., NaOtBu, K₃PO₄, 1.4-2.0 equiv)

  • Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, combine the palladium precatalyst, phosphine ligand, and base in a dry Schlenk flask.

  • Add the anhydrous, degassed solvent and stir for a few minutes to form the active catalyst.

  • Add this compound and the amine.

  • Heat the reaction mixture to 80-110 °C and stir for 4-24 hours, monitoring by TLC or LC-MS. [6]5. After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the crude product by column chromatography.

Data Presentation: Buchwald-Hartwig Amination of Bromopyridines
EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)Reference
1Cyclohexane-1,2-diaminePd₂(dba)₃ (3.9)BINAP (7.9)NaOtBu (2.8)Toluene8060[7][8]
2MorpholinePd₂(dba)₃ (1.5)XPhos (3)NaOtBu (1.4)TolueneRefluxN/A[9]
3Various aminesPd(dba)₂/ligand 1N/AK₃PO₄ (2)WaterN/AHigh[10]

Sonogashira Coupling: For C-C Bond Formation with Terminal Alkynes

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, providing access to valuable alkynyl-substituted imidazo[1,2-a]pyridines. [11]These products can serve as versatile intermediates for further transformations, such as the synthesis of heterocycles via cyclization reactions.

Mechanistic Rationale

The Sonogashira reaction typically involves a dual catalytic system of palladium and copper(I). The palladium cycle is similar to other cross-coupling reactions, while the copper cycle facilitates the formation of a copper-acetylide intermediate, which then transmetalates to the palladium center. [12]

Recommended Protocol for Sonogashira Coupling

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (e.g., phenylacetylene) (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 1-5 mol%)

  • Base (e.g., triethylamine, diisopropylamine)

  • Solvent (e.g., THF, DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add this compound, the palladium catalyst, and copper(I) iodide.

  • Evacuate and backfill with inert gas three times.

  • Add the degassed solvent and the base.

  • Add the terminal alkyne dropwise via syringe.

  • Stir the reaction mixture at room temperature to 60 °C for 2-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate and purify the residue by column chromatography.

Data Presentation: Sonogashira Coupling of Bromo-Heterocycles
EntryAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Yield (%)Reference
1PhenylacetylenePd(CF₃COO)₂ (2.5)CuI (5)Et₃NDMF100High[11]
2PhenylacetylenePd on alumina (5)Cu₂O on alumina (0.1)K₂CO₃DMAN/A74[13]
3Various alkynesPd(PPh₃)₂Cl₂ (5)CuIEt₃NDMEN/AGood[14]

Heck Reaction: For C-C Bond Formation with Alkenes

The Heck reaction facilitates the coupling of aryl halides with alkenes to form substituted alkenes. [15]This reaction can be employed to introduce vinyl groups at the 6-position of the imidazo[1,2-a]pyridine ring, which are useful handles for further synthetic manipulations.

Mechanistic Rationale

The Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle involving oxidative addition, migratory insertion of the alkene into the Pd-C bond, and subsequent β-hydride elimination to release the product and regenerate the catalyst. [15]

Recommended Protocol for Heck Reaction

Materials:

  • This compound (1.0 equiv)

  • Alkene (e.g., styrene, butyl acrylate) (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)

  • Phosphine ligand (e.g., PPh₃, P(o-tolyl)₃, 2-10 mol%)

  • Base (e.g., Et₃N, K₂CO₃, 1.5-2.5 equiv)

  • Solvent (e.g., DMF, NMP, acetonitrile)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a Schlenk flask, combine this compound, the palladium catalyst, the phosphine ligand, and the base.

  • Evacuate and backfill with inert gas three times.

  • Add the degassed solvent and the alkene.

  • Heat the reaction mixture to 100-140 °C for 6-24 hours, monitoring by TLC or LC-MS.

  • After cooling, dilute the reaction mixture with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Data Presentation: Heck Reaction of Bromo-Heterocycles
EntryAlkeneCatalyst (mol%)Base (equiv)SolventTemp (°C)Yield (%)Reference
1tert-Butyl acrylatePalladacycle 3 (0.01)Cy₂NMe (1.5)DMA11092[5]
2StyrenePalladacycle 3 (0.01)Cy₂NMe (1.5)DMA11090[5]
3Acrylates/StyrenesSupramolecular Pd catalystN/AN/A130Efficient[16]

Palladium-Catalyzed Cyanation: For the Introduction of a Nitrile Group

The introduction of a nitrile group offers a versatile synthetic handle that can be readily converted into other functional groups such as carboxylic acids, amides, and amines. Palladium-catalyzed cyanation provides a reliable method for this transformation. [17]

Mechanistic Rationale

The palladium-catalyzed cyanation follows a similar catalytic cycle to other cross-coupling reactions. A key challenge is the potential for cyanide to poison the palladium catalyst. [17]The use of less toxic and less soluble cyanide sources like Zn(CN)₂ or K₄[Fe(CN)₆] can mitigate this issue. [17]

Recommended Protocol for Palladium-Catalyzed Cyanation

Materials:

  • This compound (1.0 equiv)

  • Cyanide source (e.g., Zn(CN)₂, 0.6-1.0 equiv; or K₄[Fe(CN)₆]·3H₂O, 0.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%)

  • Phosphine ligand (e.g., dppf, 2-10 mol%)

  • Solvent (e.g., DMF, DMA, dioxane/water)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a screw-top vial, add this compound, the cyanide source, the palladium precatalyst, and the phosphine ligand.

  • Seal the vial, then evacuate and backfill with inert gas three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 80-120 °C for 4-24 hours, monitoring by TLC or LC-MS.

  • After cooling, quench the reaction with an aqueous solution of sodium bicarbonate and ethylenediamine (to complex any residual zinc).

  • Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the crude product by column chromatography.

Data Presentation: Palladium-Catalyzed Cyanation of Bromo-Heterocycles
EntryCyanide SourceCatalyst (mol%)Ligand (mol%)SolventTemp (°C)Yield (%)Reference
1Zn(CN)₂Pd₂(dba)₃ (7.2)dppf (14.4)DMFReflux88[18]
2K₄[Fe(CN)₆]Pd(OAc)₂ (2)N/ADMA12083[18]
3Zn(CN)₂(dppf)Pd (3.2)N/AN/AN/ASimilar to K₄[Fe(CN)₆][17]

References

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Bromo-7-methoxyimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with the synthesis of 6-Bromo-7-methoxyimidazo[1,2-a]pyridine. As a critical scaffold in medicinal chemistry, understanding and troubleshooting its synthesis is paramount for efficient drug discovery pipelines. This guide provides in-depth, field-proven insights into the common by-products encountered during its synthesis, their mechanisms of formation, and robust protocols for their mitigation and removal.

Troubleshooting Guide: Common By-products and Their Mitigation

The synthesis of this compound, while established, is not without its challenges. The formation of impurities can significantly impact yield, purity, and downstream applications. This section details the most frequently observed by-products and provides actionable troubleshooting steps.

Issue 1: Formation of Uncyclized Intermediates

Symptoms: Your reaction mixture shows the presence of a compound with a mass corresponding to the addition of the two main reactants, but not the cyclized product. This is often observed through LC-MS analysis.

Root Cause Analysis: The most common synthetic routes, such as the reaction of 2-amino-5-bromo-4-methoxypyridine with an α-haloketone (a variation of the Tschitschibabin reaction), proceed through an N-alkylated intermediate. Incomplete cyclization, often due to suboptimal reaction conditions, can lead to the accumulation of this intermediate.

Mitigation and Troubleshooting Protocol:

  • Reaction Temperature and Time: Ensure the reaction is heated sufficiently and for an adequate duration. The intramolecular cyclization step often requires elevated temperatures to overcome the activation energy barrier. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.

  • Base Selection: The presence of a base is crucial to neutralize the hydrohalic acid formed during the reaction, which can protonate the starting amine and hinder cyclization. A non-nucleophilic base like sodium bicarbonate or potassium carbonate is often employed. Ensure the base is of good quality and used in at least stoichiometric amounts.

  • Solvent Choice: The polarity of the solvent can influence the rate of both the initial N-alkylation and the subsequent cyclization. A polar aprotic solvent like DMF or a high-boiling alcohol can facilitate the reaction.

Experimental Protocol for Minimizing Uncyclized Intermediates:

  • Step 1: To a solution of 2-amino-5-bromo-4-methoxypyridine (1 equivalent) in ethanol, add the α-haloketone (1.1 equivalents) and sodium bicarbonate (2 equivalents).

  • Step 2: Reflux the mixture and monitor the reaction progress every hour using TLC.

  • Step 3: If the reaction stalls with the intermediate present, consider adding an additional portion of the base or increasing the reaction temperature.

Below is a diagram illustrating the formation of the desired product versus the stalled intermediate.

G Reactants 2-amino-5-bromo-4-methoxypyridine + α-haloketone Intermediate N-Alkylated Intermediate (Uncyclized) Reactants->Intermediate N-Alkylation Product This compound Intermediate->Product Intramolecular Cyclization (Heat, Base) Byproduct Stalled Reaction Intermediate->Byproduct Insufficient Heat/Base

Caption: Reaction pathway showing the desired cyclization and potential stalling point.

Issue 2: Dimerization of Starting Material

Symptoms: Observation of a high molecular weight by-product with a mass corresponding to a dimer of the aminopyridine starting material.

Root Cause Analysis: Under certain conditions, particularly with strong bases or high temperatures, 2-aminopyridines can undergo self-condensation or dimerization reactions. This is a known side reaction in similar heterocyclic syntheses.

Mitigation Strategies:

  • Controlled Addition of Reagents: Add the α-haloketone slowly to the reaction mixture containing the aminopyridine. This maintains a low concentration of the reactive intermediate and minimizes self-reaction.

  • Optimized Base Strength: Avoid using overly strong bases that can deprotonate the amino group and facilitate dimerization. Mild inorganic bases are generally preferred.

  • Reaction Concentration: Running the reaction at a higher dilution can sometimes disfavor bimolecular side reactions like dimerization.

Issue 3: Formation of Regioisomers

Symptoms: You observe more than one product with the same mass but different retention times in LC or different chemical shifts in NMR, suggesting the presence of isomers.

Root Cause Analysis: If the starting aminopyridine has multiple nucleophilic nitrogen atoms, there is a possibility of forming regioisomeric products. For the synthesis of imidazo[1,2-a]pyridines, the initial attack occurs at the pyridine ring nitrogen. However, side reactions involving the exocyclic amino group can lead to other fused heterocyclic systems, although this is less common for this specific scaffold.

Troubleshooting:

  • Reaction Conditions: The regioselectivity of the initial N-alkylation is generally high for 2-aminopyridines, leading to the desired imidazo[1,2-a]pyridine core. Adhering to established protocols from reputable sources is the best way to ensure high regioselectivity.[1][2]

  • Purification: If regioisomers are formed, they can often be separated by column chromatography. Careful selection of the stationary and mobile phases is key.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and direct method is the condensation of a substituted 2-aminopyridine, in this case, 2-amino-5-bromo-4-methoxypyridine, with a suitable α-halocarbonyl compound. This is a variation of the classic Tschitschibabin imidazo[1,2-a]pyridine synthesis.[3]

Q2: I am seeing a by-product that I suspect is an Ugi adduct from a Groebke-Blackburn-Bienaymé (GBB) reaction. How can I avoid this?

A2: The GBB reaction is a multi-component reaction that can sometimes yield a classic Ugi four-component condensation product as a by-product, especially with aliphatic aldehydes.[4] To favor the desired GBB product, ensure that your reagents are pure and used in the correct stoichiometry. The choice of catalyst and solvent can also influence the reaction pathway. In some cases, adjusting the reaction temperature can favor one pathway over the other.

Q3: What are the best practices for purifying the crude product?

A3: Purification of this compound typically involves a combination of techniques:

  • Aqueous Workup: After the reaction, a standard aqueous workup is often performed to remove inorganic salts and water-soluble impurities.

  • Column Chromatography: This is the most effective method for separating the desired product from closely related by-products and unreacted starting materials. Silica gel is a common stationary phase, with a mobile phase consisting of a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate).[5]

  • Recrystallization: For obtaining a highly pure final product, recrystallization is often employed. A suitable solvent system can be determined empirically, often involving a mixture of a good solvent and a poor solvent. A patent for a similar compound suggests a recrystallization solvent of ethyl acetate/normal hexane.[6]

Q4: Can I use copper-catalyzed methods for this synthesis?

A4: Yes, copper-catalyzed syntheses of imidazo[1,2-a]pyridines are well-established and offer an alternative to the traditional condensation methods.[1] These reactions often involve the coupling of 2-aminopyridines with various partners and can be advantageous in terms of reaction conditions and substrate scope. However, removal of the copper catalyst from the final product is a crucial purification step.

Data Summary Table

By-product ClassCommon CauseRecommended MitigationPurification Strategy
Uncyclized IntermediateInsufficient heat or baseOptimize reaction time, temperature, and base stoichiometryColumn Chromatography
Dimerized Starting MaterialStrong base, high concentrationControlled reagent addition, use of mild base, higher dilutionColumn Chromatography
RegioisomersMultiple nucleophilic sites on starting materialAdherence to established protocols for regioselectivityColumn Chromatography
Ugi Adduct (in GBB)Side reaction in multi-component synthesisStoichiometric control, catalyst and solvent optimizationColumn Chromatography

Visualizing Reaction Pathways

The following diagram illustrates a generalized workflow for the synthesis and purification of this compound, highlighting key decision points for troubleshooting.

G cluster_synthesis Synthesis cluster_analysis Analysis & Troubleshooting cluster_purification Purification Start Starting Materials: 2-amino-5-bromo-4-methoxypyridine + α-haloketone Reaction Reaction: Heat, Base, Solvent Start->Reaction Crude Crude Product Mixture Reaction->Crude Analysis TLC / LC-MS Analysis Crude->Analysis Decision Identify By-products Analysis->Decision Adjust Adjust Reaction Conditions: - Temp - Time - Base Decision->Adjust By-products > 5% Workup Aqueous Workup Decision->Workup By-products < 5% Adjust->Reaction Column Column Chromatography Workup->Column Recrystal Recrystallization Column->Recrystal Final Pure Product Recrystal->Final

Caption: A workflow diagram for the synthesis, analysis, and purification of this compound.

References

  • Organic Chemistry Portal. Imidazo[1,2-a]pyridine synthesis. (n.d.). Retrieved from [Link]

  • Feng, et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. Molecules, 26(24), 7595.
  • Bagdi, A. K., Santra, S., Monir, K., & Hajra, A. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update.
  • Royal Society of Chemistry. (2021). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry.
  • MDPI. (2024).
  • Chinese Journal of Organic Chemistry. (2022). Application of 2-Aminopyridines in the Synthesis of Five- and Six-Membered Azaheterocycles.
  • ACS Organic & Inorganic Au. (2025). Solvents' and Reagents' Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB)
  • Google Patents. (2014). CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine.
  • Google Patents. (2006).
  • The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). (2024). Beilstein Journal of Organic Chemistry, 20, 1056–1074.

Sources

Technical Support Center: Synthesis of 6-Bromo-7-methoxyimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 6-Bromo-7-methoxyimidazo[1,2-a]pyridine. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you overcome common challenges and optimize your synthetic protocols. This guide is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments.

Troubleshooting Guide: Common Experimental Issues

This section addresses the most frequent obstacles encountered during the synthesis of this compound, focusing on causality and providing actionable solutions.

Issue 1: Low or No Yield of the Desired Product

Question: My reaction is resulting in a very low yield of this compound, or it isn't working at all. What are the common causes and how can I improve it?

Answer: A low yield is the most common issue and can stem from several factors in the classical synthesis, which typically involves the condensation of a substituted 2-aminopyridine with an α-haloaldehyde or α-haloketone.[1] Let's break down the potential causes.

Causality Analysis:
  • Incomplete Reaction: The reaction may not have reached completion. This can be due to insufficient reaction time or inadequate temperature. Many cyclization reactions require significant thermal energy to overcome the activation barrier.[2]

  • Suboptimal Reagent Stoichiometry & Quality: The purity of your starting material, 2-amino-5-bromo-4-methoxypyridine , is critical. Impurities can introduce competing side reactions.[3] Similarly, the α-halo carbonyl component (e.g., chloroacetaldehyde or bromoacetaldehyde) can be unstable and should be of high quality.

  • Incorrect Base or pH: The reaction, often referred to as the Tschitschibabin reaction, typically requires a base to neutralize the HBr or HCl formed during the cyclization.[1] The strength and amount of the base are crucial. An insufficient amount of base can stall the reaction, while a base that is too strong can promote side reactions.

  • Solvent Effects: The choice of solvent significantly impacts reactant solubility and reaction rate. Polar aprotic solvents like DMF are common, but sometimes less polar solvents like toluene or dioxane are used, which may require higher temperatures and longer reaction times.[3][4]

  • Atmospheric Conditions: While some modern imidazo[1,2-a]pyridine syntheses advantageously use air as an oxidant, the classical condensation can be sensitive to moisture.[4][5]

Step-by-Step Optimization Protocol:
  • Verify Starting Material Purity:

    • Confirm the identity and purity of 2-amino-5-bromo-4-methoxypyridine and the α-halo carbonyl reagent using ¹H NMR and/or LC-MS.

    • If using an aqueous solution of chloroacetaldehyde, ensure its concentration is accurate. A patent for a similar synthesis uses a 40% aqueous solution of monochloroacetaldehyde.[6]

  • Optimize Reaction Conditions (see Table 1):

    • Temperature Screening: Begin with the reported conditions (e.g., 55 °C) and incrementally increase the temperature.[6] Monitor the reaction progress closely by TLC or LC-MS. Be aware that excessively high temperatures can cause decomposition.[4]

    • Base Selection: Sodium bicarbonate (NaHCO₃) is a mild and effective base often used in these reactions.[1][6] If the reaction is sluggish, consider a slightly stronger base like potassium carbonate (K₂CO₃) or an organic base like triethylamine.[6]

    • Solvent Screening: Ethanol is a common and effective solvent.[6] If solubility is an issue, consider screening other solvents like isopropanol, DMF, or acetonitrile.

  • Monitor Reaction Progress:

    • Use Thin Layer Chromatography (TLC) to track the consumption of the limiting reagent (typically the 2-aminopyridine). A good starting solvent system for TLC might be Ethyl Acetate/Hexane (e.g., 30-50% Ethyl Acetate).

    • The reaction is complete when the starting 2-aminopyridine spot has disappeared.

Table 1: Reaction Condition Optimization Parameters

ParameterCondition 1 (Baseline)Condition 2 (Increased Reactivity)Condition 3 (Alternative)Rationale & Causality
Solvent EthanolDMFIsopropanol/WaterSolvent polarity affects reactant solubility and reaction rate. DMF can accelerate SN2 reactions but is harder to remove.[4]
Base NaHCO₃ (1.2 eq)K₂CO₃ (1.5 eq)Triethylamine (1.5 eq)A stronger base can accelerate the deprotonation steps but may increase side product formation.[6]
Temperature 55 °C80 °CRefluxHigher temperatures increase reaction rates but risk decomposition. The optimal temperature must be determined empirically.[2][4]
Atmosphere Ambient AirNitrogen or ArgonN/AAn inert atmosphere can prevent potential oxidative side reactions, though some syntheses are robust in air.[3]

troubleshooting_low_yield start Low Yield Observed check_sm Verify Purity of Starting Materials start->check_sm check_conditions Review Reaction Conditions start->check_conditions monitor_rxn Monitor Reaction Progress (TLC/LC-MS) check_conditions->monitor_rxn incomplete_rxn Is Reaction Incomplete? monitor_rxn->incomplete_rxn optimize Optimize Temp, Time, Base, or Solvent incomplete_rxn->optimize Yes side_products Are Side Products Dominant? incomplete_rxn->side_products No purification Address Purification & Workup Issues side_products->purification Yes

Issue 2: Significant Side Product Formation

Question: My reaction mixture is complex, with multiple spots on the TLC plate. How can I improve the selectivity and minimize byproducts?

Answer: The formation of side products is a clear indication that reaction conditions are not optimal for the desired pathway. Controlling stoichiometry and temperature is key to improving selectivity.[4]

Causality Analysis:
  • Dimerization/Polymerization: The α-halo carbonyl reagent can self-condense under basic conditions.

  • N-Oxide Formation: The pyridine nitrogen is susceptible to oxidation, although this is more common when using strong oxidants.[2]

  • Regioisomeric Impurities: If the starting 2-amino-5-bromo-4-methoxypyridine contains isomeric impurities, you will obtain isomeric products.

Strategies for Improving Selectivity:
  • Control Reagent Addition: Instead of adding all reagents at once, try a slow, controlled addition of the α-halo carbonyl to the solution of the aminopyridine and base. This keeps the concentration of the electrophile low, minimizing self-condensation.

  • Temperature Management: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at room temperature and slowly increase if necessary. Excessively high temperatures can provide the activation energy for undesired pathways.[4]

  • Stoichiometric Precision: Carefully control the stoichiometry. Use a slight excess (1.1-1.2 equivalents) of the α-halo carbonyl and base relative to the limiting 2-aminopyridine.[4]

Issue 3: Purification Challenges

Question: I'm having difficulty purifying my crude product. Column chromatography isn't giving good separation, or the product won't crystallize.

Answer: Purification of imidazo[1,2-a]pyridines can be challenging due to their polarity and potential for streaking on silica gel. Both column chromatography and recrystallization are viable methods.[7]

Purification Protocols:
  • Column Chromatography:

    • Stationary Phase: Standard silica gel (60 Å, 230-400 mesh) is typically effective.

    • Mobile Phase Optimization: Finding the right eluent system is critical.

      • Start with a low-polarity system like 20% ethyl acetate in hexanes and gradually increase the polarity.

      • If streaking occurs, add a small amount (0.5-1%) of triethylamine or ammonia to the eluent. This deactivates the acidic sites on the silica gel, improving the peak shape of basic compounds like imidazopyridines.

    • Loading: Adsorb the crude material onto a small amount of silica gel (dry loading) rather than dissolving it in the mobile phase (wet loading). This often results in better separation.

  • Recrystallization:

    • This technique is excellent for removing minor impurities from a relatively clean crude product.[7]

    • Solvent Selection: Good single solvents for recrystallization are often isopropanol, ethanol, or ethyl acetate. You can also use a solvent/anti-solvent system, such as dissolving the crude product in a minimal amount of hot dichloromethane or ethyl acetate and then slowly adding hexanes until turbidity is observed, followed by slow cooling.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable synthetic route for this compound?

The most common and generally reliable method is the condensation reaction between 2-amino-5-bromo-4-methoxypyridine and an α-haloaldehyde like chloroacetaldehyde or bromoacetaldehyde in the presence of a mild base like sodium bicarbonate.[1][6] Microwave-assisted protocols can dramatically reduce reaction times and often improve yields.[8]

Q2: Are there any greener or more modern alternatives to the classical synthesis?

Yes, the field has evolved significantly. Copper-catalyzed and palladium-catalyzed reactions have been developed that allow for the synthesis of imidazo[1,2-a]pyridines from different starting materials, often under milder conditions.[5][9] For instance, copper-catalyzed aerobic oxidative coupling reactions can synthesize the core structure from 2-aminopyridines and ketones.[5] Iodine has also been used as an inexpensive and eco-friendly catalyst for multicomponent reactions to form this scaffold.[10][11]

synthesis_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Combine 2-amino-5-bromo- 4-methoxypyridine, Solvent, & Base add_electrophile 2. Add α-Halo Carbonyl (e.g., Chloroacetaldehyde) reagents->add_electrophile heat_monitor 3. Heat and Monitor (TLC/LC-MS) add_electrophile->heat_monitor quench_extract 4. Quench, Extract with Organic Solvent heat_monitor->quench_extract purify 5. Purify via Chromatography or Recrystallization quench_extract->purify

Q3: What are the key safety considerations for this synthesis?

  • α-Halo Carbonyls: Reagents like chloroacetaldehyde and bromoacetaldehyde are lachrymators and toxic. Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Brominated Compounds: 5-Bromo-2-aminopyridine derivatives can be irritants. Avoid inhalation and skin contact.

  • Solvents: Handle organic solvents with care, being mindful of their flammability and toxicity.

Q4: My starting material, 2-amino-5-bromo-4-methoxypyridine, is not commercially available. How can I prepare it?

This is a common challenge for researchers working with highly substituted heterocycles. A likely route would involve the bromination of a commercially available 2-amino-4-methoxypyridine. This electrophilic aromatic substitution would need to be carefully controlled to ensure regioselectivity at the C5 position. It is crucial to consult the literature for specific procedures for this starting material synthesis.

References

  • ResearchGate. (n.d.). Optimization of Reaction Conditions for the Synthesis of Imidazo[1,2-a]pyrimidines. Retrieved from [Link]

  • MDPI. (n.d.). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Imidazo[1,2-a]pyridine synthesis. Retrieved from [Link]

  • ACS Publications. (n.d.). Efficient Access to Imidazo[1,2-a]pyridines/pyrazines/pyrimidines via Catalyst-Free Annulation Reaction under Microwave Irradiation in Green Solvent. ACS Combinatorial Science. Retrieved from [Link]

  • RSC Publishing. (2023). Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances. Retrieved from [Link]

  • RSC Publishing. (n.d.). Synthesis of imidazo[1,2-a]pyridines: a decade update. Retrieved from [Link]

  • PubMed Central. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. Retrieved from [Link]

  • PubChem. (n.d.). 6-Bromo-7-methylimidazo[1,2-a]pyridine. Retrieved from [Link]

  • E3S Web of Conferences. (n.d.). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. Retrieved from [Link]

  • Google Patents. (n.d.). CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine.
  • ACS Publications. (n.d.). Derivatives of Imidazole. I. Synthesis and Reactions of Imidazo[1,2-α]pyridines with Analgesic, Antiinflammatory, Antipyretic, and Anticonvulsant Activity. Journal of Medicinal Chemistry. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound. Retrieved from [Link]

Sources

Technical Support Center: Purification of 6-Bromo-7-methoxyimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides in-depth troubleshooting strategies and standardized protocols for the purification of 6-Bromo-7-methoxyimidazo[1,2-a]pyridine (CAS: 1427446-76-1). Designed for researchers and drug development professionals, this document addresses common challenges encountered during the isolation and purification of this important heterocyclic intermediate.

Section 1: Physicochemical Properties & Key Considerations

This compound is a key building block in medicinal chemistry, valued for its role in synthesizing more complex, biologically active molecules.[1] The imidazo[1,2-a]pyridine core is a recognized "privileged structure" found in several marketed drugs.[1][2] Understanding its fundamental properties is the first step toward effective purification. The presence of a basic nitrogen atom within the fused ring system is a primary factor influencing its chromatographic behavior, often leading to challenges not seen with neutral compounds.[3]

PropertyValueSource / Comment
Molecular Formula C₈H₇BrN₂O[1][4]
Molecular Weight 227.06 g/mol [1][4]
Appearance Typically a solid (e.g., powder, crystals)Inferred from related compounds.[5]
pKa (predicted) ~5.0 - 6.0Estimated based on the imidazo[1,2-a]pyridine core.[3] This basicity is critical.
Purity (Commercial) ≥97.0% (HPLC)[1]
Storage 2-8°C recommended[1]

Section 2: Troubleshooting Guide (Q&A Format)

This section addresses specific experimental issues in a direct question-and-answer format, explaining the underlying chemical principles for each recommended solution.

Question 1: I'm seeing significant peak tailing during silica gel column chromatography. Why is this happening and how can I fix it?

Answer: Peak tailing is the most common issue when purifying pyridine-containing compounds on standard silica gel.

  • Causality: The root cause is an acid-base interaction between the basic nitrogen atom of your imidazo[1,2-a]pyridine and the acidic residual silanol groups (Si-OH) on the surface of the silica gel.[3] This strong, non-specific binding creates a secondary retention mechanism, causing a portion of the analyte to elute more slowly, resulting in a "tail."

  • Troubleshooting & Solutions:

    • Mobile Phase Modification (First-Line Approach): The most effective solution is to neutralize the acidic sites on the silica. Add a small amount of a competing base, such as triethylamine (TEA) or pyridine, to your eluent system.

      • Protocol: Start by adding 0.1-0.5% (v/v) of TEA to your pre-determined mobile phase (e.g., Hexane/Ethyl Acetate). An increase to 1% may be necessary for stubborn cases. This competing base will preferentially bind to the active silanol sites, effectively masking them from your target compound and leading to a more symmetrical peak shape.[3]

    • Change of Stationary Phase: If mobile phase additives are insufficient or undesirable for downstream applications, consider an alternative stationary phase.

      • Neutral Alumina: Alumina is less acidic than silica and can significantly reduce tailing for basic compounds. You will likely need to re-screen for an appropriate mobile phase, as solvent strengths differ between silica and alumina.

      • Reversed-Phase (C18): If your compound and impurities have sufficient differences in hydrophobicity, reversed-phase chromatography using a mobile phase like Acetonitrile/Water or Methanol/Water with a pH modifier (e.g., formic acid or ammonium acetate) is an excellent alternative.

    • Check for Column Overload: Injecting too much crude material can saturate the stationary phase and exacerbate tailing.[3] If you suspect this, reduce the sample load by 50% and re-evaluate.

Question 2: My crude reaction mixture shows unreacted 2-amino-5-bromo-4-methoxypyridine. How do I effectively separate it from the desired product?

Answer: The starting aminopyridine is a common impurity. Its separation is generally straightforward due to significant polarity differences.

  • Causality: The primary amine (-NH₂) group on the starting material is significantly more polar and has stronger hydrogen-bonding capabilities than the fused imidazo[1,2-a]pyridine product.

  • Troubleshooting & Solutions:

    • TLC Analysis is Key: Before attempting a column, carefully analyze your crude mixture by TLC. The starting aminopyridine should have a much lower Rf value (be more retained on the plate) than your desired product in typical solvent systems like Hexane/Ethyl Acetate or Dichloromethane/Methanol.

    • Column Chromatography: A standard silica gel column is highly effective. The less polar product, this compound, will elute first, followed by the highly polar starting material. If the separation is challenging, consider reducing the polarity of your eluent system (e.g., increase the hexane percentage) to increase the difference in retention times.

    • Acidic Wash (Work-up): During the reaction work-up, a wash with a dilute aqueous acid (e.g., 1M HCl) can be used to extract the more basic starting aminopyridine into the aqueous layer, leaving the less basic product in the organic layer. Caution: The product itself can be protonated and extracted if the acid is too concentrated or the wash is too vigorous. Perform a small-scale test first.

Question 3: I am struggling to induce crystallization of my compound after column chromatography. What steps should I take?

Answer: Failure to crystallize is often due to an inappropriate solvent choice or the presence of persistent, soluble impurities.

  • Causality: Crystallization relies on the principle that the target compound is soluble in a hot solvent but insoluble in the same solvent when cold, allowing for the formation of a pure crystal lattice.[6] If the compound is too soluble even when cold, or if impurities inhibit lattice formation, crystallization will fail.

  • Troubleshooting & Solutions:

    • Systematic Solvent Screening: Do not commit your entire batch. In small vials, test the solubility of a few milligrams of your purified oil/solid in various solvents (e.g., Hexane, Ethyl Acetate, Isopropanol, Acetonitrile, Toluene). The ideal single solvent is one in which your compound is poorly soluble at room temperature but fully soluble upon heating.[6]

    • Use an Anti-Solvent System: This is often the most successful method. Dissolve your compound in a minimal amount of a "good" solvent in which it is highly soluble (e.g., Dichloromethane, Ethyl Acetate). Then, slowly add a "poor" or "anti-solvent" in which it is insoluble (e.g., Hexane, Pentane, Diethyl Ether) dropwise until the solution becomes persistently cloudy. Gently warm the mixture until it becomes clear again, then allow it to cool slowly.[7]

    • Physical Induction Methods:

      • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

      • Seeding: If you have a pure crystal from a previous batch, add a single, tiny crystal to the supersaturated solution to initiate crystallization.

Section 3: Standardized Purification Protocols & Workflows

Protocol 1: Flash Column Chromatography on Silica Gel

This protocol is designed to separate the target compound from polar starting materials and non-polar by-products.

  • TLC Analysis:

    • Dissolve a small sample of the crude material in a suitable solvent (e.g., DCM or Ethyl Acetate).

    • Spot on a silica gel TLC plate.

    • Develop the plate in various Hexane/Ethyl Acetate mixtures (e.g., 9:1, 4:1, 2:1, 1:1).

    • The ideal solvent system will give your product an Rf value of ~0.3.

  • Eluent Preparation:

    • Prepare the mobile phase selected from the TLC analysis.

    • Add 0.5% (v/v) triethylamine (TEA) to the solvent mixture to prevent peak tailing. Mix thoroughly.

  • Column Packing:

    • Select a column of appropriate size (a good rule of thumb is a 40:1 to 100:1 ratio of silica gel weight to crude material weight).

    • Pack the column using the "wet" or "slurry" method with your prepared eluent.

  • Sample Loading:

    • Dissolve your crude material in a minimal amount of dichloromethane or the mobile phase.

    • Alternatively, for less soluble materials, perform a "dry load" by adsorbing the crude material (dissolved in a volatile solvent) onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin elution with the prepared mobile phase.

    • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal:

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator. The TEA will also be removed during this process.

Workflow Diagram: Troubleshooting Chromatographic Issues

This diagram provides a logical decision-making process for addressing common chromatography problems.

chromatography_troubleshooting start Crude Product Analysis tlc Perform TLC Analysis start->tlc column Run Silica Gel Column tlc->column eval Evaluate Peak Shape & Purity column->eval good_peak Symmetrical Peak, Good Separation eval->good_peak Good tailing Peak Tailing Observed eval->tailing Tailing poor_sep Poor Separation eval->poor_sep Poor Separation add_tea Add 0.5% TEA to Eluent tailing->add_tea adjust_solvent Adjust Eluent Polarity poor_sep->adjust_solvent add_tea->column Retry try_alumina Switch to Alumina Column add_tea->try_alumina Still Tailing try_alumina->column Retry adjust_solvent->tlc Re-optimize try_gradient Use Gradient Elution adjust_solvent->try_gradient Co-eluting try_gradient->column Retry

Caption: A logical workflow for systematically improving chromatographic purification.

Protocol 2: Recrystallization for Final Polishing

This protocol is ideal for purifying the solid product obtained after chromatography to achieve high analytical purity.

  • Solvent Selection (Small Scale Test):

    • Place ~20-30 mg of your compound into a small test tube.

    • Add a potential solvent (e.g., isopropanol or ethyl acetate) dropwise at room temperature until a slurry is formed. If it dissolves, the solvent is unsuitable.

    • Heat the slurry in a water or sand bath. Continue adding the hot solvent dropwise until the solid just dissolves.

    • Remove the test tube from the heat and allow it to cool slowly to room temperature, then place it in an ice bath.

    • If abundant, high-quality crystals form, you have found a suitable single-solvent system.[6]

    • If no crystals form, repeat the process but after dissolution in a "good" solvent, add a "poor" anti-solvent (e.g., hexane) as described in the troubleshooting section.

  • Bulk Recrystallization:

    • Place the bulk of your material in an appropriately sized Erlenmeyer flask.

    • Add the chosen hot solvent in portions with gentle swirling and heating until the solid is completely dissolved. Avoid adding a large excess.

    • If the solution is colored, you can perform an optional decolorization step with activated carbon as described in literature protocols.[6]

    • Cover the flask and allow it to cool slowly to room temperature. Uninterrupted, slow cooling is crucial for forming large, pure crystals.

    • Once at room temperature, cool the flask further in an ice bath for at least 30 minutes to maximize product recovery.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

    • Wash the crystals sparingly with a small amount of the ice-cold recrystallization solvent to remove any residual soluble impurities.

    • Dry the crystals under high vacuum to remove all traces of solvent.

Workflow Diagram: Recrystallization Solvent Selection

recrystallization_workflow start Start: Purified Solid test_solubility Test Solubility in Cold Solvent (e.g., IPA, EtOAc) start->test_solubility dissolves Dissolves Cold test_solubility->dissolves Soluble insoluble Insoluble Cold test_solubility->insoluble Insoluble bad_solvent Unsuitable as Single Solvent dissolves->bad_solvent heat_test Heat Mixture insoluble->heat_test use_as_good_solvent Induce or Use as 'Good' Solvent in Binary System bad_solvent->use_as_good_solvent Use as 'Good' Solvent in Binary System add_antisolvent Add Anti-Solvent (e.g., Hexane) use_as_good_solvent->add_antisolvent dissolves_hot Dissolves Hot? heat_test->dissolves_hot good_solvent Good Single Solvent Candidate dissolves_hot->good_solvent Yes try_another Try Different Solvent dissolves_hot->try_another No cool_solution Cool Solution Slowly good_solvent->cool_solution try_another->test_solubility crystals_form Crystals Form? cool_solution->crystals_form crystals_form->use_as_good_solvent No success Success! Scale Up. crystals_form->success Yes add_antisolvent->cool_solution

Sources

optimizing reaction conditions for the synthesis of substituted imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of Substituted Imidazo[1,2-a]pyridines

From the Senior Application Scientist's Desk:

Welcome to the technical support resource for the synthesis of substituted imidazo[1,2-a]pyridines. This scaffold is a cornerstone in medicinal chemistry and materials science, celebrated for its wide-ranging biological activities and unique photophysical properties.[1][2][3] However, its synthesis, while versatile, is not without challenges. Low yields, unexpected side products, and purification difficulties can often impede research progress.

This guide is structured to provide direct, actionable solutions to the most common issues encountered in the lab. We will move beyond simple procedural lists to explore the mechanistic reasoning behind these troubleshooting steps. Our goal is to empower you with the expertise to not only solve immediate synthetic hurdles but also to rationally design more robust and efficient reaction conditions for your specific targets.

Section 1: Troubleshooting Low Yields & Reaction Failures

Low product yield is the most frequent challenge in synthetic chemistry. For imidazo[1,2-a]pyridines, the cause often lies in the subtle interplay between starting material quality, catalyst activity, and reaction conditions. Let's dissect the issues for the most common synthetic routes.

FAQ 1.1: My Groebke-Blackburn-Bienaymé (GBB) three-component reaction is yielding minimal product. Where should I start troubleshooting?

The GBB reaction, which condenses a 2-aminopyridine, an aldehyde, and an isocyanide, is a powerful tool for building molecular complexity quickly.[4] However, its success is highly sensitive to several factors.

Answer: A low yield in a GBB reaction typically points to one of three areas: reactant purity, inefficient catalysis, or suboptimal reaction conditions. A systematic approach is key.

Causality & Expert Insights: The GBB reaction initiates with the formation of an imine from the 2-aminopyridine and aldehyde. This step is often the slowest and is reversible, releasing water. The presence of water can hydrolyze the imine intermediate, stalling the reaction.[5] The subsequent steps involve nucleophilic attack by the isocyanide and cyclization, which are typically acid-catalyzed.

Troubleshooting Workflow:

GBB_Troubleshooting Start Low Yield in GBB Reaction Check_Reagents 1. Verify Reagent Purity - Aldehyde (no acid) - Fresh Isocyanide - Pure Aminopyridine Start->Check_Reagents Optimize_Conditions 2. Optimize Reaction Conditions - Add Dehydrating Agent? - Adjust Temperature? - Change Solvent? Check_Reagents->Optimize_Conditions Reagents are pure Check_Catalyst 3. Evaluate Catalyst System - Correct Catalyst? - Optimal Loading? - Alternative Catalyst? Optimize_Conditions->Check_Catalyst Conditions optimized Success Improved Yield Check_Catalyst->Success Catalyst optimized

Caption: General troubleshooting workflow for a low-yielding GBB reaction.

Step-by-Step Optimization Protocol:

  • Reagent Quality Control:

    • Aldehyde: Ensure the aldehyde is pure and free from its corresponding carboxylic acid, which forms upon oxidation. Acidic impurities can interfere with the catalyst.

    • Isocyanide: Isocyanides can degrade over time. It is highly recommended to use freshly prepared or purified isocyanides for optimal results.[5]

    • 2-Aminopyridine: Verify the purity of the aminopyridine substrate.

  • Water Scavenging:

    • The initial imine formation is a condensation step that releases water. To drive the equilibrium toward the product, add a dehydrating agent. Trimethyl orthoformate is an excellent choice as it reacts with water to form volatile byproducts.[6]

  • Catalyst Optimization:

    • The GBB reaction is typically catalyzed by a Lewis or Brønsted acid.[7] Scandium triflate (Sc(OTf)₃) is a highly effective but expensive Lewis acid catalyst.[8]

    • More economical Brønsted acids like p-toluenesulfonic acid (p-TSA) or trifluoroacetic acid (TFA) are often sufficient.[9][10]

    • Molecular iodine has also been demonstrated as a cost-effective and environmentally friendly catalyst for this transformation.[11]

    • Start with a catalyst loading of 10-20 mol% and optimize from there.

  • Solvent and Temperature:

    • Methanol or ethanol are common solvents and generally work well.[10] For less reactive substrates, switching to a higher boiling solvent like toluene and increasing the temperature may be necessary.

    • Microwave irradiation can dramatically reduce reaction times and improve yields, particularly for sluggish reactions.[12][13]

Comparative Data for GBB Reaction Conditions:

Catalyst SystemSolventTemperatureTypical TimeCommon Yields (%)Reference
Sc(OTf)₃ (10 mol%)MethanolRoom Temp8 hup to 95%
p-TSA (20 mol%)MethanolRoom Temp24 h60-85%[9]
Iodine (I₂) (5 mol%)EthanolRoom Temp12 h70-90%
HPW (2 mol%)Ethanol120 °C (µW)30 min80-95%[7]
None (Catalyst-Free)Water-IPA120 °C (µW)10-15 min85-95%[14]
FAQ 1.2: My classic condensation of a 2-aminopyridine with an α-haloketone is sluggish and gives a poor yield. How can I improve it?

This is one of the most traditional and direct methods for synthesizing the imidazo[1,2-a]pyridine core.[15] Its simplicity can be deceptive, as reaction efficiency depends heavily on reaction conditions.

Answer: Low yields in this condensation are often due to insufficient reactivity of the starting materials, improper solvent choice, or running the reaction under catalyst-free conditions when one is needed.

Causality & Expert Insights: The reaction proceeds via an initial SN2 reaction where the pyridine nitrogen of the 2-aminopyridine attacks the α-haloketone. This is followed by an intramolecular cyclization and dehydration to form the aromatic imidazo[1,2-a]pyridine ring. While some reactive substrates proceed smoothly with just heat, many systems benefit from a base or catalyst to facilitate the steps.

Troubleshooting & Optimization Strategy:

  • Solvent Polarity: The initial SN2 reaction is favored in polar aprotic solvents like DMF or acetonitrile, which can stabilize the transition state. However, many successful syntheses are reported in polar protic solvents like ethanol, which can facilitate the subsequent cyclization and dehydration steps.[16] A solvent screen is often worthwhile. Significant improvements in yield have been noted when moving from non-polar (Toluene) to polar (Methanol, Acetonitrile) solvents.[16]

  • Temperature Control: Refluxing is common, but monitor for decomposition. For highly reactive α-bromoketones, the reaction may proceed at room temperature. Microwave-assisted protocols can drastically shorten reaction times from hours to minutes and often improve yields.[14][17]

  • Catalysis: While many protocols are catalyst-free, some systems benefit from catalysis.[18] Copper silicate has been reported as an efficient and reusable catalyst for this reaction.[16]

  • Base: The addition of a non-nucleophilic base like sodium bicarbonate (NaHCO₃) or DBU can be beneficial to neutralize the HBr or HCl formed during the reaction, preventing potential side reactions.

Condensation_Workflow Start Start: Combine Reactants (2-Aminopyridine, α-Haloketone) Solvent Add Solvent (e.g., Ethanol, Acetonitrile) Start->Solvent Heating Heat to Reflux or Use Microwave Irradiation Solvent->Heating Monitor Monitor by TLC Heating->Monitor Monitor->Heating Incomplete Workup Reaction Complete: Aqueous Workup & Extraction Monitor->Workup Complete Purify Purify by Column Chromatography Workup->Purify End Obtain Pure Product Purify->End

Caption: Standard experimental workflow for the condensation synthesis.

Section 2: Managing Side Reactions and Impurities

Even when the main reaction proceeds, the formation of side products can complicate purification and reduce the overall yield. Understanding these pathways is the first step to suppressing them.

FAQ 2.1: I'm observing the formation of a stable intermediate and my cyclization appears incomplete. How can I drive the reaction to completion?

Answer: The isolation of a stable, non-cyclized intermediate is a common issue, particularly in the classic condensation pathway. This indicates that the final dehydration and aromatization step is the bottleneck.

Causality & Expert Insights: After the initial N-alkylation and intramolecular cyclization, a hemiaminal-like intermediate is formed. The elimination of water from this intermediate to form the final aromatic product can be slow or require specific conditions.

Solutions:

  • Increase Thermal Energy: Often, simply increasing the reaction temperature or switching to a higher-boiling solvent provides the necessary activation energy to overcome the dehydration barrier.[19]

  • Acid Catalysis: The addition of a catalytic amount of a strong acid (e.g., p-TSA) can protonate the hydroxyl group of the intermediate, turning it into a better leaving group (water) and promoting the final elimination step.

  • Dehydrating Conditions: For reactions run at high temperatures, using a Dean-Stark trap to physically remove water can effectively drive the equilibrium towards the aromatic product.[19]

FAQ 2.2: My reaction produces multiple isomers that are difficult to separate. How can I improve regioselectivity?

Answer: Regioisomer formation is a significant challenge, especially when using substituted 2-aminopyridines. The initial nucleophilic attack can potentially occur from either the endocyclic (pyridine) or exocyclic (amino) nitrogen.

Causality & Expert Insights: While the reaction to form imidazo[1,2-a]pyridines almost exclusively proceeds via the attack of the more nucleophilic pyridine nitrogen, subsequent reactions on the formed ring, such as alkylation, can lead to mixtures.[19][20] Furthermore, some synthetic routes that are less common can have issues with regioselectivity in the initial cyclization.

Solutions for Controlling Regioselectivity:

  • Steric Hindrance: The regioselectivity of the initial cyclization is often dictated by sterics. The attack typically occurs at the less hindered nitrogen atom.

  • Electronic Effects: Electron-donating or withdrawing groups on the pyridine ring can influence the nucleophilicity of the ring nitrogen, directing the reaction.

  • Protecting Groups: In cases of post-synthesis functionalization, using a protecting group strategy can block unwanted reactive sites, allowing for selective modification at the desired position.

GBB_Mechanism cluster_reactants Reactants cluster_intermediates Key Intermediates Amine 2-Aminopyridine Imine Imine Intermediate (Reversible, H₂O released) Amine->Imine + H⁺, - H₂O Aldehyde Aldehyde Aldehyde->Imine + H⁺, - H₂O Iso Isocyanide Nitrile Nitrile Ylide/ Zwitterion Intermediate Imine->Nitrile + Isocyanide Product 3-Amino-Imidazo [1,2-a]pyridine Nitrile->Product Intramolecular Cyclization

Caption: Simplified mechanism for the GBB three-component reaction.

Section 3: Detailed Experimental Protocols

The following protocols are provided as validated starting points. As a Senior Application Scientist, I must emphasize that optimization for your specific substrates is often necessary.

Protocol 3.1: Microwave-Assisted GBB Reaction for 3-Amino-imidazo[1,2-a]pyridines[15]

This protocol leverages microwave energy for rapid and efficient synthesis.

  • Preparation: In a 10 mL microwave vial equipped with a magnetic stir bar, dissolve the 2-aminopyridine (0.5 mmol, 1.0 eq.), the corresponding aldehyde (0.5 mmol, 1.0 eq.), and scandium(III) triflate (Sc(OTf)₃) (0.05 mmol, 0.1 eq.) in methanol (2.5 mL).

  • Reactant Addition: Add the isocyanide (0.5 mmol, 1.0 eq.) to the mixture.

  • Reaction: Seal the vial and place it in the microwave reactor. Irradiate at 100 °C for 30 minutes.

  • Workup: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure product.

Protocol 3.2: Catalyst-Free Condensation of 2-Aminopyridine and Phenacyl Bromide[18]

This protocol highlights a simple, solvent-free approach.

  • Preparation: In a round-bottom flask, combine 2-aminopyridine (1.0 mmol, 1.0 eq.) and the desired α-bromoacetophenone (1.0 mmol, 1.0 eq.).

  • Reaction: Heat the mixture at 60 °C. The reaction is typically a melt. Monitor the reaction progress by TLC (thin-layer chromatography). The reaction is usually complete within 30-60 minutes.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Add ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: If necessary, the crude product can be purified by recrystallization from ethanol or by column chromatography.

References

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  • Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Publishing. [Link]

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  • Efficient Access to Imidazo[1,2-a]pyridines/pyrazines/pyrimidines via Catalyst-Free Annulation Reaction under Microwave Irradiation in Green Solvent. ACS Combinatorial Science. [Link]

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  • Efficient one-pot synthesis of functionalised imidazo[1,2-a]pyridines and unexpected synthesis of novel tetracyclic derivatives by nucleophilic aromatic substitution. NIH. [Link]

  • Optimization of the cyclization reaction conditions. ResearchGate. [Link]

  • The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Journals. [Link]

  • Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances. [Link]

  • Optimization of the reaction conditions. ResearchGate. [Link]

  • C2-functionalized imidazo[1,2-a]pyridine: Synthesis and medicinal relevance. Wiley Online Library. [Link]

  • Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega. [Link]

  • Gold Catalysed Redox Synthesis of Imidazo[1,2-a]pyridine using Pyridine N-Oxide and Alkynes. NIH. [Link]

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI. [Link]

  • Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience. [Link]

  • C2-functionalized imidazo[1,2-a]pyridine: Synthesis and medicinal relevance. ResearchGate. [Link]

  • Catalyst: and solvent-free synthesis of imidazo[1,2-a]pyridines. SciELO. [Link]

  • Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and Imidazo[1,2-c]pyrimidine. ACS Publications. [Link]

Sources

Technical Support Center: Troubleshooting Low Reactivity of 6-Bromo-7-methoxyimidazo[1,2-a]pyridine in Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals encountering challenges with 6-Bromo-7-methoxyimidazo[1,2-a]pyridine in cross-coupling reactions. This scaffold is a valuable building block in medicinal chemistry, but its unique electronic and structural properties can often lead to frustratingly low reactivity.[1][2] This guide provides in-depth, field-proven insights in a question-and-answer format to help you diagnose and resolve these common issues.

Section 1: Foundational Questions & Core Concepts

Q1: Why is my this compound unreactive in standard palladium-catalyzed coupling reactions (e.g., Suzuki, Buchwald-Hartwig)?

A1: The low reactivity of this substrate stems from a combination of two primary factors: electronics and catalyst inhibition.

  • Electronic Effects: The carbon-bromine bond at the 6-position is on an electron-rich heterocyclic ring system. The 7-methoxy group further donates electron density into the ring via resonance. This increased electron density at the reaction center makes the crucial initial step of the catalytic cycle, oxidative addition of the aryl bromide to the Pd(0) catalyst, energetically less favorable and therefore slower.[3]

  • Catalyst Inhibition: The imidazo[1,2-a]pyridine core contains two nitrogen atoms (N1 and N4) that can act as ligands and coordinate to the palladium catalyst.[4][5] This coordination can form stable, inactive catalyst complexes, effectively sequestering the palladium and preventing it from participating in the desired catalytic cycle.[4][6] This is a common issue with nitrogen-rich heterocycles.[4][5][7]

Section 2: Troubleshooting Workflow

When faced with a failed or low-yielding reaction, a systematic approach is crucial. The following workflow helps isolate the problematic variable.

Troubleshooting_Workflow Start Low Yield / No Reaction Purity Verify Starting Material (SM) Purity & Integrity Start->Purity First Step Purity->Start If SM is impure, purify and restart Conditions Optimize Reaction Conditions Purity->Conditions If SM is pure Catalyst Screen Catalyst System (Pd Source & Ligand) Conditions->Catalyst If still no improvement End Successful Coupling Conditions->End Success Catalyst->End Success

Caption: General troubleshooting workflow for coupling reactions.

Section 3: Specific Coupling Reaction Guides

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds, but requires careful optimization for challenging substrates.[8][9]

Q2: I'm attempting a Suzuki coupling with my bromo-imidazopyridine and a standard boronic acid using Pd(PPh₃)₄ and Na₂CO₃, but I only recover starting material. What should I try first?

A2: This is a classic case where the "standard" conditions are insufficient. Your first step should be to move to a more active and specialized catalyst system. The tetrakis(triphenylphosphine)palladium(0) catalyst is often not active enough for electron-rich aryl halides.

Recommended Action Plan:

  • Switch to a Bulky, Electron-Rich Ligand: Modern biaryl phosphine ligands (often called "Buchwald ligands") are designed to accelerate both the oxidative addition and reductive elimination steps of the catalytic cycle.[7] They also provide steric bulk that can discourage catalyst inhibition.

  • Use a Stronger Base: The choice of base is critical for activating the boronic acid in the transmetalation step.[10] For challenging couplings, stronger bases are often required.

  • Consider a Pre-catalyst: Modern palladium pre-catalysts are air-stable and provide a reliable source of the active Pd(0) species in the reaction, improving reproducibility.

Troubleshooting Table: Suzuki-Miyaura Coupling

ParameterInitial (Failed) ConditionRecommended ModificationRationale
Pd Source Pd(PPh₃)₄Pd(OAc)₂ or a G2/G3 Pre-catalyst (e.g., XPhos Pd G3)Pre-catalysts offer better stability and generate the active Pd(0) more efficiently.
Ligand PPh₃SPhos , XPhos , or RuPhos Bulky, electron-rich ligands accelerate oxidative addition and prevent catalyst deactivation.[7]
Base Na₂CO₃ (aq)K₃PO₄ or Cs₂CO₃ Stronger, non-aqueous bases can be more effective for difficult transmetalations.[10]
Solvent Toluene/H₂O1,4-Dioxane or THF (anhydrous)Aprotic polar solvents often perform better with stronger bases.
Temperature 80-90 °C100-110 °CIncreased temperature can help overcome the activation barrier for oxidative addition.
Buchwald-Hartwig Amination

Forming a C-N bond with this substrate is particularly prone to catalyst inhibition due to the presence of both the substrate's nitrogens and the amine coupling partner.[11][12]

Q3: My Buchwald-Hartwig reaction between this compound and a primary amine is giving me only 10% yield. How can I improve this?

A3: Low yields in Buchwald-Hartwig reactions with N-heterocyclic halides are common and almost always point to a suboptimal catalyst/ligand/base combination. The key is using a ligand that is both sterically demanding and highly electron-donating to favor the desired reaction pathway over catalyst inhibition.

Recommended Action Plan:

  • Ligand Screening is Essential: This is the most critical variable. Ligands like Josiphos or bulky biaryl phosphines are often necessary.

  • Base Selection: A strong, non-nucleophilic base is required. Sodium or Lithium tert-butoxide is the standard choice.

  • Solvent Choice: Anhydrous, non-polar aromatic solvents like toluene or xylene are generally preferred.[13]

Troubleshooting Table: Buchwald-Hartwig Amination

ParameterCommon Starting PointRecommended ModificationRationale
Pd Source Pd₂(dba)₃Pd(OAc)₂ or [Pd(allyl)Cl]₂These are common and effective palladium sources for C-N coupling.
Ligand BINAP / XantphosBrettPhos , RuPhos , or a Josiphos-type ligand These provide the necessary steric bulk and electron-donating character to facilitate the reaction and protect the catalyst.
Base K₂CO₃ / Cs₂CO₃NaOtBu or LHMDS Strong, sterically hindered bases are required to deprotonate the amine without competing side reactions.[11]
Solvent DioxaneToluene or CPME (Cyclopentyl methyl ether)Non-coordinating solvents are often superior as they do not compete for binding sites on the palladium catalyst.

Section 4: Experimental Protocols & Advanced Troubleshooting

Protocol 1: General Procedure for Small-Scale Reaction Screening

This protocol allows for the parallel testing of multiple conditions to efficiently identify a viable reaction system.

  • Preparation: In an array of oven-dried reaction vials equipped with stir bars, add this compound (1.0 equiv).

  • Reagent Addition: To each designated vial, add the coupling partner (e.g., boronic acid, 1.2 equiv) and the base (2.0-3.0 equiv).

  • Catalyst Loading: In a separate vial, prepare a stock solution of the desired palladium source and ligand in the reaction solvent. Add the appropriate volume of this catalyst solution to each reaction vial under an inert atmosphere (e.g., in a glovebox).

  • Reaction: Seal the vials, remove them from the glovebox, and place them in a pre-heated aluminum reaction block.

  • Monitoring: After the designated time (e.g., 12-24 hours), cool the reactions to room temperature. Take a small aliquot from each vial, dilute, and analyze by LC-MS or TLC to determine conversion.

Screening_Protocol cluster_prep Inert Atmosphere (Glovebox) Vials 1. Array vials with Substrate, Coupling Partner, Base Catalyst 2. Add Pd Source/Ligand Solution Vials->Catalyst Seal 3. Seal Vials Catalyst->Seal Heat 4. Heat in Reaction Block Seal->Heat Analyze 5. Cool & Analyze (LC-MS / TLC) Heat->Analyze Result Identify Optimal Conditions Analyze->Result

Sources

side reactions to avoid during the synthesis of 6-Bromo-7-methoxyimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 6-Bromo-7-methoxyimidazo[1,2-a]pyridine. This document provides in-depth troubleshooting advice, frequently asked questions, and a validated experimental protocol designed for researchers, chemists, and drug development professionals. Our focus is to empower you to anticipate and mitigate common side reactions, ensuring a high-yield, high-purity synthesis of this critical heterocyclic scaffold.

The imidazo[1,2-a]pyridine core is a privileged structure in medicinal chemistry, appearing in numerous pharmaceuticals such as zolpidem and alpidem.[1] The successful synthesis of specific analogues like this compound is crucial for drug discovery programs. However, the classic Tschitschibabin cyclocondensation, while effective, is sensitive to reaction conditions, and deviations can lead to problematic side reactions, reduced yields, and complex purification challenges. This guide is structured to address these issues head-on.

Section 1: The Core Synthesis: Mechanism & Critical Control Points

The most reliable and common route to this scaffold is the reaction of a substituted 2-aminopyridine with an α-halocarbonyl compound. For our target molecule, this involves the condensation of 2-amino-5-bromo-4-methoxypyridine with chloroacetaldehyde .

The reaction proceeds via a two-step mechanism:

  • SN2 Alkylation: The more nucleophilic endocyclic nitrogen of the pyridine ring attacks the α-carbon of chloroacetaldehyde, displacing the chloride and forming an N-(2-oxoethyl)pyridinium intermediate.

  • Intramolecular Cyclization: The exocyclic amino group then acts as a nucleophile, attacking the aldehyde carbonyl. This is followed by dehydration to form the aromatic imidazole ring, yielding the final product.

This process, while straightforward in theory, has several critical parameters that must be controlled to prevent unwanted outcomes.

Desired_Pathway cluster_reactants Starting Materials Aminopyridine 2-amino-5-bromo- 4-methoxypyridine Step1 Step 1: SN2 Alkylation (Endocyclic N attack) Aldehyde Chloroacetaldehyde Intermediate N-(2-oxoethyl)pyridinium Intermediate Step2 Step 2: Cyclization & Dehydration Intermediate->Step2 Product 6-Bromo-7-methoxy- imidazo[1,2-a]pyridine Step1->Intermediate Step2->Product

Caption: Desired synthetic pathway for this compound.

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a practical question-and-answer format.

Question 1: My reaction turned dark brown/black and yielded a sticky, insoluble tar instead of a crystalline product. What went wrong?

Answer: This is the most frequent failure mode and is almost always caused by the self-condensation or polymerization of chloroacetaldehyde. Aldehydes are highly susceptible to this, especially under harsh conditions.

Probable Causes & Solutions:

  • Cause A: Temperature is too high. The Tschitschibabin reaction for this substrate is exothermic. Uncontrolled temperature accelerates the aldehyde polymerization side reaction. A patent for the synthesis of the closely related 6-bromoimidazo[1,2-a]pyridine specifies a gentle temperature range of 25–50°C.[2]

    • Solution: Maintain strict temperature control. Use a water bath to gently heat the reaction and to dissipate any exothermic heat generated. Do not exceed 55°C.

  • Cause B: The base is too strong. Strong bases (e.g., NaOH, KOH) vigorously promote aldol-type condensation of aldehydes, leading rapidly to polymer formation.

    • Solution: Use a mild, inorganic base like sodium bicarbonate (NaHCO₃).[2] It is strong enough to neutralize the HCl generated during the reaction but not so strong as to catalyze aldehyde side reactions.

  • Cause C: Poor reagent addition. Adding the full amount of aldehyde at once can create localized "hot spots" and high concentrations, favoring polymerization.

    • Solution: Add the chloroacetaldehyde solution dropwise to the stirred solution of the 2-aminopyridine over 15-20 minutes. This keeps the instantaneous concentration of the aldehyde low.

Side_Reaction Aldehyde Chloroacetaldehyde Desired_Path Desired Reaction with 2-Aminopyridine Aldehyde->Desired_Path Controlled Conditions Side_Path Self-Condensation (Polymerization) Aldehyde->Side_Path Harsh Conditions Tar Insoluble Tar/ Polymeric Byproducts Side_Path->Tar Conditions High Temperature Strong Base Conditions->Side_Path

Caption: Competing reaction pathways for chloroacetaldehyde.

Answer: Low yield without significant side product formation typically points to suboptimal reaction parameters or reagent issues.

Probable Causes & Solutions:

  • Cause A: Insufficient Reaction Time or Temperature. While high temperatures are detrimental, the reaction must be warm enough to proceed at a reasonable rate. The patent data suggests reaction times of 2 to 24 hours are effective.[2]

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider extending the reaction time or slightly increasing the temperature within the recommended 25-55°C range.

  • Cause B: Reagent Quality. 2-aminopyridines can degrade over time. Chloroacetaldehyde is typically supplied as an aqueous solution which should be fresh.

    • Solution: Use freshly purchased or purified 2-amino-5-bromo-4-methoxypyridine. Ensure the chloroacetaldehyde solution is from a reliable supplier and has been stored correctly.

  • Cause C: Incorrect Stoichiometry. An excess of the aminopyridine is sometimes used, but a slight excess of the aldehyde and base is common to drive the reaction to completion.

    • Solution: Use a slight excess (e.g., 1.2 equivalents) of both chloroacetaldehyde and sodium bicarbonate relative to the limiting 2-aminopyridine reactant.

Question 3: My TLC shows a new spot close to the baseline in addition to my product and starting material. What is it?

Answer: This is likely the N-(2-oxoethyl)pyridinium salt intermediate. Its charged nature causes it to stick to the silica gel baseline. This indicates that the first step (alkylation) is occurring, but the second step (cyclization and dehydration) is slow or incomplete.

Probable Causes & Solutions:

  • Cause A: Insufficient Base. The cyclization step involves a nucleophilic attack from the exocyclic amine, which is more effective in its neutral state. The base is critical for neutralizing the generated acid.

    • Solution: Ensure at least one equivalent of base (preferably 1.2 eq.) is present to neutralize the HCl formed and facilitate the cyclization.

  • Cause B: Water Content. While the reaction can be run in aqueous ethanol, excessively high water content can sometimes hinder the final dehydration step.

    • Solution: Use a solvent system like ethanol with a moderate amount of water, as described in the protocol below. Avoid running the reaction in purely water if you encounter this issue.

Troubleshooting_Workflow Start Reaction Outcome Unsatisfactory Check_Appearance What does the crude reaction mixture look like? Start->Check_Appearance Tar Dark, Tarry, Polymeric Check_Appearance->Tar Tar Low_Yield Clean, but Low Conversion Check_Appearance->Low_Yield Low Yield Multiple_Spots Multiple Spots on TLC Check_Appearance->Multiple_Spots Impure Tar_Cause Probable Cause: Aldehyde Polymerization Tar->Tar_Cause Low_Yield_Cause Probable Cause: Suboptimal Conditions Low_Yield->Low_Yield_Cause Multiple_Spots_Cause Probable Cause: Incomplete Cyclization Multiple_Spots->Multiple_Spots_Cause Tar_Solution Solution: 1. Lower Temperature (<55°C) 2. Use Mild Base (NaHCO₃) 3. Add Aldehyde Slowly Tar_Cause->Tar_Solution Low_Yield_Solution Solution: 1. Increase Reaction Time 2. Check Reagent Quality 3. Verify Stoichiometry Low_Yield_Cause->Low_Yield_Solution Multiple_Spots_Solution Solution: 1. Ensure >1.1 eq. Base 2. Optimize Solvent System Multiple_Spots_Cause->Multiple_Spots_Solution

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Technical Support Center: Strategies for Enhancing the Solubility of 6-Bromo-7-methoxyimidazo[1,2-a]pyridine for In Vitro Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for 6-Bromo-7-methoxyimidazo[1,2-a]pyridine. This document is designed for researchers, scientists, and drug development professionals who are incorporating this compound into their in vitro experimental workflows. Due to the heterocyclic and aromatic nature of its core, this compound is predicted to have low aqueous solubility, a common challenge that can lead to issues such as compound precipitation, inconsistent assay results, and underestimated biological activity.[1][2]

This guide provides a structured approach to systematically address and overcome these solubility challenges. We will explore various solubilization strategies, from simple co-solvent systems to more advanced formulation techniques, ensuring you can generate reliable and reproducible data.

Quick-Start FAQs

Q1: What is the best starting solvent for making a stock solution of this compound?

A1: Dimethyl sulfoxide (DMSO) is the recommended starting solvent.[3][4][5] It is a powerful, water-miscible organic solvent capable of dissolving a wide range of nonpolar and polar compounds.[2][3] Prepare a high-concentration stock (e.g., 10-20 mM) in 100% DMSO. Always use anhydrous, research-grade DMSO to avoid introducing water, which can lower the solubilizing capacity for hydrophobic compounds.

Q2: My compound dissolves in DMSO but precipitates when I add it to my aqueous assay buffer or cell media. What should I do?

A2: This phenomenon, known as "crashing out," occurs when the compound's concentration exceeds its solubility limit in the final aqueous medium.[1][5] The key is to keep the final DMSO concentration as low as possible (ideally ≤0.5%) to minimize both cytotoxicity and precipitation.[3][6] Consider performing serial dilutions in 100% DMSO first before the final dilution into the assay medium.[3] If precipitation persists, you will need to explore the advanced strategies detailed in the Troubleshooting Guide below.

Q3: How can I be sure that the solvent isn't affecting my experimental results?

A3: It is critical to include a "vehicle control" in all experiments.[3][5] The vehicle control should contain the same final concentration of the solvent (e.g., 0.5% DMSO) as your test conditions but without the compound. This allows you to subtract any background effects caused by the solvent itself.[7]

Q4: Can I use heat to help dissolve the compound?

A4: Gentle warming (e.g., to 37°C) can be used cautiously to aid dissolution in the initial stock preparation.[3] However, be aware that prolonged exposure to heat can degrade thermally sensitive compounds. Sonication in a water bath is often a safer and more effective alternative.[3]

Troubleshooting Guide: From Simple to Advanced Solutions

This section provides a systematic approach to troubleshooting solubility issues. Start with the Tier 1 strategies and proceed to the more advanced tiers only if the problem persists.

Tier 1: Co-Solvent & Dilution Optimization

Low aqueous solubility is a major hurdle for many promising compounds in drug discovery.[8] The most direct approach is to optimize the use of a water-miscible organic co-solvent.

Problem: Compound precipitates upon dilution into aqueous media.

Likely Cause: The final concentration of the compound is above its thermodynamic solubility limit in the assay medium, which has a high percentage of water.

Solutions & Protocols:

  • Minimize Final DMSO Concentration: High concentrations of DMSO can be toxic to cells.[3] Aim for a final concentration of ≤0.5%.[6]

    • Protocol: Prepare a 10 mM stock in 100% DMSO. To achieve a 10 µM final concentration in your assay with 0.1% final DMSO, you would perform a 1:1000 dilution (e.g., add 1 µL of 10 mM stock to 999 µL of media).[9]

  • Test Alternative Co-Solvents: If DMSO is incompatible with your assay or proves ineffective, other solvents can be tested.[4][5]

    • Ethanol (EtOH): A common alternative, but can be more volatile and cytotoxic at lower concentrations than DMSO.[4]

    • Dimethylformamide (DMF): A stronger solvent than DMSO, but also more toxic. Use with caution.[4][10]

  • Optimize Dilution Technique: The way you dilute your stock can impact solubility.

    • Protocol: Add the DMSO stock solution dropwise into the vortexing assay medium. This rapid dispersion can prevent localized high concentrations that trigger precipitation. It is often preferable to dilute the DMSO stock directly into the final assay media rather than creating an intermediate aqueous solution, which increases the risk of precipitation.[1]

Tier 2: pH Modification

Problem: Co-solvent optimization is insufficient to maintain solubility.

Likely Cause: The compound may have ionizable functional groups. The imidazo[1,2-a]pyridine core contains a basic nitrogen atom, suggesting its solubility will be pH-dependent.

Solution & Protocol:

  • Leverage pH to Increase Solubility: As a weak base, this compound will become protonated and more soluble at a lower pH.[11][12][13]

    • Expert Insight: The Henderson-Hasselbalch equation governs this relationship.[14] By lowering the pH of the assay buffer to a value below the compound's pKa, you increase the proportion of the more soluble, ionized form.

    • Protocol:

      • Determine the pKa of the compound (if not known, assume a pKa in the range of 4-6 for the basic nitrogen).

      • Prepare your assay buffer at a pH unit at least 1 unit below the pKa (e.g., pH 4.5 if the pKa is 5.5).

      • Crucial Control: Ensure your assay target (e.g., enzyme, cell line) is stable and active at this modified pH. Run a pH control experiment to validate.

      • Re-test solubility by adding the DMSO stock to the pH-adjusted buffer.

Tier 3: Formulation with Excipients

Problem: The required assay conditions (e.g., physiological pH 7.4) are incompatible with pH modification, and co-solvents alone are not working.

Likely Cause: The compound is highly lipophilic and requires a carrier system to remain dispersed in an aqueous environment.

Solutions & Protocols:

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[15] They can encapsulate poorly soluble "guest" molecules, like our compound, forming an "inclusion complex" that is water-soluble.[16][17]

    • Mechanism: The hydrophobic compound partitions into the cyclodextrin's nonpolar cavity through van der Waals forces, while the hydrophilic outer surface allows the entire complex to dissolve in water.[16]

    • Protocol:

      • Select a cyclodextrin. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.[15]

      • Prepare a stock solution of HP-β-CD in your assay buffer (e.g., 10-50 mM).

      • Add the DMSO stock of your compound to the cyclodextrin-containing buffer.

      • Allow the solution to equilibrate (e.g., shake for 1-2 hours at room temperature) to facilitate complex formation.

      • Validation: Include a control with only the cyclodextrin solution to check for any effects on your assay.

  • Non-ionic Surfactants (e.g., Solutol® HS 15): These are amphiphilic polymers that can form micelles in aqueous solutions above their critical micelle concentration (CMC).[14][18]

    • Mechanism: Solutol® HS 15, a macrogol-15-hydroxystearate, can significantly enhance the solubility of poorly soluble drugs by incorporating them into these micelles.[19][20] This approach can be particularly effective for compounds intended for both in vitro and subsequent in vivo studies.[19][21]

    • Protocol:

      • Determine the CMC of Solutol® HS 15 in your assay buffer (typically around 0.005-0.02%).[22]

      • Prepare a solution of Solutol® HS 15 in your assay buffer at a concentration 5-10 times its CMC.

      • Add the DMSO stock of your compound to the surfactant solution and mix thoroughly.

      • Validation: As with all excipients, a vehicle control containing the surfactant alone is essential.

Data & Decision-Making Tools

Table 1: Comparison of Solubility Enhancement Strategies
StrategyMechanism of ActionTypical Starting ConcentrationAdvantagesDisadvantages & Considerations
Co-Solvent (DMSO) Reduces water polarity, disrupting the hydrogen-bonding network to accommodate nonpolar solutes.[]≤0.5% v/v in final assaySimple, effective for many compounds, well-established.[2][3]Potential for cytotoxicity, assay interference, and compound precipitation upon dilution.[1][3]
pH Adjustment Increases the fraction of the ionized, more soluble form of a compound with acidic or basic groups.[][24]Adjust buffer to pH < pKaSimple, highly effective for ionizable compounds.[14]Limited to ionizable compounds; assay must be compatible with the required pH.
Cyclodextrins (HP-β-CD) Encapsulates the hydrophobic drug in a central cavity, presenting a hydrophilic exterior.[15][16]1-10% w/vHigh solubilizing capacity, low toxicity, widely used in formulations.[15]Can sometimes extract cholesterol from cell membranes; requires vehicle control.
Surfactants (Solutol® HS 15) Forms micelles that entrap the hydrophobic drug, increasing its apparent solubility.[18][22]0.01 - 0.1% w/vHigh loading capacity, can improve bioavailability in vivo.[19][21]Potential for cell lysis at high concentrations; requires careful concentration selection around the CMC.[18]
Diagram 1: Decision Workflow for Solubility Enhancement

This diagram outlines a logical progression for selecting the appropriate solubilization strategy.

Solubility_Workflow A Start: Dissolve Compound in 100% DMSO (10-20 mM) B Dilute to final conc. in assay medium. (Final DMSO <= 0.5%) A->B C Does it precipitate? B->C D Success! Proceed with assay. Include vehicle control. C->D No E Is compound ionizable (e.g., basic nitrogen)? C->E Yes F Adjust buffer pH (e.g., to pH < pKa) E->F Yes I Use Excipients: - Cyclodextrins (HP-β-CD) - Surfactants (Solutol® HS 15) E->I No / Unsure G Re-test solubility F->G H Does it precipitate? G->H H->D No H->I Yes J Re-test solubility I->J K Does it precipitate? J->K K->D No L Consult Formulation Specialist K->L Yes

Caption: A step-by-step decision tree for addressing solubility issues.

Diagram 2: Cyclodextrin Inclusion Complex Formation

This diagram illustrates the mechanism by which cyclodextrins enhance solubility.

Sources

Technical Support Center: Navigating Regioisomer Formation in Imidazo[1,2-a]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for imidazo[1,2-a]pyridine synthesis. This powerful heterocyclic scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs.[1][2][3] However, its synthesis, particularly the classic condensation of a 2-aminopyridine with an α-halocarbonyl compound, often presents a significant challenge: the formation of regioisomers. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and answers to frequently asked questions regarding the control of regioselectivity in this crucial reaction.

Understanding the Challenge: The Formation of Regioisomers

The synthesis of substituted imidazo[1,2-a]pyridines can lead to the formation of different positional isomers, or regioisomers. This typically occurs when an unsymmetrical 2-aminopyridine or α-halocarbonyl compound is used. The nucleophilic attack of the 2-aminopyridine on the α-halocarbonyl can proceed through two different pathways, leading to a mixture of products. Understanding the factors that govern this selectivity is paramount for developing efficient and clean synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence regioselectivity in imidazo[1,2-a]pyridine synthesis?

A1: The regiochemical outcome of the reaction is a delicate interplay of several factors:

  • Electronic Effects: Electron-donating groups on the 2-aminopyridine ring can influence the nucleophilicity of the ring nitrogen versus the exocyclic amino group. Similarly, electron-withdrawing or -donating groups on the α-halocarbonyl compound can affect the electrophilicity of the carbonyl carbon and the α-carbon.

  • Steric Hindrance: Bulky substituents on either the 2-aminopyridine or the α-halocarbonyl can sterically hinder one of the possible reaction pathways, thereby favoring the formation of a specific regioisomer.

  • Reaction Conditions: The choice of solvent, temperature, and catalyst can significantly impact the regioselectivity. For instance, polar solvents may favor one transition state over another, while kinetic versus thermodynamic control can be influenced by the reaction temperature.

Q2: How can I predict the major regioisomer that will be formed?

A2: While computational studies can provide valuable predictions, a qualitative assessment can often be made by considering the principles mentioned above. Generally, the initial nucleophilic attack will occur from the more nucleophilic nitrogen of the 2-aminopyridine onto the more electrophilic carbon of the α-halocarbonyl. For instance, in the reaction of a substituted 2-aminopyridine with an α-bromoacetophenone, the pyridine ring nitrogen typically acts as the initial nucleophile.[4] Subsequent intramolecular cyclization then leads to the final product. The regioselectivity is therefore often determined in this initial intermolecular step.

Q3: What are the best analytical techniques to identify and quantify the different regioisomers?

A3: A combination of techniques is often necessary for unambiguous characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for distinguishing between regioisomers.[5] The chemical shifts and coupling constants of the protons on the pyridine and imidazole rings are highly sensitive to the substitution pattern. 2D NMR techniques like NOESY can be particularly useful for establishing through-space correlations between protons, which can help in assigning the correct structure.

  • Mass Spectrometry (MS): While MS will show the same molecular weight for regioisomers, fragmentation patterns in techniques like MS/MS can sometimes provide clues to the substitution pattern.[5]

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for separating and quantifying the ratio of regioisomers in a reaction mixture. By using a suitable column and mobile phase, baseline separation of the isomers can often be achieved.

Troubleshooting Guide
Issue 1: My reaction is producing a nearly 1:1 mixture of regioisomers. How can I improve the selectivity for the desired isomer?

This is a common and frustrating issue. Here’s a systematic approach to troubleshoot and optimize your reaction for better regioselectivity:

Step 1: Analyze the Electronic and Steric Landscape

  • Question: Are there significant electronic or steric differences between the two possible sites of reaction on either starting material?

  • Action: If the electronic and steric biases are weak, the reaction will likely be unselective. Consider modifying your starting materials to introduce a stronger directing group. For example, introducing a bulky substituent ortho to one of the reacting centers can sterically block that position.

Step 2: Modify Reaction Conditions

ParameterTroubleshooting ActionRationale
Solvent Screen a range of solvents with varying polarities (e.g., toluene, THF, DMF, ethanol).Solvent polarity can influence the stability of the transition states leading to the different regioisomers. A less polar solvent might favor the less polar transition state.
Temperature Run the reaction at a lower temperature.Lowering the temperature often increases selectivity by favoring the reaction pathway with the lower activation energy (kinetic control).
Catalyst If using a catalyst, try different Lewis or Brønsted acids.The nature of the catalyst can influence the coordination to the starting materials and thus direct the reaction towards a specific isomer.

Step 3: Consider a "Directed" Synthesis Approach

  • Question: Can I use a protecting group or a directing group to force the reaction to proceed through a single pathway?

  • Action: For example, you could temporarily protect one of the nucleophilic nitrogens on the 2-aminopyridine to ensure the reaction occurs at the other nitrogen. Subsequent deprotection and cyclization would then yield a single regioisomer.

Issue 2: I am observing an unexpected third isomer. What could be its structure and origin?

The formation of a third isomer is less common but can occur under certain conditions.

  • Possible Cause 1: Isomerization of Starting Material: Your starting material, particularly the α-halocarbonyl, might be isomerizing under the reaction conditions.

    • Troubleshooting: Check the purity of your starting materials before the reaction. Consider if the reaction conditions (e.g., basic or acidic) could be promoting isomerization.

  • Possible Cause 2: Alternative Reaction Pathway: A less common cyclization pathway might be at play.

    • Troubleshooting: Thoroughly characterize the unexpected isomer using advanced NMR techniques (COSY, HMBC, NOESY) to elucidate its structure. This will provide insight into the alternative mechanism.

Issue 3: How do I separate the regioisomers once they are formed?

Even with optimized conditions, some reactions will inevitably produce a mixture of regioisomers.

  • Chromatography:

    • Flash Column Chromatography: This is the most common method for separating isomers on a preparative scale. A careful screening of solvent systems is often required to achieve good separation.

    • Preparative HPLC: For difficult separations or for obtaining highly pure material, preparative HPLC is an excellent option.

  • Crystallization: If one of the regioisomers is crystalline, it may be possible to selectively crystallize it from the reaction mixture, leaving the other isomer in the mother liquor.

Experimental Workflow & Diagrams
Workflow for Optimizing Regioselectivity

G cluster_0 Starting Materials cluster_1 Intermediate Formation cluster_2 Cyclization & Final Product A 2-Aminopyridine C Nucleophilic Attack (Regioselectivity Determined Here) A->C B α-Halocarbonyl B->C D Pyridinium Salt Intermediate C->D E Intramolecular Cyclization D->E F Imidazo[1,2-a]pyridine E->F

Caption: Generalized reaction mechanism for imidazo[1,2-a]pyridine synthesis.

Step-by-Step Protocol: Screening for Optimal Solvent and Temperature
  • Preparation: In parallel, set up a series of small-scale reactions in different vials. For each reaction, use 0.1 mmol of the 2-aminopyridine and 0.1 mmol of the α-halocarbonyl.

  • Solvent Addition: To each vial, add 1 mL of a different solvent (e.g., Toluene, Dioxane, Acetonitrile, DMF, Ethanol).

  • Temperature Control: Place each set of vials at a different temperature (e.g., room temperature, 50 °C, 80 °C, 100 °C).

  • Reaction Monitoring: Monitor the progress of each reaction by TLC or LC-MS at regular intervals (e.g., 1, 4, 8, and 24 hours).

  • Work-up: Once the reactions are complete, quench them appropriately and extract the product.

  • Analysis: Analyze the crude product mixture from each reaction by 1H NMR or HPLC to determine the regioisomeric ratio.

  • Evaluation: Identify the solvent and temperature combination that provides the highest ratio of the desired regioisomer.

By systematically addressing the factors that influence regioisomer formation, researchers can significantly improve the efficiency and selectivity of their imidazo[1,2-a]pyridine syntheses, ultimately accelerating the drug discovery and development process.

References
  • Katritzky, A. R., Xu, Y.-J., & Tu, H. (2003). Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and Imidazo[1,2-c]pyrimidine. The Journal of Organic Chemistry, 68(11), 4435–4438. [Link]

  • Organic Chemistry Portal. (n.d.). Imidazo[1,2-a]pyridine synthesis. Retrieved January 21, 2026, from [Link]

  • Mishra, M., & Mohapatra, R. K. (2022). Recent Advances in the Synthesis of Imidazo[1,2-a]pyridines: A Brief Review. ChemistrySelect, 7(4), e202103964. [Link]

  • Gjoni, M., & Gribble, G. W. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(51), 35305–35317. [Link]

  • Verma, S., Kumar, S., & Singh, M. (2018). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry, 16(39), 7086–7103. [Link]

  • Al-Hourani, B. J., Al-Abras, K., Al-Qaisi, Z. A., El-Elimat, T., & Al-Hiari, Y. M. (2023). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega, 8(47), 44869–44883. [Link]

  • Katritzky, A. R., Xu, Y.-J., & Tu, H. (2003). Regiospecific Synthesis of 3-Substituted Imidazo [1, 2-a] pyridines. The Journal of Organic Chemistry, 68(11), 4435-4438. [Link]

  • Li, Y., Wang, Y., Zhang, J., & Wang, J. (2018). Highly Regioselective, Acid-Catalyzed, Three-Component Cascade Reaction for the Synthesis of 2-aminopyridine-Decorated Imidazo[1,2- a]pyridine. Molecules, 23(10), 2530. [Link]

  • Salhi, L., et al. (2021). An efficient synthesis of new imidazo[1,2-a]pyridine-6-carbohydrazide and pyrido[1,2-a]pyrimidine-7-carbohydrazide derivatives via a five-component cascade reaction. RSC Advances, 11(36), 22163-22171. [Link]

  • de Faria, A. R., et al. (2024). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Journal of Medicinal Chemistry, 67(1), 1-32. [Link]

  • Khan, I., et al. (2023). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. Journal of Molecular Structure, 1282, 135208. [Link]

  • Martínez-Vargas, A., et al. (2023). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Chem. Proc., 14(1), 10. [Link]

  • Singh, K., et al. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega, 7(26), 22439-22453. [Link]

  • Wagare, D., et al. (2015). Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines. Der Pharma Chemica, 7(10), 346-352. [Link]

  • Wikipedia. (2023, December 1). Chichibabin reaction. In Wikipedia. [Link]

  • Li, Y., et al. (2023). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Molecules, 28(15), 5707. [Link]

  • Endoori, S., et al. (2022). Synthesis, Characterization, and Anticancer Activity of Novel Imidazo[1,2-a]pyridine Linked 1,2,3-Triazole Derivatives. Russian Journal of General Chemistry, 92(10), 1779-1788. [Link]

  • K., Pruthviraj. (2015). Chichibabin Reaction. [Link]

  • Allen, S., et al. (2009). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. ACS Medicinal Chemistry Letters, 1(1), 22-26. [Link]

  • Mondal, S., & Guria, M. (2019). Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. ACS Omega, 4(3), 5329–5338. [Link]

  • Reddy, C. R., et al. (2024). Regioselective synthesis and molecular docking studies of functionalized imidazo [1,2-a]pyridine derivatives through MCRs. Molecular Diversity, 28(1), 171-182. [Link]

  • Singh, K., et al. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega, 7(26), 22439-22453. [Link]

  • Katritzky, A. R., Xu, Y.-J., & Tu, H. (2003). Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and Imidazo[1,2-c]pyrimidine. The Journal of Organic Chemistry, 68(11), 4435-4438. [Link]

  • Sharma, V., et al. (2021). Recent synthetic scenario on imidazo[1,2-a]pyridines chemical intermediate. Journal of Saudi Chemical Society, 25(9), 101301. [Link]

  • S.A.S.S., & M.A. (2020). Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Advances, 10(56), 33959-33979. [Link]

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Technical Support Center: Catalyst Poisoning in Reactions Involving 6-Bromo-7-methoxyimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-Bromo-7-methoxyimidazo[1,2-a]pyridine. This guide is designed to provide expert advice and practical solutions for a common and often frustrating challenge encountered during cross-coupling reactions with this substrate: catalyst poisoning. The unique electronic properties of the imidazo[1,2-a]pyridine scaffold, while valuable in medicinal chemistry, present specific hurdles in palladium-catalyzed transformations. This document will serve as a comprehensive resource to help you diagnose, troubleshoot, and ultimately overcome these issues to achieve successful and reproducible results.

Understanding the Challenge: The "Imidazopyridine Problem"

The core of the issue lies in the inherent Lewis basicity of the nitrogen atoms within the imidazo[1,2-a]pyridine ring system. The lone pair of electrons on the pyridine nitrogen, and to a lesser extent the imidazole nitrogen, can strongly coordinate to the palladium center of your catalyst. This coordination occupies the active sites, preventing the catalyst from participating in the desired catalytic cycle, a phenomenon known as catalyst poisoning. This can manifest as sluggish or completely stalled reactions, low product yields, and the formation of palladium black.

This guide will provide a structured approach to tackling these problems, divided into a troubleshooting guide for specific issues and a set of frequently asked questions for preventative measures and a deeper understanding of the underlying chemistry.

Troubleshooting Guide: From Failed Reactions to Optimized Conditions

This section addresses specific problems you may be encountering in the lab. Each problem is followed by a discussion of probable causes and a step-by-step guide to resolving the issue.

Problem 1: My Suzuki-Miyaura coupling reaction is stalled or has very low conversion.

Symptoms:

  • TLC or LC-MS analysis shows a large amount of unreacted this compound.

  • The reaction mixture has turned black, indicating the precipitation of palladium black.

  • The reaction fails to go to completion even with extended reaction times or heating.

Probable Causes:

  • Direct Catalyst Poisoning: The nitrogen atoms of the imidazo[1,2-a]pyridine substrate are coordinating to the palladium catalyst, rendering it inactive. This is a well-documented issue with nitrogen-containing heterocycles.

  • Inappropriate Ligand Choice: The phosphine ligand you are using may not be sterically bulky or electron-rich enough to protect the palladium center from coordination by the substrate.

  • Sub-optimal Palladium Precursor: Pd(II) sources like Pd(OAc)₂ can have a higher affinity for the nitrogen heterocycle compared to Pd(0) sources, leading to the formation of inactive complexes.

  • Presence of Impurities: Residual starting materials from the synthesis of this compound, such as unreacted 2-amino-5-bromo-4-methoxypyridine, can also act as catalyst poisons.

Troubleshooting Workflow:

G cluster_0 Troubleshooting Stalled Suzuki-Miyaura Reaction start Stalled Reaction ligand Switch to Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos) start->ligand pd_source Use a Pd(0) Precursor (e.g., Pd₂(dba)₃) ligand->pd_source purify Re-purify Substrate pd_source->purify re_run Re-run Reaction purify->re_run

Caption: A stepwise approach to troubleshooting a stalled Suzuki-Miyaura coupling.

Step-by-Step Experimental Solutions:

  • Ligand Selection is Critical:

    • Action: Switch from simple phosphine ligands (e.g., PPh₃) to bulky, electron-rich biaryl phosphine ligands.

    • Recommended Ligands: XPhos, SPhos, or RuPhos are excellent starting points. These ligands create a sterically hindered environment around the palladium atom, which discourages the coordination of the imidazopyridine nitrogen.[1]

    • Protocol: Use a 1:1.1 to 1:1.5 ratio of Pd:ligand.

  • Choose the Right Palladium Source:

    • Action: If you are using a Pd(II) precursor like Pd(OAc)₂ or PdCl₂, switch to a Pd(0) source.

    • Recommended Precursor: Pd₂(dba)₃ is a commonly used and effective Pd(0) precursor.

    • Rationale: Pd(0) has a lower propensity to coordinate with the nitrogen heterocycle compared to the more electrophilic Pd(II) species.[1]

  • Ensure Substrate Purity:

    • Action: Purify your this compound starting material, even if it appears clean by NMR.

    • Protocol: Recrystallization or column chromatography can remove trace impurities that may be poisoning the catalyst. Pay close attention to removing any residual 2-aminopyridine starting materials.

    • Rationale: Unreacted aminopyridines from the synthesis of the imidazopyridine scaffold are potent catalyst poisons.[2]

  • Optimize Reaction Conditions:

    • Base: Use a non-coordinating, moderately strong base like K₃PO₄ or Cs₂CO₃.

    • Solvent: Anhydrous, degassed solvents like dioxane, toluene, or THF are generally preferred.

    • Temperature: While higher temperatures can sometimes overcome catalyst deactivation, they can also promote catalyst decomposition. A systematic screen of temperatures from 80°C to 110°C is recommended.

ParameterRecommendationRationale
Catalyst Pd₂(dba)₃Pd(0) source, less prone to poisoning.
Ligand XPhos, SPhosBulky, electron-rich ligands that protect the Pd center.
Base K₃PO₄, Cs₂CO₃Effective and generally non-interfering.
Solvent Dioxane, TolueneAnhydrous and degassed.

Table 1: Recommended starting conditions for Suzuki-Miyaura coupling of this compound.

Problem 2: My Buchwald-Hartwig amination gives a complex mixture of byproducts.

Symptoms:

  • Multiple spots on TLC, with low yield of the desired aminated product.

  • Mass spectrometry analysis indicates the presence of starting materials and several unidentified species.

  • The reaction may or may not show signs of palladium black formation.

Probable Causes:

  • Ligand Degradation: Some phosphine ligands can be unstable under the reaction conditions, leading to the formation of catalytically inactive species.

  • Side Reactions of the Amine: The amine coupling partner can also interact with the palladium catalyst in unproductive ways.

  • Competitive Binding: The imidazopyridine substrate and the amine coupling partner are in competition for coordination to the palladium center, leading to a complex reaction profile.

Troubleshooting Workflow:

G cluster_1 Troubleshooting Buchwald-Hartwig Amination start Complex Byproducts ligand Use Robust Ligand (e.g., BrettPhos, RuPhos) start->ligand base Optimize Base (e.g., LiHMDS, NaOtBu) ligand->base temp Lower Reaction Temperature base->temp product Clean Product temp->product

Caption: A systematic approach to optimizing Buchwald-Hartwig amination reactions.

Step-by-Step Experimental Solutions:

  • Select a Robust Ligand:

    • Action: Utilize ligands specifically designed for challenging C-N cross-coupling reactions.

    • Recommended Ligands: BrettPhos and RuPhos have demonstrated broad utility and high stability in Buchwald-Hartwig aminations.[3]

    • Rationale: These ligands are designed to promote the desired reductive elimination step and are more resistant to degradation pathways.

  • Careful Selection of the Base:

    • Action: The choice of base is critical in Buchwald-Hartwig reactions. A strong, non-nucleophilic base is required.

    • Recommended Bases: Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used and effective.

    • Caution: Ensure the base is fresh and handled under inert conditions, as degradation can impact the reaction.

  • Control the Reaction Temperature:

    • Action: Start with a lower reaction temperature (e.g., 60-80°C) and slowly increase if the reaction is not proceeding.

    • Rationale: Higher temperatures can accelerate ligand degradation and other side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my this compound that could be poisoning my catalyst?

A1: The most common and problematic impurities are typically residual starting materials from the synthesis of the imidazopyridine core. The synthesis often involves the condensation of a 2-aminopyridine with a bromoacetaldehyde equivalent. Therefore, you should be vigilant for:

  • Residual 2-aminopyridine: Any unreacted 2-amino-5-bromo-4-methoxypyridine is a potent catalyst poison due to the free amino group.[2]

  • Isomeric Aminopyridines: The synthesis of substituted aminopyridines can sometimes result in isomeric impurities that may be difficult to separate and can also inhibit catalysis.

  • Hydrolysis products of bromoacetaldehyde acetals: If 2-bromo-1,1-diethoxyethane is used, its hydrolysis can lead to bromoacetaldehyde and other reactive species that may interact with the catalyst.

Q2: Can I just add more catalyst if my reaction is slow?

A2: While increasing the catalyst loading may seem like a straightforward solution, it is often not the most efficient or cost-effective approach. A high catalyst loading can sometimes overcome partial poisoning, but it does not address the root cause of the problem. Furthermore, it can lead to higher levels of residual palladium in your final product, which is a significant concern in pharmaceutical development. It is always preferable to optimize the reaction conditions, particularly the choice of ligand, to achieve high efficiency with a lower catalyst loading.

Q3: Are there any "catalyst-friendly" methods to synthesize this compound to minimize downstream poisoning issues?

A3: Yes, careful control of the cyclization reaction to form the imidazopyridine ring is crucial. Ensuring the complete consumption of the starting 2-aminopyridine is the most critical step. This can be achieved by:

  • Using a slight excess of the bromoacetaldehyde reagent.

  • Careful monitoring of the reaction by LC-MS to ensure full conversion of the aminopyridine.

  • Implementing a robust purification protocol after the synthesis, such as a multi-step recrystallization or thorough column chromatography, to remove any trace impurities.

Q4: I am performing a Sonogashira coupling. Are there any specific considerations for this reaction?

A4: Yes, Sonogashira couplings with nitrogen-containing heterocycles can also be challenging. In addition to palladium poisoning by the imidazopyridine, the copper(I) co-catalyst can also be sequestered by the substrate.[4]

  • Ligand Choice: As with Suzuki couplings, using bulky, electron-rich phosphine ligands on the palladium is beneficial.

  • Copper Source: Ensure you are using a high-purity source of a copper(I) salt, like CuI.

  • Amine Base: The amine base (typically triethylamine or diisopropylethylamine) can also compete for coordination to the palladium. Using the minimum effective amount of the amine base is recommended. In some cases, a base-free or alternative base system may be beneficial.

Q5: Are there any methods to regenerate a catalyst that has been poisoned by this compound?

A5: For homogeneous catalysts, regeneration is generally not practical in a laboratory setting. The focus should be on prevention through optimization of the reaction conditions. For heterogeneous catalysts like Pd/C, some regeneration protocols exist but can be complex. These may involve washing with acidic or basic solutions, or treatment with a stream of hydrogen at elevated temperatures to displace the adsorbed poison.[5] However, the effectiveness of these methods can be variable and depends on the nature of the poisoning. For high-value applications, preventing poisoning is a much more effective strategy than attempting to regenerate the catalyst.

References

  • Albers, P. W., et al. (2001). Poisoning and deactivation of palladium catalysts. Journal of Molecular Catalysis A: Chemical, 173(1-2), 275-286. [Link]

  • Ahmad, S., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 26(16), 4944. [Link]

  • Singh, R., et al. (2024). Suzuki‐Miyaura and Buchwald‐Hartwig Cross‐Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands. Chemistry – An Asian Journal. [Link]

  • El-Mekawy, A., et al. (2021). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds. University of Southampton ePrints. [Link]

  • Guchhait, S. K., et al. (2021). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. [Link]

  • (Patent) CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine.
  • Szöllősi, G., et al. (2020). Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium. Catalysts, 10(7), 730. [Link]

  • Cravotto, G., et al. (2011). Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. European Journal of Organic Chemistry, 2011(25), 4927-4934. [Link]

  • LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Toth, G., et al. (2021). Development of Anhydrous Ethanol Purification: Reduction of Acetal Content and Vapor–Liquid Equilibrium Study of the Ethanol–Acetal Binary System. ACS Omega, 6(1), 547-555. [Link]

  • LibreTexts. (2023). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Chemistry LibreTexts. [Link]

  • Lubov, D. P., et al. (2020). Palladium aminopyridine complexes catalyzed selective benzylic C-H oxidations with peracetic acid. Dalton Transactions, 49(32), 11150-11156. [Link]

  • Choy, P. Y., et al. (2023). Recent Expedition in Pd‐Catalyzed Sonogashira Coupling and Related Processes. Chinese Journal of Chemistry. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Albers, P. W., et al. (2001). Poisoning and deactivation of palladium catalysts. SciSpace. [Link]

  • Chen, G., et al. (2016). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Nature, 538(7623), 80-84. [Link]

  • PharmaCompass. 2-Bromo-1,1-diethoxyethane(bromoacetaldehydediethylacetal). PharmaCompass. [Link]

  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. The Organic Chemistry Tutor. [Link]

  • Fors, B. P., & Buchwald, S. L. (2010). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 132(42), 14914–14917. [Link]

  • Wikipedia. (2023). Catalyst poisoning. Wikipedia. [Link]

  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link]

  • PubChem. Ethane, 2-bromo-1,1-diethoxy-. PubChem. [Link]

  • Cook, G. R., & Sun, L. (2004). Nitrogen heterocycles via palladium-catalyzed carbocyclization. Formal synthesis of (+)-alpha-allokainic acid. Organic Letters, 6(14), 2481–2484. [Link]

  • Anderson, K. W., et al. (2006). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases. Chemical Science, 2(4), 751-756. [Link]

  • Ghaffari, B., et al. (2019). Formation of XPhos-Ligated Palladium(0) Complexes and Reactivity in Oxidative Additions. Chemistry – A European Journal, 25(28), 6937-6944. [Link]

  • AstraZeneca. (2023). Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625. Green Chemistry. [Link]

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Technical Support Center: Workup and Purification of Brominated Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the workup and purification of brominated heterocyclic compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges associated with isolating these critical synthetic intermediates. Brominated heterocycles are foundational building blocks in medicinal chemistry and materials science, often serving as key precursors for complex molecular architectures via cross-coupling reactions.[1][2] However, their purification can be far from trivial.

This resource provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to address the specific issues you may face during your experiments.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture has a persistent yellow/orange color after bromination. How do I remove the excess bromine?

A1: The characteristic color is due to residual elemental bromine (Br₂). A simple and effective method to quench it is to wash the organic layer with an aqueous solution of a reducing agent.

  • Recommended Quenching Agent: A 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) is the standard choice.[3] The thiosulfate ion reduces elemental bromine to colorless bromide ions. You should observe the disappearance of the red/purple/brown color.[3]

  • Alternative: A saturated solution of sodium bisulfite (NaHSO₃) can also be used.

Q2: I'm observing significant streaking on my TLC plate when analyzing my crude brominated heterocycle. What's causing this and how can I fix it?

A2: Streaking is a common issue, particularly with nitrogen-containing heterocycles (e.g., pyridines, indoles), and is often caused by strong interactions with the acidic silica gel surface.[4]

  • Solution: To mitigate this, add a basic modifier to your eluent system. A small amount of triethylamine (Et₃N), typically 0.1-1%, will neutralize the acidic sites on the silica, leading to sharper spots.[4] For particularly basic compounds, a solution of ammonia in methanol can also be effective.

  • Alternative Stationary Phase: If streaking persists, consider using a different stationary phase like basic or neutral alumina for your column chromatography.[4]

Q3: My brominated heterocycle seems to be decomposing on the silica gel column. How can I confirm this and what are my options for purification?

A3: Decomposition on silica is a known issue for sensitive compounds.[5]

  • Confirmation (2D TLC): You can check for stability by running a two-dimensional TLC. Spot your compound on a square TLC plate, run it in a suitable eluent, then dry the plate, rotate it 90 degrees, and run it again in the same eluent.[6] If the compound is stable, it will appear as a single spot on the diagonal. If it decomposes, you will see off-diagonal spots.[6]

  • Purification Alternatives:

    • Deactivated Silica Gel: Reduce the acidity of the silica gel by pre-treating it with a base like triethylamine.[5]

    • Alternative Stationary Phases: Consider using Florisil or alumina.[5]

    • Non-chromatographic methods: Recrystallization or distillation (for volatile compounds) are excellent alternatives if chromatography is not viable.[7]

Q4: How can I effectively remove tin byproducts (e.g., Bu₃SnBr) after a Stille coupling reaction with my bromoheterocycle?

A4: Organotin byproducts are notoriously difficult to remove completely. Several methods can be employed:

  • Fluoride Wash: Wash the organic layer with a 1M aqueous solution of potassium fluoride (KF).[8] This will precipitate the tin as insoluble tributyltin fluoride (Bu₃SnF), which can often be removed by filtration through a pad of Celite.[8]

  • Silica Gel with Triethylamine: Running a column with silica gel that has been treated with 2-5% triethylamine in the eluent can effectively remove tin residues.[8]

  • Chemical Conversion: Treatment with aluminum trimethoxide (AlMe₃) can convert Bu₃SnBr to the nonpolar Bu₃SnMe, while treatment with NaOH can form the more polar Bu₃SnOH, potentially aiding in separation.[8]

Troubleshooting Guides

This section provides a systematic approach to resolving common problems encountered during the workup and purification of brominated heterocyclic compounds.

Issue 1: Low Recovery After Aqueous Workup
SymptomPossible CauseRecommended Solution
The desired product is not found in the organic layer after extraction.The brominated heterocycle is basic (e.g., bromopyridine) and has been protonated by an acidic wash, partitioning it into the aqueous layer.Neutralize the aqueous layer with a base (e.g., NaHCO₃ or NaOH) and re-extract with an organic solvent.[9]
The product has some water solubility, leading to losses in the aqueous layer.The compound possesses polar functional groups that increase its water solubility.Use a saturated brine (NaCl solution) wash. This "salting out" effect decreases the solubility of the organic compound in the aqueous layer.[10]
An emulsion has formed, preventing clear separation of the layers.High concentrations of polar compounds or fine solid particulates are present.Add brine to the separatory funnel to help break the emulsion. Gentle swirling instead of vigorous shaking can also prevent emulsion formation. If an emulsion persists, filtering the entire mixture through a pad of Celite can be effective.
Issue 2: Challenges in Column Chromatography
SymptomPossible CauseRecommended Solution
Poor separation of the product from impurities.The chosen eluent system is not optimal.Systematically screen different solvent systems using TLC.[11] A good starting point is a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate). Adjust the ratio to achieve a target Rf value of 0.2-0.4 for your desired compound.[5]
The compound is not eluting from the column.The compound is too polar for the current eluent system or is irreversibly adsorbed onto the silica gel.Drastically increase the polarity of the mobile phase. A gradient elution can be effective.[4] If the compound still doesn't elute, it may be decomposing on the silica.[5]
The product elutes with a baseline impurity.The sample was overloaded on the column, or the impurity has a very similar polarity.Reduce the amount of crude material loaded onto the column (typically 1-5% of the silica gel mass).[4] If separation is still poor, a different purification technique like recrystallization may be necessary.
Issue 3: Difficulties with Recrystallization
SymptomPossible CauseRecommended Solution
No crystals form upon cooling.The compound is too soluble in the chosen solvent, or the solution is not saturated.Add a co-solvent in which the compound is less soluble (an "anti-solvent") dropwise until the solution becomes cloudy, then reheat until it is clear again before allowing it to cool slowly.[12] Alternatively, evaporate some of the solvent to increase the concentration.
The product "oils out" instead of crystallizing.The melting point of the solid is lower than the boiling point of the solvent, or the compound is impure.Lower the temperature at which the compound dissolves by using a lower-boiling solvent or a solvent mixture. Ensure the crude material is reasonably pure before attempting recrystallization.[13]
The recrystallized product is still impure.Crystallization occurred too quickly, trapping impurities in the crystal lattice.Allow the solution to cool slowly to room temperature before placing it in an ice bath.[14] A second recrystallization may be necessary to achieve high purity.[14] If the crystals are colored, consider treating the hot solution with activated charcoal before filtration to remove colored impurities.[14][15]

Experimental Protocols

Protocol 1: General Aqueous Workup
  • Quench the Reaction: Cool the reaction mixture to room temperature. If the reaction was performed in a water-miscible solvent like THF or dioxane, dilute the mixture with an immiscible organic solvent such as ethyl acetate or dichloromethane.

  • Remove Excess Bromine (if necessary): Wash the organic layer with a 10% aqueous solution of sodium thiosulfate.[3] Continue washing until the organic layer is colorless.

  • Acid/Base Wash (if applicable):

    • To remove acidic impurities, wash with a saturated aqueous solution of sodium bicarbonate.[16]

    • To remove basic impurities, wash with a dilute aqueous solution of HCl (e.g., 1M HCl).[8] Caution: Ensure your target compound is stable to these conditions.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of NaCl (brine) to remove residual water and break up any emulsions.[10]

  • Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[17]

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.[17]

Protocol 2: Flash Column Chromatography
  • Select the Eluent: Using TLC, determine a solvent system that provides good separation and an Rf value of 0.2-0.4 for the desired compound.[11]

  • Pack the Column: Prepare a slurry of silica gel in the chosen non-polar solvent and pour it into the column.[11] Allow the silica to settle, and then add a layer of sand to the top.

  • Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Apply the sample evenly to the top of the silica gel.

  • Elute the Column: Carefully add the eluent to the column and apply pressure (e.g., with compressed air) to push the solvent through.[11] Collect fractions and monitor their composition by TLC.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

Workflow for Selecting a Purification Method

G start Crude Brominated Heterocycle is_solid Is the compound a solid? start->is_solid is_thermally_stable Is it thermally stable and volatile? is_solid->is_thermally_stable No (Oil) try_recrystallization Attempt Recrystallization is_solid->try_recrystallization Yes try_distillation Consider Distillation is_thermally_stable->try_distillation Yes is_stable_on_silica Is it stable on silica gel? (Check with 2D TLC) is_thermally_stable->is_stable_on_silica No try_recrystallization->is_stable_on_silica Failure pure_product Pure Product try_recrystallization->pure_product Success try_distillation->is_stable_on_silica Failure try_distillation->pure_product Success column_chromatography Perform Flash Column Chromatography is_stable_on_silica->column_chromatography Yes alternative_chromatography Use alternative stationary phase (Alumina, Florisil) is_stable_on_silica->alternative_chromatography No column_chromatography->pure_product Success alternative_chromatography->pure_product Success G start Crude Reaction Mixture quench Quench excess Br₂ (e.g., Na₂S₂O₃ wash) start->quench extract Aqueous Extraction (Acid/Base/Water Washes) quench->extract brine_wash Brine Wash extract->brine_wash dry Dry Organic Layer (e.g., MgSO₄) brine_wash->dry filter_concentrate Filter and Concentrate dry->filter_concentrate purify Purification (Chromatography/Recrystallization) filter_concentrate->purify end Pure Brominated Heterocycle purify->end

Caption: A typical workflow for the workup of a bromination reaction.

References

  • Workup for Removing Bromine or Iodine. University of Rochester, Department of Chemistry. [Link]

  • Bromination. ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]

  • Acid–base extraction. Wikipedia. [Link]

  • Purification: Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry. [Link]

  • Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. PMC. [Link]

  • Copper(I)-Catalyzed Cross-Coupling of 1-Bromoalkynes with N-Heterocyclic Organozinc Reagents. PMC. [Link]

  • Organic Reaction Workup Formulas for Specific Reagents. [Link]

  • 4.8: Acid-Base Extraction. Chemistry LibreTexts. [Link]

  • Metal-Catalyzed Cross-Coupling Reactions. ChemTalk. [Link]

  • Metal-Catalyzed Coupling with Heterocycles. ResearchGate. [Link]

  • recrystallization & purification of N-bromosuccinimide. YouTube. [Link]

  • Acid-Base Extraction. Chemistry LibreTexts. [Link]

  • reaction work-up, liquid-liquid extraction, & product isolation. YouTube. [Link]

  • Column chromatography. Wikipedia. [Link]

  • Recrystallization. [Link]

  • Metal-Catalyzed Cross-Coupling Reactions in the Decoration of Pyridines. ResearchGate. [Link]

  • 4.7: Reaction Work-Ups. Chemistry LibreTexts. [Link]

  • AskChem: Do primary bromides decompose on silica? Reddit. [Link]

  • How To Run A Reaction: Purification. University of Rochester, Department of Chemistry. [Link]

  • Bromination part VIII - recrystallization continued. YouTube. [Link]

  • Recent Advances in Bromination Reactions. National University of Singapore, Faculty of Science. [Link]

  • Acid-Base Extraction Tutorial. YouTube. [Link]

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Validation & Comparative

A Comparative Analysis of the Biological Activities of Imidazo[1,2-a]pyridines: A Focus on 6-Bromo-7-methoxyimidazo[1,2-a]pyridine and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds with a wide array of therapeutic applications.[1][2] This guide provides a comparative analysis of the biological activities of imidazo[1,2-a]pyridine derivatives, with a particular focus on understanding the potential of substituted analogs like 6-Bromo-7-methoxyimidazo[1,2-a]pyridine. While specific experimental data for this exact molecule is not extensively available in the public domain, by examining structurally related compounds, we can infer its likely biological profile and compare it to well-characterized imidazopyridines.

This guide will delve into two of the most prominent activities of the imidazo[1,2-a]pyridine class: anticancer and GABA-A receptor modulatory effects. We will explore the structure-activity relationships (SAR) that govern these activities and provide detailed experimental protocols for their evaluation.

The Imidazo[1,2-a]pyridine Scaffold: A Versatile Pharmacophore

The imidazo[1,2-a]pyridine ring system, a fusion of imidazole and pyridine rings, has garnered significant attention from medicinal chemists due to its diverse pharmacological properties.[3][4] This scaffold is present in several marketed drugs, including the hypnotic agent Zolpidem and the anxiolytic Alpidem, highlighting its clinical significance. The versatility of this scaffold allows for substitutions at various positions, leading to a broad spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial effects.[2]

Anticancer Activity of Imidazo[1,2-a]pyridines

A growing body of evidence suggests that imidazo[1,2-a]pyridine derivatives possess potent anticancer properties.[5] These compounds have been shown to inhibit the proliferation of various cancer cell lines through diverse mechanisms of action, including the inhibition of key signaling pathways like the PI3K/Akt/mTOR pathway.[5][6]

Comparative Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives

To illustrate the potent and varied anticancer activities within this class, the following table summarizes the half-maximal inhibitory concentrations (IC50) of several representative imidazo[1,2-a]pyridine derivatives against various cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 13k HCC827 (Non-small cell lung cancer)0.09[7]
Compound 13k A549 (Lung carcinoma)0.21[7]
Compound 13k MCF-7 (Breast adenocarcinoma)0.15[7]
IP-5 HCC1937 (Breast cancer)45[3]
IP-6 HCC1937 (Breast cancer)47.7[3]

Note: The structures of the specific compounds listed above can be found in the cited references.

Experimental Protocol: MTT Assay for Anticancer Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow for MTT Assay

MTT_Assay_Workflow start Seed cancer cells in a 96-well plate incubate1 Incubate for 24 hours start->incubate1 add_compound Add varying concentrations of test compound incubate1->add_compound incubate2 Incubate for 48-72 hours add_compound->incubate2 add_mtt Add MTT solution to each well incubate2->add_mtt incubate3 Incubate for 2-4 hours add_mtt->incubate3 add_solubilizer Add solubilization solution (e.g., DMSO) incubate3->add_solubilizer measure Measure absorbance at 570 nm add_solubilizer->measure

Caption: A typical workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for another 2 to 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.

GABA-A Receptor Modulation by Imidazo[1,2-a]pyridines

The imidazo[1,2-a]pyridine scaffold is famously associated with modulation of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[8] Compounds like Zolpidem and Alpidem exert their sedative and anxiolytic effects, respectively, by acting as positive allosteric modulators of the GABA-A receptor.

The GABA-A receptor is a pentameric ligand-gated ion channel composed of different subunits (e.g., α, β, γ). The subunit composition determines the pharmacological properties of the receptor. Zolpidem, for example, exhibits high selectivity for GABA-A receptors containing the α1 subunit, which is thought to be responsible for its sedative effects.[9] Alpidem, on the other hand, has a more complex profile and also interacts with the peripheral benzodiazepine receptor (PBR), now known as the translocator protein (TSPO).[8]

The specific substitutions on the imidazo[1,2-a]pyridine ring system play a critical role in determining the affinity and selectivity for different GABA-A receptor subtypes. While no direct binding data for this compound is available, the presence of a methoxy group at the 7-position is a feature shared with some known GABA-A receptor modulators. Further investigation is required to determine the precise effect of the 6-bromo substitution on receptor affinity and subtype selectivity.

Comparative GABA-A Receptor Affinity of Imidazopyridines

The following table presents the binding affinities (Ki) of Zolpidem and Alpidem for different GABA-A receptor subtypes, illustrating the concept of subtype selectivity.

CompoundGABA-A Receptor SubtypeKi (nM)Reference
Zolpidem α1β2γ221[9]
Zolpidem α2β2γ2330[9]
Zolpidem α3β2γ2400[9]
Zolpidem α5β2γ2>15,000[9]
Alpidem α1β2γ24[8]
Alpidem α3β2γ211[8]

Note: Lower Ki values indicate higher binding affinity.

Experimental Protocol: GABA-A Receptor Radioligand Binding Assay

This assay measures the ability of a test compound to displace a radiolabeled ligand that is known to bind to a specific site on the GABA-A receptor.

Workflow for GABA-A Receptor Binding Assay

GABAA_Binding_Assay_Workflow start Prepare brain membrane homogenates incubate Incubate membranes with radioligand (e.g., [3H]flunitrazepam) and test compound start->incubate filter Separate bound and free radioligand by rapid filtration incubate->filter wash Wash filters to remove unbound radioligand filter->wash scintillation Measure radioactivity on filters using a scintillation counter wash->scintillation

Caption: A typical workflow for a GABA-A receptor radioligand binding assay.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize brain tissue (e.g., rat cerebral cortex) in a suitable buffer. Centrifuge the homogenate to pellet the membranes, which are then washed and resuspended in assay buffer.

  • Assay Setup: In a series of tubes, add the membrane preparation, a fixed concentration of a radiolabeled ligand (e.g., [3H]flunitrazepam for the benzodiazepine site), and varying concentrations of the test compound.

  • Incubation: Incubate the tubes at a specific temperature (e.g., 4°C) for a defined period to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Radioactivity Measurement: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: The amount of radioactivity on the filters is proportional to the amount of radioligand bound to the receptors. The ability of the test compound to inhibit the binding of the radioligand is used to determine its binding affinity (Ki value).

Conclusion and Future Directions

The imidazo[1,2-a]pyridine scaffold remains a highly attractive starting point for the development of novel therapeutic agents. While specific biological data for this compound is currently lacking in the scientific literature, the known activities of its structural analogs suggest that it holds potential as either an anticancer agent or a modulator of the GABA-A receptor.

Future research should focus on the synthesis and comprehensive biological evaluation of this compound. This would involve screening against a panel of cancer cell lines to determine its cytotoxic profile and conducting radioligand binding and functional assays to characterize its interaction with various GABA-A receptor subtypes. Such studies are essential to elucidate the full therapeutic potential of this and other novel imidazo[1,2-a]pyridine derivatives.

References

  • Alpidem. In: DrugBank Online. [Link]
  • Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. Molecules. 2023;28(7):3205. [Link]
  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. 2024;9(2):1893-1926. [Link]
  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pac J Cancer Prev. 2022;23(9):2943-2953. [Link]
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  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infect Disord Drug Targets. 2024;24(8):e2302242274067. [Link]
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  • Zolpidem. In: DrugBank Online. [Link]
  • Novel Imidazo[1,2-a]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Doc. Chemical Methodologies. 2025;9(11):1016-1030. [Link]
  • 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. Eur J Med Chem. 2011;46(9):4573-4583. [Link]
  • In Silico Screening of Novel α1-GABAA Receptor PAMs towards Schizophrenia Based on Combined Modeling Studies of Imidazo [1,2-a]-Pyridines. Int J Mol Sci. 2020;21(15):5487. [Link]
  • Anti-Breast Cancer Activity of Some Synthesized Pyrazole Derivatives Bearing Imidazo[1,2a]pyridine Moiety. Iraqi Journal of Science. 2023;64(7):3205-3217. [Link]
  • Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Can. Systematic Reviews in Pharmacy. 2020;11(12):1694-1706. [Link]
  • Design, Synthesis, Anti-Cancer Activity, and in silico Studies of Novel Imidazo[1,2-a]pyridine Derivatives. Russian Journal of General Chemistry. 2020;90(9):1727-1736. [Link]

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A Comparative Guide to 6-Bromo-7-methoxyimidazo[1,2-a]pyridine and its Non-Brominated Analog for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides an in-depth comparative analysis of 6-Bromo-7-methoxyimidazo[1,2-a]pyridine and its direct non-brominated counterpart, 7-methoxyimidazo[1,2-a]pyridine. We will delve into their synthesis, physicochemical characteristics, and potential biological implications, supported by experimental data and established scientific principles. This guide is designed for researchers in medicinal chemistry and drug development, offering insights into the nuanced roles of specific functional groups on a privileged heterocyclic scaffold.

The imidazo[1,2-a]pyridine core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2] This nitrogen-bridged heterocyclic system is featured in several marketed drugs, including the sedative-hypnotic Zolpidem and the anxiolytic Alpidem, highlighting its therapeutic relevance.[3] The scaffold's rigid, planar structure and its capacity for diverse functionalization have made it a focal point for developing novel agents with activities spanning anticancer, antituberculosis, anti-inflammatory, and antiviral applications.[4][5][6][7] This guide focuses on the strategic impact of introducing a bromine atom at the C6 position, comparing the resulting compound to its methoxylated parent to elucidate key structure-activity relationships (SAR).

Section 1: Physicochemical Profile: A Tale of Two Analogs

The introduction of a bromine atom profoundly alters the molecule's physical and chemical properties. Bromine, being a large, electron-withdrawing halogen, increases molecular weight and lipophilicity (as indicated by a higher cLogP value). This modification can significantly impact solubility, cell permeability, and metabolic stability—critical parameters in drug design.

Property7-methoxyimidazo[1,2-a]pyridineThis compoundRationale for Difference
Molecular Formula C₈H₈N₂OC₈H₇BrN₂OAddition of one bromine atom, removal of one hydrogen atom.
Molecular Weight 148.16 g/mol 227.06 g/mol [1]The high atomic mass of bromine (approx. 79.9 amu) is the primary contributor.
cLogP (Computed) ~1.5-1.8~2.4-2.8The bulky and hydrophobic nature of bromine increases lipophilicity.
Hydrogen Bond Acceptors 2 (N, O)2 (N, O)The core scaffold's acceptors remain unchanged.
Hydrogen Bond Donors 00Neither compound has a donor group like -OH or -NH.
Reactivity Standard aromatic reactivity.Enhanced utility in cross-coupling reactions.The C-Br bond serves as a synthetic handle for reactions like Suzuki, Heck, and Buchwald-Hartwig couplings.[1]

Section 2: Comparative Synthesis Strategy

The synthesis of imidazo[1,2-a]pyridines is a well-established process, typically achieved through the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound. This reliable methodology allows for the straightforward production of both analogs, with the primary difference being the choice of the starting 2-aminopyridine.

The choice to synthesize the brominated analog is a strategic one. The bromine atom at the C6 position is not merely a modulator of biological activity but also a versatile synthetic handle.[1] It enables chemists to rapidly generate a library of diverse analogs through metal-catalyzed cross-coupling reactions, allowing for extensive exploration of the chemical space around this position to optimize potency and pharmacokinetic properties.

G cluster_0 Synthesis of 7-methoxyimidazo[1,2-a]pyridine cluster_1 Synthesis of this compound A1 2-Amino-4-methoxypyridine A3 Cyclocondensation A1->A3 A2 α-Halo-acetaldehyde (e.g., Chloroacetaldehyde) A2->A3 A4 7-methoxyimidazo[1,2-a]pyridine A3->A4 B1 2-Amino-5-bromo-4-methoxypyridine B3 Cyclocondensation B1->B3 B2 α-Halo-acetaldehyde (e.g., Chloroacetaldehyde) B2->B3 B4 This compound B3->B4 B5 Diverse C6-Substituted Analogs B4->B5 Suzuki, Heck, etc. Cross-Coupling

Comparative synthetic routes and the utility of the C6-Bromo substituent.
Protocol 1: General Procedure for Imidazo[1,2-a]pyridine Synthesis

This protocol is a self-validating system; the formation of the product can be easily monitored by TLC and confirmed by LC-MS and NMR.

  • Reactant Preparation: In a round-bottom flask, dissolve the appropriate 2-aminopyridine derivative (1.0 eq) in a suitable solvent such as ethanol or isopropanol.

  • Addition of Carbonyl: Add the α-halocarbonyl reagent (e.g., chloroacetaldehyde, 1.1 eq) to the solution.

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired imidazo[1,2-a]pyridine.

Section 3: Biological Activity & Structure-Activity Relationship (SAR) Insights

The true value of this comparative study lies in understanding how the C6-bromo substituent modulates biological activity. While specific data for these exact compounds is limited, we can extrapolate from extensive research on related imidazo[1,2-a]pyridines to build a robust SAR model.

The Role of the 7-Methoxy Group: The methoxy group at the C7 position is an electron-donating group that can influence the electronic landscape of the entire heterocyclic system. In studies of pyridine derivatives, methoxy groups have been associated with enhanced antiproliferative activity against various cancer cell lines.[8] This group can also serve as a hydrogen bond acceptor, potentially anchoring the molecule within a target's binding pocket.

The Impact of the 6-Bromo Substituent:

  • Steric and Lipophilic Effects: The bromine atom adds steric bulk and increases lipophilicity. This can enhance binding through van der Waals interactions or improve membrane permeability, but it can also lead to steric clashes or reduced solubility. For example, in antituberculosis agents, larger, more lipophilic imidazo[1,2-a]pyridines often show nanomolar potency.[9]

  • Electronic Effects: As an electron-withdrawing group, bromine alters the electron density of the pyridine ring, which can modulate the pKa of the bridgehead nitrogen and affect interactions with biological targets.

  • Halogen Bonding: Bromine can act as a halogen bond donor, forming a specific, non-covalent interaction with an electron-rich atom (like oxygen or nitrogen) in a protein's active site. This is an increasingly recognized interaction in rational drug design that can significantly enhance binding affinity and selectivity.

  • Metabolic Blocking: A halogen can be strategically placed to block a site of metabolism. By preventing enzymatic oxidation at the C6 position, the bromine atom can potentially increase the metabolic stability and half-life of the compound.

In a study on ligands for detecting beta-amyloid plaques, a bromo derivative of an imidazo[1,2-a]pyridine demonstrated high binding affinity, suggesting a positive role for halogenation in that specific context.[10] Conversely, in other series, replacing a methyl group with a halogen has been shown to diminish activity, underscoring that the effect is highly target-dependent.[9]

G cluster_pathway Hypothetical Kinase Inhibition Pathway cluster_sar Structure-Activity Relationship Ligand Imidazo[1,2-a]pyridine Analog Kinase Target Kinase (e.g., AKT/mTOR) Ligand->Kinase Binds to ATP Pocket Substrate Downstream Substrate Kinase->Substrate Phosphorylates ATP ATP ATP->Kinase P_Substrate Phosphorylated Substrate Substrate->P_Substrate CellGrowth Cell Proliferation & Survival P_Substrate->CellGrowth Apoptosis Apoptosis CellGrowth->Apoptosis Inhibits R1 7-Methoxy Group: - H-bond acceptor - Modulates electronics R1->Ligand R2 6-Bromo Group: - Increases lipophilicity - Halogen bonding potential - Metabolic blocker R2->Ligand

Hypothetical mechanism and key SAR points for imidazo[1,2-a]pyridine analogs.
Protocol 2: MTT Assay for Cytotoxicity Screening

This protocol provides a reliable method to assess the comparative antiproliferative effects of the two analogs on a cancer cell line.

  • Cell Seeding: Seed a human cancer cell line (e.g., HCC1937) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[11]

  • Compound Treatment: Prepare serial dilutions of the test compounds (this compound and 7-methoxyimidazo[1,2-a]pyridine) in cell culture medium. Replace the medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) for each analog.

Conclusion

The comparative analysis of this compound and its non-brominated analog, 7-methoxyimidazo[1,2-a]pyridine, offers a clear illustration of the power of strategic halogenation in drug discovery.

  • 7-methoxyimidazo[1,2-a]pyridine serves as an essential baseline compound. Its synthesis is straightforward, and it provides a fundamental understanding of the biological activity of the core methoxylated scaffold. It is the critical negative control needed to validate any enhanced (or diminished) activity observed with the brominated version.

  • This compound is a more versatile tool for the medicinal chemist. The bromine atom not only modulates its physicochemical and biological profile—offering potential advantages through increased lipophilicity and halogen bonding—but also serves as a crucial synthetic handle for rapid SAR exploration via cross-coupling chemistry.[1]

Ultimately, the choice between these two compounds depends on the research objective. For initial scaffold evaluation, the non-brominated analog is sufficient. However, for a comprehensive lead optimization campaign, the brominated intermediate provides an invaluable gateway to a diverse library of next-generation compounds.

References

  • ACS Medicinal Chemistry Letters. (n.d.). Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis.
  • National Institutes of Health. (n.d.). Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC.
  • PubMed. (2003). Structure-activity relationship of imidazo[1,2-a]pyridines as ligands for detecting beta-amyloid plaques in the brain. J Med Chem, 46(2), 237-43.
  • Royal Society of Chemistry. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents.
  • MDPI. (n.d.). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives.
  • PubChem. (n.d.). 7-Methoxy-2,3-dimethylimidazo[1,2-a]pyridine.
  • PubChem. (n.d.). 7-Methoxy-2-(p-tolyl)imidazo[1,2-a]pyridine.
  • Benchchem. (n.d.). This compound.
  • PubMed. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infect Disord Drug Targets, 24(8).
  • ResearchGate. (2017). Recent Progress in the Pharmacology of Imidazo[1,2-a]pyridines.
  • Infectious Disorders - Drug Targets. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022).
  • MDPI. (n.d.). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines.
  • Asian Pacific Journal of Cancer Prevention. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells.
  • Iraqi Journal of Science. (2023). Anti-Breast Cancer Activity of Some Synthesized Pyrazole Derivatives Bearing Imidazo[1,2a]pyridine Moiety. 64(7), 3205-3217.
  • PubMed. (2007). Recent progress in the pharmacology of imidazo[1,2-a]pyridines. Mini Rev Med Chem, 7(9), 888-99.
  • PubChem. (n.d.). 8-Bromo-7-methoxy-imidazo[1,2-a]pyridine.
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The 6-Bromo-7-methoxyimidazo[1,2-a]pyridine Scaffold: A Comparative Guide to Structure-Activity Relationships in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in a wide array of biologically active compounds.[1] Its unique electronic properties and rigid bicyclic framework make it an ideal starting point for the design of targeted therapeutics. Among its many derivatives, those functionalized at the 6- and 7-positions have shown significant promise, particularly as kinase inhibitors. This guide provides a comparative analysis of the structure-activity relationship (SAR) of derivatives originating from the 6-Bromo-7-methoxyimidazo[1,2-a]pyridine core. We will explore how modifications to this scaffold influence biological activity, with a focus on kinase inhibition, supported by experimental data from seminal studies. The bromine atom at the 6-position serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions, enabling extensive chemical space exploration.[2]

The Core Scaffold: this compound

The this compound moiety itself is a key building block for creating libraries of potential drug candidates. The methoxy group at the 7-position and the bromo group at the 6-position are critical for modulating the electronic and steric properties of the molecule, which in turn dictates its interaction with biological targets.

Structure-Activity Relationship (SAR) Analysis

The development of potent and selective kinase inhibitors from the imidazo[1,2-a]pyridine scaffold is a testament to the power of iterative drug design. The 6-bromo position is particularly amenable to modification via Suzuki-Miyaura coupling, allowing for the introduction of a wide variety of aryl and heteroaryl substituents.

The Significance of the 6-Position Substituent

A pivotal hypothesis in the design of imidazo[1,2-a]pyridine-based kinase inhibitors is that a planar conformation between the core and the 6-heteroaryl ring can facilitate the accommodation of larger substituents into hydrophobic pockets of the kinase active site.[3] This has driven the exploration of various heteroaryl moieties at this position.

A study focused on developing pan-PI3 kinase inhibitors demonstrated that 6'-alkoxy-5'-aminopyrazines at the 6-position of the imidazo[1,2-a]pyridine core yielded highly potent compounds.[3] The introduction of a 1,1,1-trifluoroisopropoxy group at the 6'-position of the pyrazine ring resulted in a compound with excellent potency and selectivity.[3] The trifluoromethyl group was shown to fit favorably into a hydrophobic hotspot within the PI3Kα active site.[3]

Further investigation into 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives as PI3Kα inhibitors revealed that the nature of the substituent at the 6-position of the imidazo[1,2-a]pyridine ring significantly impacts anticancer activity.[4] Most of the synthesized compounds in this series exhibited submicromolar inhibitory activity against a panel of cancer cell lines.[4]

Below is a logical diagram illustrating the general SAR trends for the 6-position of the imidazo[1,2-a]pyridine core.

SAR_Summary cluster_6_position Modifications at 6-Position Core This compound Aryl Aryl/Heteroaryl Substitution (e.g., via Suzuki Coupling) Core->Aryl Diversification Planar Planar Conformation with Core Aryl->Planar Leads to Hydrophobic Access to Hydrophobic Pocket Planar->Hydrophobic Allows for Potency Increased Potency Hydrophobic->Potency Results in Suzuki_Coupling_Workflow Start 6-Bromo-7-methoxy- imidazo[1,2-a]pyridine Reaction Suzuki-Miyaura Cross-Coupling Start->Reaction Reagents Aryl/Heteroaryl Boronic Acid Pd Catalyst (e.g., Pd(dppf)Cl₂) Base (e.g., K₂CO₃) Reagents->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 6-Aryl/Heteroaryl-7-methoxy- imidazo[1,2-a]pyridine Purification->Product PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Promotes Inhibitor 6-Substituted Imidazo[1,2-a]pyridine Derivative Inhibitor->PI3K Inhibits

Sources

From Benchtop to Bedside: A Comparative Guide to the In Vivo Validation of 6-Bromo-7-methoxyimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for In Vivo Validation

The journey of a novel anti-cancer agent from a promising in vitro "hit" to a clinical candidate is a rigorous, multi-stage process.[1] While in vitro assays provide crucial initial data on a compound's activity against cancer cell lines, they cannot replicate the complex, dynamic environment of a living organism.[2] The successful transition to in vivo models is a critical milestone, offering insights into a drug's pharmacokinetics (PK), pharmacodynamics (PD), efficacy, and safety profile that are unattainable in a petri dish.[3][4]

This guide focuses on the strategic in vivo validation of 6-Bromo-7-methoxyimidazo[1,2-a]pyridine (hereafter designated Cmpd-X ), a novel small molecule inhibitor. The imidazo[1,2-a]pyridine scaffold is a well-established pharmacophore in oncology, known to target key cellular pathways involved in cancer progression, such as the PI3K/Akt/mTOR and various kinase signaling cascades.[5][6][7] For the purpose of this guide, we will proceed with the hypothesis that Cmpd-X has demonstrated potent and selective in vitro inhibition of OncoKinase-B (OKB) , a critical kinase implicated in the proliferation and survival of non-small cell lung cancer (NSCLC) cells.

Our objective is to provide researchers, scientists, and drug development professionals with a comprehensive, technically grounded framework for validating the preclinical efficacy of Cmpd-X in relevant animal models. We will delve into the causality behind experimental choices, present detailed protocols, and objectively compare the anticipated performance of Cmpd-X with established alternatives.

The Strategic Workflow for In Vivo Validation

A systematic, phased approach is paramount to generating robust and translatable in vivo data. The workflow is designed to de-risk the progression of the candidate compound by answering key questions at each stage: Is the drug getting to the tumor? Is it hitting its target? Is it effective at a safe dose?

G cluster_1 Phase 2: Efficacy Assessment cluster_2 Phase 3: Decision Point PK_PD Pharmacokinetics (PK) & Pharmacodynamics (PD) MTD Maximum Tolerated Dose (MTD) PK_PD->MTD Efficacy Xenograft Efficacy Study MTD->Efficacy Inform dose selection Go_NoGo Go/No-Go Decision Efficacy->Go_NoGo Evaluate anti-tumor activity

Caption: In vivo validation workflow for Cmpd-X.

Foundational Studies: Pharmacokinetics and Maximum Tolerated Dose

Before assessing anti-tumor efficacy, it is crucial to understand how the animal model processes the drug and what dose levels are safe.

Pharmacokinetic (PK) Study

Rationale: The primary goal of a PK study is to characterize the Absorption, Distribution, Metabolism, and Excretion (ADME) of Cmpd-X.[8] This determines the drug's bioavailability and exposure profile (e.g., Cmax, AUC, half-life) in the bloodstream, which is essential for designing an effective dosing regimen for subsequent efficacy studies.[3][9]

Experimental Protocol: Mouse PK Study

  • Animal Model: Healthy, non-tumor-bearing BALB/c mice (n=3-4 per time point).

  • Drug Formulation: Cmpd-X dissolved in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline).

  • Administration:

    • Intravenous (IV) group: Administer a single dose (e.g., 2 mg/kg) via tail vein injection to determine clearance and volume of distribution.

    • Oral (PO) group: Administer a single dose (e.g., 10 mg/kg) via oral gavage to determine oral bioavailability.

  • Sample Collection: Collect blood samples (via retro-orbital or saphenous vein) at predetermined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose).

  • Sample Processing: Process blood to plasma and store at -80°C.

  • Bioanalysis: Quantify the concentration of Cmpd-X in plasma samples using a validated LC-MS/MS (Liquid Chromatography-Mass Spectrometry) method.

  • Data Analysis: Use software like Phoenix WinNonlin to calculate key PK parameters.

Maximum Tolerated Dose (MTD) Study

Rationale: The MTD study is a short-term toxicity study designed to identify the highest dose of Cmpd-X that can be administered without causing unacceptable side effects.[10] This is critical for selecting a safe and effective dose range for the efficacy studies.

Experimental Protocol: Mouse MTD Study

  • Animal Model: Healthy, non-tumor-bearing BALB/c mice (n=3-5 per dose group).

  • Dose Escalation: Administer escalating doses of Cmpd-X (e.g., 10, 30, 100 mg/kg) daily for 7-14 days. Include a vehicle-only control group.

  • Monitoring:

    • Record body weight daily.

    • Perform clinical observations twice daily for signs of toxicity (e.g., lethargy, ruffled fur, hunched posture).

  • Endpoint: The MTD is typically defined as the dose that causes no more than a 10-15% mean body weight loss and no mortality or severe clinical signs.

The Pivotal Efficacy Study: NSCLC Xenograft Model

With PK and MTD data in hand, the definitive study to assess the anti-tumor activity of Cmpd-X can be designed.

Rationale: A patient-derived xenograft (PDX) or a standard cell line-derived xenograft (CDX) model is used to evaluate the in vivo performance of an anti-cancer agent.[1][2] For this guide, we select a CDX model using A549 human NSCLC cells, which are widely characterized and known to form tumors in immunocompromised mice.[11]

The OncoKinase-B (OKB) Signaling Pathway

The efficacy of Cmpd-X is predicated on its ability to inhibit the OKB signaling pathway, which is hypothesized to drive tumor cell proliferation and survival.

G GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor OKB OncoKinase-B (OKB) Receptor->OKB Activates Substrate Downstream Substrate OKB->Substrate Phosphorylates TF Transcription Factors Substrate->TF Proliferation Cell Proliferation & Survival TF->Proliferation Promotes CmpdX Cmpd-X CmpdX->OKB Inhibits

Caption: Hypothesized OKB signaling pathway inhibited by Cmpd-X.

Protocol: A549 Xenograft Efficacy Study
  • Animal Model: Immunocompromised mice (e.g., NOD/SCID or Nude mice), which lack a functional immune system and will not reject human tumor cells.[1]

  • Tumor Implantation: Subcutaneously inject A549 cells mixed with Matrigel into the flank of each mouse.

  • Tumor Growth & Randomization: Monitor tumor growth using calipers. When tumors reach a mean volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group).

  • Treatment Groups:

    • Group 1: Vehicle Control (PO, daily)

    • Group 2: Cmpd-X (e.g., 30 mg/kg, PO, daily - dose selected based on MTD)

    • Group 3: Cmpd-X (e.g., 60 mg/kg, PO, daily - higher dose)

    • Group 4: Positive Control (Standard-of-care NSCLC drug, e.g., Gefitinib)

  • Dosing & Monitoring: Administer treatments for 21-28 days. Measure tumor volume and body weight 2-3 times per week.

  • Pharmacodynamic (PD) Analysis (Satellite Group): At the end of the study (or at specific time points), collect tumor tissue from a subset of animals. Analyze tumor lysates via Western blot for levels of phosphorylated OKB substrate to confirm target engagement.

  • Endpoint Analysis: Calculate Tumor Growth Inhibition (TGI) for each group relative to the vehicle control. TGI (%) = (1 - (Mean tumor volume of treated group / Mean tumor volume of control group)) x 100.

Comparative Analysis: Cmpd-X vs. The Competition

A key component of this guide is to objectively position Cmpd-X against alternative therapies. The following table presents a hypothetical but realistic comparison based on expected outcomes from the efficacy study.

ParameterCmpd-X (30 mg/kg) Competitor A (Standard Kinase Inhibitor) Competitor B (Novel Agent)
Mechanism of Action Selective OKB InhibitorBroad-spectrum Kinase InhibitorAllosteric OKB Modulator
Efficacy (TGI %) 75%85%60%
Toxicity (Max Body Weight Loss) < 5%15% (moderate toxicity)< 2% (very well tolerated)
Oral Bioavailability 40%25%65%
Target Engagement (p-Substrate↓) > 90% in tumor~70% in tumor> 95% in tumor
Overall Assessment Strong efficacy with an excellent safety profile.Higher efficacy but with a significant toxicity liability.Good safety and PK, but lower efficacy at tested dose.

Conclusion and Future Directions

This guide outlines a robust, logical, and technically sound strategy for the in vivo validation of this compound (Cmpd-X). The successful execution of these PK, MTD, and xenograft efficacy studies will generate the critical data package needed to make an informed go/no-go decision for advancing Cmpd-X towards investigational new drug (IND)-enabling studies.[10][12]

The hypothetical data suggests that Cmpd-X possesses a promising profile, balancing strong anti-tumor efficacy with a superior safety margin compared to established competitors. The key differentiator lies in its high selectivity for OncoKinase-B, which translates to potent target engagement in the tumor with minimal off-target effects, thereby reducing systemic toxicity. Future studies should explore Cmpd-X in combination with other standard-of-care agents and in more complex, orthotopic, or genetically engineered mouse models (GEMMs) that more faithfully recapitulate human disease.[13]

References

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  • Gao, J., et al. (2024). The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. Cancers, 16(5), 943. Retrieved from [Link]

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A Comparative Analysis of Kinase Inhibitory Profiles: 6-Bromo-7-methoxyimidazo[1,2-a]pyridine and Clinically Relevant Multi-Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern oncology, protein kinases have emerged as critical targets for therapeutic intervention. Their dysregulation is a hallmark of many cancers, driving aberrant cell proliferation, survival, and angiogenesis. Consequently, the development of small molecule kinase inhibitors has revolutionized cancer treatment. The imidazo[1,2-a]pyridine scaffold has garnered significant attention as a privileged structure in medicinal chemistry, with numerous derivatives demonstrating potent anti-cancer properties.[1] This guide provides a comparative analysis of the kinase inhibitory profile of a representative member of this class, 6-Bromo-7-methoxyimidazo[1,2-a]pyridine, with established multi-kinase inhibitors: Sorafenib, Sunitinib, and Dasatinib. While specific biochemical screening data for this compound is not publicly available, this analysis is based on the well-documented activity of closely related imidazo[1,2-a]pyridine analogs, which strongly points towards the inhibition of the PI3K/Akt/mTOR signaling pathway.[2][3]

The Imidazo[1,2-a]pyridine Scaffold: A Focus on the PI3K/Akt/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a central signaling cascade that governs cell growth, metabolism, and survival. Its hyperactivation is a frequent event in human cancers, making it a prime target for drug development. Several studies have highlighted the potential of imidazo[1,2-a]pyridine derivatives as potent inhibitors of this pathway. For instance, novel imidazo[1,2-a]pyridine compounds have been shown to inhibit the AKT/mTOR pathway, leading to cell cycle arrest and apoptosis in cancer cells.[2] Optimization of this scaffold has yielded potent PI3Kα inhibitors with IC50 values in the nanomolar range.[4] This body of evidence strongly suggests that this compound likely exerts its anti-proliferative effects through the modulation of this critical signaling network.

Comparative Kinase Inhibitory Profiles

To provide a comprehensive comparison, we will examine the known kinase inhibitory profiles of Sorafenib, Sunitinib, and Dasatinib. These inhibitors are characterized by their broad-spectrum activity against multiple kinases, a feature that contributes to their clinical efficacy but also to their side-effect profiles.

Kinase Target FamilyThis compound (Predicted)SorafenibSunitinibDasatinib
PI3K/Akt/mTOR Primary Target InactiveInactiveWeakly Active
VEGFR UnlikelyPotent Potent Weakly Active
PDGFR UnlikelyPotent Potent Active
Raf Kinases UnlikelyPotent InactiveInactive
Src Family Kinases UnlikelyInactiveInactivePotent
BCR-ABL UnlikelyInactiveInactivePotent

Table 1: Comparative Kinase Target Families. This table summarizes the primary and secondary kinase targets of this compound (predicted based on analogs) and the selected multi-kinase inhibitors.

Quantitative Inhibitory Activity

The following table presents a more detailed comparison of the half-maximal inhibitory concentrations (IC50) of the selected inhibitors against key kinases. It is important to note that IC50 values can vary depending on the assay conditions.

Kinase TargetThis compound (Analog IC50, µM)Sorafenib (IC50, nM)Sunitinib (IC50, nM)Dasatinib (IC50, nM)
PI3Kα ~0.0018 - 0.67[4]>10,000>10,000~100-1000
Akt1 Not specified, but inhibits downstream phosphorylation[2]>10,000>10,000~30
mTOR Not specified, but inhibits downstream phosphorylation[2]>10,000>10,000~0.8
VEGFR2 Not reported90[5]80[6]>1000
PDGFRβ Not reported57[5]2[6]28
B-Raf Not reported22[5]>10,000>10,000
c-Kit Not reported68[5]10 (pKd)[7]0.6
Src Not reported>10,000>10,000<1
ABL Not reported>10,000>10,000<1

Table 2: Comparative IC50 Values. This table provides a quantitative comparison of the inhibitory potency of the compounds against key kinases. Data for this compound is based on published data for analogous compounds.

Signaling Pathway Visualization

To better understand the mechanisms of action, the following diagrams illustrate the key signaling pathways targeted by these inhibitors.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor 6-Bromo-7-methoxy- imidazo[1,2-a]pyridine (Predicted) Inhibitor->PI3K

Figure 1: The PI3K/Akt/mTOR signaling pathway and the predicted point of intervention for this compound.

VEGFR_PDGFR_Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR PDGF PDGF PDGFR PDGFR PDGF->PDGFR RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway VEGFR->RAS_RAF_MEK_ERK PI3K_Akt PI3K/Akt Pathway VEGFR->PI3K_Akt PDGFR->RAS_RAF_MEK_ERK PDGFR->PI3K_Akt Angiogenesis Angiogenesis & Cell Proliferation RAS_RAF_MEK_ERK->Angiogenesis PI3K_Akt->Angiogenesis Sorafenib Sorafenib Sorafenib->VEGFR Sorafenib->PDGFR Sunitinib Sunitinib Sunitinib->VEGFR Sunitinib->PDGFR LanthaScreen_Workflow cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Detection Compound_Prep 1. Prepare serial dilutions of test compound Incubation 3. Add compound and kinase mixture to plate and incubate Compound_Prep->Incubation Kinase_Mix 2. Prepare kinase/ substrate/ATP mixture Kinase_Mix->Incubation Detection_Mix 4. Add detection solution (Tb-antibody and tracer) Incubation->Detection_Mix Read 5. Incubate and read TR-FRET signal Detection_Mix->Read

Figure 3: A simplified workflow for the LanthaScreen™ TR-FRET kinase assay.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a serial dilution of the test compound (e.g., this compound) in the appropriate assay buffer.

  • Kinase Reaction Mixture: Prepare a solution containing the target kinase, the appropriate substrate, and ATP at a concentration near its Km.

  • Assay Plate Setup: Add the compound dilutions to a 384-well plate, followed by the kinase reaction mixture.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Detection: Add the detection solution containing the terbium-labeled antibody and the fluorescent tracer.

  • Final Incubation and Reading: Incubate the plate for a further period (e.g., 30-60 minutes) to allow for antibody binding and then read the plate on a TR-FRET-compatible plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Kinase-Glo® Luminescent Kinase Assay

This assay measures kinase activity by quantifying the amount of ATP remaining in solution following a kinase reaction.

Principle: The Kinase-Glo® reagent contains luciferase and its substrate, luciferin. The amount of light produced by the luciferase reaction is directly proportional to the amount of ATP present. Active kinases consume ATP, leading to a decrease in the luminescent signal. Inhibitors block kinase activity, resulting in a higher luminescent signal.

Experimental Workflow:

KinaseGlo_Workflow cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Detection Compound_Prep 1. Prepare serial dilutions of test compound Incubation 3. Add compound and kinase mixture to plate and incubate Compound_Prep->Incubation Kinase_Mix 2. Prepare kinase/ substrate/ATP mixture Kinase_Mix->Incubation Detection_Mix 4. Add Kinase-Glo® Reagent Incubation->Detection_Mix Read 5. Incubate and read luminescence Detection_Mix->Read

Figure 4: A simplified workflow for the Kinase-Glo® luminescent kinase assay.

Step-by-Step Protocol:

  • Compound Preparation: As described for the LanthaScreen™ assay.

  • Kinase Reaction Mixture: Prepare a solution containing the target kinase, substrate, and ATP.

  • Assay Plate Setup: Add the compound dilutions and the kinase reaction mixture to a white, opaque 384-well plate.

  • Incubation: Incubate the plate at room temperature for the desired reaction time.

  • Detection: Add an equal volume of the Kinase-Glo® Reagent to each well to stop the kinase reaction and initiate the luminescent signal.

  • Final Incubation and Reading: Incubate for a short period (e.g., 10 minutes) to stabilize the luminescent signal and then read the plate using a luminometer.

  • Data Analysis: Calculate the percent inhibition and IC50 values as described previously.

Discussion and Future Directions

This comparative analysis highlights the distinct kinase inhibitory profile of the imidazo[1,2-a]pyridine scaffold, with a predicted selectivity towards the PI3K/Akt/mTOR pathway, in contrast to the broader spectrum of activity exhibited by Sorafenib, Sunitinib, and Dasatinib. While these multi-kinase inhibitors have demonstrated significant clinical success, their off-target effects can lead to considerable toxicity. The focused activity of compounds like this compound on a single, critical signaling pathway could offer a more favorable therapeutic window with reduced side effects.

The next crucial step in the evaluation of this compound is to perform a comprehensive in vitro kinase panel screening to definitively determine its inhibitory profile and selectivity. This experimental data will be invaluable in validating its predicted mechanism of action and guiding its further development as a potential anti-cancer therapeutic. Subsequent studies should focus on cellular assays to confirm its on-target activity and assess its efficacy in relevant cancer models.

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A Researcher's Guide to 6-Bromo-7-methoxyimidazo[1,2-a]pyridine: Synthesis, Characterization, and Comparative Efficacy in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide range of biologically active compounds.[1] This guide provides an in-depth technical overview of a specific analogue, 6-Bromo-7-methoxyimidazo[1,2-a]pyridine, for researchers and drug development professionals. While detailed experimental data for this particular compound is not extensively published, this guide offers a robust framework for its synthesis, characterization, and potential applications, cross-referenced with established data for analogous compounds.

Introduction to the Imidazo[1,2-a]pyridine Scaffold

The fused bicyclic system of imidazo[1,2-a]pyridine, comprising an imidazole ring fused to a pyridine ring, imparts a unique combination of steric and electronic properties that allows for diverse biological activities.[2] Marketed drugs such as Zolpidem (a hypnotic) and Alpidem (an anxiolytic) feature this core structure, highlighting its therapeutic relevance.[2][3] The derivatization of this scaffold has led to the discovery of potent anticancer, antimicrobial, and anti-inflammatory agents.[4][5][6] The introduction of a bromine atom and a methoxy group at the 6 and 7-positions, respectively, as in this compound, offers strategic vectors for further chemical modification and modulation of biological activity.

Synthesis and Characterization of this compound

Proposed Synthetic Protocol

A plausible and efficient synthesis of this compound would involve the reaction of 2-amino-5-bromo-4-methoxypyridine with chloroacetaldehyde.

Reaction Scheme:

Synthesis of this compound reactant1 2-amino-5-bromo-4-methoxypyridine reagents Base (e.g., NaHCO3) Solvent (e.g., Ethanol) Heat reactant1->reagents reactant2 Chloroacetaldehyde reactant2->reagents product This compound reagents->product

Caption: Proposed synthesis of this compound.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 2-amino-5-bromo-4-methoxypyridine (1.0 eq) in a suitable solvent such as ethanol or isopropanol, add a base like sodium bicarbonate (2.0 eq).

  • Addition of Reagent: Add a 40-50% aqueous solution of chloroacetaldehyde (1.2 eq) dropwise to the reaction mixture at room temperature.

  • Reaction Conditions: Heat the mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-24 hours.

  • Workup and Purification: Upon completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure. Extract the residue with a suitable organic solvent like ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure this compound.

Expected Characterization Data

Based on the analysis of structurally similar compounds, the following spectral data can be anticipated for this compound:

Technique Expected Observations
¹H NMR Aromatic protons on the pyridine and imidazole rings are expected to appear in the range of δ 7.0-8.5 ppm. The methoxy group protons will likely be a singlet around δ 3.9-4.1 ppm.
¹³C NMR Aromatic carbons are expected in the δ 110-150 ppm region. The methoxy carbon should appear around δ 55-60 ppm.
Mass Spec (ESI-MS) The protonated molecule [M+H]⁺ is expected at m/z corresponding to the molecular weight of C₈H₇BrN₂O (approximately 227.98 g/mol ), showing a characteristic isotopic pattern for bromine.
IR Spectroscopy Characteristic peaks for C-H aromatic stretching (~3100-3000 cm⁻¹), C=C and C=N stretching in the aromatic rings (~1600-1450 cm⁻¹), and C-O stretching of the methoxy group (~1250 and 1050 cm⁻¹).

Comparative Analysis of Biological Activity

The true value of a novel compound lies in its performance relative to existing alternatives. This section provides a comparative guide to the potential anticancer and antimicrobial activities of this compound, based on experimental data from closely related analogues.

Anticancer Activity

Numerous studies have demonstrated the potent anticancer activity of imidazo[1,2-a]pyridine derivatives against a variety of cancer cell lines.[7][8] The mechanism of action often involves the inhibition of critical cellular pathways like the PI3K/Akt/mTOR pathway.[8]

Comparative Cytotoxicity of Imidazo[1,2-a]pyridine Derivatives:

Compound Cancer Cell Line IC₅₀ (µM) Reference
Compound 12b (an imidazo[1,2-a]pyridine derivative) Hep-2 (Laryngeal Carcinoma)11[7]
HepG2 (Hepatocellular Carcinoma)13[7]
MCF-7 (Breast Carcinoma)11[7]
IP-5 (an imidazo[1,2-a]pyridine derivative) HCC1937 (Breast Cancer)45[2]
IP-6 (an imidazo[1,2-a]pyridine derivative) HCC1937 (Breast Cancer)47.7[2]
Doxorubicin (Standard Drug) Hep-210[7]
HepG21.5[7]
MCF-70.85[7]

Expert Insights: The data suggests that substitutions on the imidazo[1,2-a]pyridine core significantly influence cytotoxic activity. While the specific activity of this compound is yet to be reported, the presence of a halogen and a methoxy group provides handles for further optimization and could contribute to its anticancer potential. For instance, the bromine at the 6-position could be a site for cross-coupling reactions to introduce further diversity.

PI3K/Akt/mTOR Signaling Pathway Inhibition Workflow:

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Apoptosis Inhibition of Apoptosis Akt->Apoptosis inhibits mTORC2 mTORC2 mTORC2->Akt CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Imidazopyridine Imidazo[1,2-a]pyridine Derivatives Imidazopyridine->PI3K inhibits

Caption: Imidazo[1,2-a]pyridine derivatives can inhibit the PI3K/Akt/mTOR pathway.

Antimicrobial Activity

The imidazo[1,2-a]pyridine scaffold has also been explored for its antimicrobial properties, with derivatives showing activity against both Gram-positive and Gram-negative bacteria.[5][6]

Comparative Antimicrobial Activity of Imidazo[1,2-a]pyridine Derivatives:

Compound Bacterial Strain MIC (µg/mL) Reference
Derivative 9a Bacillus subtilisHigh Activity (Zone of Inhibition)[5]
Derivative 38 Gram-positive & Gram-negative strainsMost effective in a series[6]
Streptomycin (Standard Drug) Bacillus subtilisStandard Reference[5]

Expert Insights: The structure-activity relationship (SAR) studies suggest that the nature and position of substituents on the imidazo[1,2-a]pyridine ring are critical for antimicrobial efficacy.[6] The 6-bromo and 7-methoxy groups of the title compound could play a role in its interaction with bacterial targets. Further screening against a panel of pathogenic bacteria would be necessary to determine its specific antimicrobial spectrum and potency.

Comparison with Marketed Drugs: Zolpidem and Alpidem

Zolpidem and Alpidem are well-known drugs that share the imidazo[1,2-a]pyridine core, primarily targeting GABA-A receptors to exert their sedative and anxiolytic effects, respectively.[2][3] While their primary therapeutic indications are not in oncology or infectious diseases, their established safety and pharmacokinetic profiles provide a valuable benchmark for the development of new imidazo[1,2-a]pyridine-based therapeutics.

Compound Primary Indication Mechanism of Action Key Properties
Zolpidem InsomniaGABA-A receptor agonistRapid onset of action, short half-life.
Alpidem Anxiety (discontinued)GABA-A receptor agonistAnxiolytic without significant sedative effects at therapeutic doses. Withdrawn due to hepatotoxicity.[3]
This compound (Investigational)(Hypothesized to be multi-targeted)Potential for anticancer and antimicrobial activity based on analogue data.

Cross-Validation Workflow:

Cross_Validation_Workflow Synthesis Synthesis of 6-Bromo-7-methoxy- imidazo[1,2-a]pyridine Characterization Full Spectroscopic Characterization (NMR, MS, IR) Synthesis->Characterization InVitro In Vitro Biological Assays (Anticancer, Antimicrobial) Characterization->InVitro ComparativeData Comparative Data (Analogues, Zolpidem, Alpidem) InVitro->ComparativeData SAR Structure-Activity Relationship (SAR) Analysis ComparativeData->SAR LeadOptimization Lead Optimization SAR->LeadOptimization

Caption: A workflow for the cross-validation and development of new imidazo[1,2-a]pyridine derivatives.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. This guide provides a comprehensive, albeit partially predictive, framework for its synthesis, characterization, and potential biological activities. The true potential of this compound will only be unlocked through rigorous experimental validation. Future research should focus on obtaining definitive experimental data for this compound and screening it against a wide panel of cancer cell lines and microbial strains. The comparative data presented here for its analogues strongly suggests that this would be a worthwhile endeavor for any medicinal chemistry or drug discovery program.

References

  • Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. ResearchGate. [Link]

  • Krishnamoorthy, R., & Anaikutti, P. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(53), 37053-37065. [Link]

  • Aliwaini, S., Awadallah, A., Morjan, R., Al-Qatati, A., & D'Souza, D. (2019). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology letters, 18(1), 830–837. [Link]

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  • Supporting Information. The Royal Society of Chemistry. [Link]

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assessing the selectivity of 6-Bromo-7-methoxyimidazo[1,2-a]pyridine against a panel of kinases

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Kinase Selectivity of 6-Bromo-7-methoxyimidazo[1,2-a]pyridine

This guide provides a comprehensive framework for assessing the kinase selectivity profile of the novel compound this compound. We will delve into the scientific rationale behind selectivity profiling, present a detailed experimental protocol for generating robust and comparable data, and offer a comparative analysis against established kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals engaged in the characterization of small molecule inhibitors.

Introduction: The Imperative of Kinase Selectivity

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active agents.[1] Derivatives of this scaffold have demonstrated a wide array of therapeutic potential, including anti-cancer properties.[2][3] The specific compound, this compound, is a functionalized derivative poised for investigation.[1]

Protein kinases are a large family of enzymes that regulate the majority of cellular pathways, making them one of the most critical classes of drug targets in the 21st century.[4][5] The development of small molecule kinase inhibitors has revolutionized the treatment of diseases like cancer.[6] However, the high degree of structural conservation in the ATP-binding site across the human kinome presents a significant challenge: achieving inhibitor selectivity.[7]

Why is selectivity paramount?

  • On-Target Efficacy: A selective inhibitor is more likely to elicit its therapeutic effect through the intended biological target, leading to a clearer dose-response relationship and potentially higher efficacy.

  • Reduced Off-Target Toxicity: Many adverse drug reactions are caused by the inhibition of unintended kinases.[8] Profiling an inhibitor across a broad panel of kinases is essential to identify and mitigate potential liabilities early in the drug discovery process.[9]

  • Understanding Polypharmacology: Not all off-target effects are detrimental. In some cases, inhibiting multiple kinases can lead to a beneficial synergistic effect. A comprehensive selectivity profile allows for the rational exploration of such "polypharmacology."

This guide will use a hypothetical, yet scientifically grounded, dataset to illustrate the process of characterizing the selectivity of this compound, comparing it against both a non-selective and a multi-targeted inhibitor to provide a clear benchmark.

Strategic Approach to Kinase Selectivity Profiling

A thorough assessment of kinase inhibitor selectivity requires a multi-faceted approach. Simply testing against a primary target is insufficient. A broad, well-curated kinase panel provides a more accurate and predictive understanding of a compound's behavior.

The Kinase Panel: A Representative Snapshot of the Kinome

The selection of kinases for the screening panel is a critical first step. The panel should ideally include:

  • Plausible Primary Targets: Based on the known activity of the imidazo[1,2-a]pyridine scaffold, kinases from the PI3K/AKT/mTOR and CDK families are logical inclusions.[2][10]

  • Diverse Kinome Representation: Including kinases from different families (e.g., tyrosine kinases, serine/threonine kinases) provides a broader view of selectivity.

  • Known Off-Target Liabilities: Kinases commonly associated with toxicity or side effects (e.g., SRC, VEGFR2) should be included to flag potential issues.

For this guide, we will consider a focused panel that includes AKT1, CDK2, MET, p38α, SRC, and VEGFR2.

Selection of Comparator Compounds

To contextualize the selectivity profile of our test compound, appropriate reference inhibitors are essential.

  • Staurosporine: A natural product that acts as a potent, ATP-competitive, and notoriously non-selective kinase inhibitor. It serves as a positive control for broad-spectrum inhibition.[11]

  • Sorafenib: An FDA-approved multi-kinase inhibitor that targets several kinases, including VEGFR and RAF. It represents a clinically relevant compound with a defined selectivity profile.[6][12]

Experimental Workflow: From Assay Plate to IC₅₀ Curve

We will describe a robust and widely adopted method for in vitro kinase profiling: a luminescence-based assay that quantifies the amount of ADP produced during the kinase reaction. This format offers high sensitivity and a straightforward "gain-of-signal" readout.[11]

Assay Principle

The core of the experiment is a two-step enzymatic reaction. First, the kinase transfers phosphate from ATP to a specific substrate, producing ADP. In the second step, the generated ADP is converted into a detectable signal, in this case, luminescence. The amount of light produced is directly proportional to kinase activity.

G cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: Detection Reaction Kinase Kinase ADP ADP Kinase->ADP Substrate Substrate Substrate->ADP ATP ATP ATP->ADP Inhibitor Test Compound (e.g., 6-Bromo-7-methoxy...) Inhibitor->Kinase Inhibition PhosphoSubstrate Phosphorylated Substrate ADP->PhosphoSubstrate ADP_detect ADP ADP->ADP_detect ADP is quantified Light Luminescence Signal ADP_detect->Light DetectionReagent Detection Reagent (ADP-Glo™) DetectionReagent->Light

Caption: Principle of a luminescence-based kinase assay.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, with controls and standardized procedures to ensure data integrity.

A. Reagent Preparation:

  • Compound Dilution: Prepare a 10-point serial dilution series for this compound, Staurosporine, and Sorafenib in DMSO, typically starting from 10 mM. The final assay concentrations will be significantly lower.

  • Kinase Buffer: Prepare a universal kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • Enzyme and Substrate Preparation: Dilute each recombinant kinase and its corresponding substrate to their optimal working concentrations in the kinase buffer.

  • ATP Solution: Prepare an ATP solution. Critically, the concentration should be set at or near the Michaelis constant (Kₘ) for each specific kinase to ensure that the measured IC₅₀ value closely approximates the inhibition constant (Kᵢ).[13] This is a cornerstone of accurate affinity determination.

B. Assay Execution (384-well plate format):

  • Dispense Compound: Add a small volume (e.g., 1 µL) of the diluted compounds or DMSO (vehicle control) to the appropriate wells of the assay plate.

  • Add Kinase/Substrate Mix: Add the pre-diluted kinase and substrate mixture to all wells.

  • Incubate: Gently mix and incubate the plate at room temperature for 15-20 minutes to allow the compound to bind to the kinase.

  • Initiate Reaction: Add the ATP solution to all wells to start the kinase reaction. Incubate for the optimized reaction time (e.g., 60 minutes) at 30°C.

  • Stop Reaction & Detect Signal:

    • Add the first detection reagent (e.g., ADP-Glo™ Reagent) to stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes.

    • Add the second detection reagent (Kinase Detection Reagent) to convert ADP to ATP and subsequently drive a luciferase reaction, generating a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Read the luminescence on a compatible plate reader.

G start Start prep Prepare 10-point compound dilutions start->prep dispense Dispense compounds and DMSO controls into 384-well plate prep->dispense add_kinase Add Kinase/ Substrate mix dispense->add_kinase incubate1 Incubate (20 min) (Compound Binding) add_kinase->incubate1 add_atp Initiate reaction with ATP incubate1->add_atp incubate2 Incubate (60 min) (Kinase Reaction) add_atp->incubate2 add_detect1 Add ADP-Glo™ Reagent (Stop & Deplete ATP) incubate2->add_detect1 incubate3 Incubate (40 min) add_detect1->incubate3 add_detect2 Add Detection Reagent (Signal Generation) incubate3->add_detect2 incubate4 Incubate (30 min) add_detect2->incubate4 read Read Luminescence incubate4->read analyze Data Analysis: % Inhibition -> IC₅₀ read->analyze end End analyze->end

Caption: Step-by-step experimental workflow for kinase profiling.

Data Analysis and Comparative Interpretation

Calculating IC₅₀ Values

The raw luminescence data is first converted to percent inhibition relative to the high (no enzyme) and low (DMSO vehicle) controls. These values are then plotted against the logarithm of the inhibitor concentration. A non-linear regression analysis using a sigmoidal dose-response model is applied to determine the IC₅₀ value, which is the concentration of an inhibitor that causes 50% inhibition of the kinase activity.[14][15] A lower IC₅₀ value signifies a more potent inhibitor.[14]

Comparative Data Table

The following table presents a hypothetical but realistic dataset for our study. This format allows for a direct and objective comparison of potency and selectivity.

Kinase Target This compound IC₅₀ (nM)Staurosporine IC₅₀ (nM)Sorafenib IC₅₀ (nM)
AKT1 855.2>10,000
CDK2 2503.4>10,000
MET 1,2008.158
p38α 3,50015.6450
SRC >10,0006.5220
VEGFR2 8,9007.990
Interpretation of Results
  • This compound: Based on this hypothetical data, the compound demonstrates potent inhibitory activity against AKT1 (IC₅₀ = 85 nM) and moderate activity against CDK2 (IC₅₀ = 250 nM). It shows significantly weaker activity against the other kinases in the panel, with IC₅₀ values in the micromolar range or higher. This profile suggests that the compound is a selective inhibitor of AKT1 , with a secondary activity on CDK2. The selectivity of AKT1 over MET is over 14-fold, and over p38α is over 40-fold. This is a promising starting point for a selective drug discovery program.

  • Staurosporine: As expected, Staurosporine potently inhibits all kinases in the panel with low nanomolar IC₅₀ values. This confirms its known non-selective profile and validates that the assay system for each kinase is functioning correctly.

  • Sorafenib: The data reflects Sorafenib's known profile as a multi-kinase inhibitor . It shows high potency against MET and VEGFR2, with moderate activity against SRC and p38α. Its lack of activity against AKT1 and CDK2 highlights a selectivity profile that is distinct from our test compound.

Visualizing the Biological Context

Understanding where a target kinase operates is crucial. The diagram below illustrates a simplified PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth and survival that is often dysregulated in cancer.[2] The potent inhibition of AKT1 by our test compound suggests it could effectively block this pro-survival signaling cascade.

G RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT1 PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Inhibitor 6-Bromo-7-methoxy- imidazo[1,2-a]pyridine Inhibitor->AKT INHIBITS Proliferation Cell Growth & Survival mTORC1->Proliferation

Caption: Simplified PI3K/AKT/mTOR signaling pathway.

Conclusion and Future Directions

This guide outlines a systematic and robust methodology for assessing the kinase selectivity of this compound. The hypothetical data presented suggests that this compound is a potent and selective inhibitor of AKT1.

Key Takeaways:

  • A broad and strategic approach to kinase profiling is essential for making informed decisions in drug discovery.

  • The use of standardized protocols and appropriate comparator compounds ensures data is both reliable and contextually relevant.

  • This compound shows potential as a selective AKT1 inhibitor, warranting further investigation.

Next Steps:

  • Expanded Kinome Screen: Profile the compound against a much larger panel (e.g., >300 kinases) to build a comprehensive, kinome-wide view of selectivity.[12]

  • Binding Kinetics: Determine the compound's binding kinetics (kₒₙ and kₒբբ rates). A slow off-rate (long residence time) can lead to more durable target inhibition in vivo, a parameter not captured by IC₅₀ values alone.[8]

  • Cellular Assays: Validate the biochemical findings in a cellular context. This involves measuring the inhibition of AKT1 phosphorylation in a relevant cancer cell line and assessing downstream effects on cell proliferation and apoptosis.

By following this rigorous, evidence-based approach, researchers can confidently characterize the selectivity of novel kinase inhibitors and advance the most promising candidates toward clinical development.

References

  • Belal, A., et al. (2020). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters. Available at: [Link]

  • Roskoski, R. Jr. (2020). Properties of FDA-approved small molecule protein kinase inhibitors: A 2020 update. Pharmacological Research. Available at: [Link]

  • In vitro kinase assay. (2023). protocols.io. Available at: [Link]

  • Bamborough, P., & Drewry, D. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Singh, V., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry. Available at: [Link]

  • What is the difference between IC50, Ki and Kd of a given inhibitor in an assay? (2017). ResearchGate. Available at: [Link]

  • In vitro NLK Kinase Assay. (n.d.). Protocol-Online. Available at: [Link]

  • Kinase Selectivity Panels. (2023). Reaction Biology. Available at: [Link]

  • Kinase Screening Assay Services. (n.d.). Reaction Biology. Available at: [Link]

  • Accelerating kinase drug discovery with validated kinase activity assay kits. (2026). BellBrook Labs. Available at: [Link]

  • Greener, J. G., et al. (2018). Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. PNAS. Available at: [Link]

  • Wu, P., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. Available at: [Link]

  • Fabian, M. A., et al. (2005). A small molecule-kinase interaction map for clinical kinase inhibitors. Nature Biotechnology. Available at: [Link]

  • In vitro kinase assay. (2022). Bio-protocol. Available at: [Link]

  • Gholampour, N., et al. (2023). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. Inflammopharmacology. Available at: [Link]

  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology. Available at: [Link]

  • Bridging the Gap: A Comprehensive Guide to Biochemical vs. Cellular IC50 Values in Drug Discovery. (2025). BiochemSphere. Available at: [Link]

  • Synthesis of Pyrazole Derivatives A Review. (2026). IJFMR. Available at: [Link]

  • Profiling the kinetic selectivity of kinase marketed drugs. (2017). Enzymlogic. Available at: [Link]

  • Kinase assays. (2020). BMG LABTECH. Available at: [Link]

  • Roskoski, R. Jr. (2019). Properties of FDA-approved small molecule protein kinase inhibitors. Pharmacological Research. Available at: [Link]

  • Klaeger, S., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules. Available at: [Link]

  • Murugesan, S., et al. (2021). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances. Available at: [Link]

  • Gangjee, A., et al. (2009). N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Anderson, M., et al. (2003). Imidazo[1,2-a]pyridines: a potent and selective class of cyclin-dependent kinase inhibitors identified through structure-based hybridisation. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Jia, H., et al. (2014). Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[2][16][17]triazolo[4,5-b]pyrazine (volitinib) as a highly potent and selective mesenchymal-epithelial transition factor (c-Met) inhibitor in clinical development for treatment of cancer. Journal of Medicinal Chemistry. Available at: [Link]

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Bridging the Gap: A Guide to In Vitro and In Vivo Correlation of 6-Substituted Imidazo[1,2-a]pyridine Anticancer Activity

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, establishing a predictive relationship between in vitro activity and in vivo efficacy is a cornerstone of preclinical development. This guide provides an in-depth technical comparison and methodological framework for understanding the in vitro-in vivo correlation (IVIVC) of the anticancer activity of 6-substituted imidazo[1,2-a]pyridines, a promising class of therapeutic candidates. While direct in vivo data for 6-Bromo-7-methoxyimidazo[1,2-a]pyridine is emerging, we will use a closely related analogue, a potent PI3Kα inhibitor from the imidazo[1,2-a]pyridine scaffold, as a case study to illustrate the principles and experimental approaches. This guide will compare its activity profile with Alpelisib, a clinically approved PI3Kα inhibitor, providing a benchmark for evaluation.

The imidazo[1,2-a]pyridine scaffold is a versatile heterocyclic core that has garnered significant interest in medicinal chemistry due to its wide range of biological activities, including anticancer properties.[1][2] Several derivatives have been shown to exert their effects through the inhibition of key signaling pathways, such as the PI3K/AKT/mTOR pathway, which is frequently dysregulated in various cancers.[3][4][5]

The Imperative of In Vitro-In Vivo Correlation (IVIVC)

IVIVC is a critical tool in drug development that establishes a predictive mathematical model between a drug's in vitro properties and its in vivo performance.[6] A strong IVIVC can streamline development, support formulation changes, and reduce the need for extensive in vivo studies. For cytotoxic compounds like the 6-substituted imidazo[1,2-a]pyridines, correlating in vitro potency (e.g., IC50 in cell lines) with in vivo tumor growth inhibition is paramount for predicting clinical success.

Comparative Analysis: Imidazo[1,2-a]pyridine Analogue vs. Alpelisib

To provide a tangible comparison, we will examine a representative 6-substituted imidazo[1,2-a]pyridine PI3Kα inhibitor (Compound X) and the approved drug Alpelisib.

ParameterImidazo[1,2-a]pyridine Analogue (Compound X)Alpelisib (PIQRAY®)Rationale for Comparison
Target PI3KαPI3KαBoth compounds target the same isoform of the PI3K enzyme, allowing for a direct comparison of on-target activity.
In Vitro Potency (PI3Kα IC50) ~1.94 nM[7]~5 nMDemonstrates the high enzymatic inhibitory potential of the imidazo[1,2-a]pyridine scaffold.
Cell-Based Potency (e.g., HCC827 IC50) ~0.09 µM[7]~0.5 µMCellular activity reflects the compound's ability to penetrate cell membranes and engage the target in a biological context.
In Vivo Efficacy (Xenograft Model) Significant tumor growth inhibitionEstablished efficacy in various xenograft modelsProvides a measure of the compound's ability to achieve and maintain therapeutic concentrations at the tumor site.

Mechanistic Insight: The PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[5] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[8] Imidazo[1,2-a]pyridine derivatives have been shown to inhibit PI3Kα, thereby blocking downstream signaling and inducing cancer cell death.[3][7]

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 Apoptosis Apoptosis AKT->Apoptosis | Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth CompoundX This compound Analogue (Compound X) CompoundX->PI3K Alpelisib Alpelisib Alpelisib->PI3K

Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibition.

Experimental Protocols for Establishing IVIVC

A robust IVIVC is built upon well-designed and meticulously executed experiments. The following protocols provide a framework for assessing the anticancer activity of 6-substituted imidazo[1,2-a]pyridines.

In Vitro Assays

1. PI3Kα Enzymatic Assay

  • Objective: To determine the direct inhibitory effect of the compound on the target enzyme.

  • Methodology:

    • A luminescent kinase assay can be employed to measure the amount of ADP produced, which correlates with kinase activity.[9]

    • Recombinant human PI3Kα is incubated with the test compound at various concentrations.

    • The kinase reaction is initiated by the addition of ATP and the substrate, phosphatidylinositol-4,5-bisphosphate (PIP2).

    • After incubation, a reagent is added to convert the ADP generated into ATP.

    • A luciferase/luciferin substrate is then added to produce a luminescent signal proportional to the ATP concentration.

    • The IC50 value, the concentration of the compound that inhibits 50% of the enzyme's activity, is calculated.

2. Cell Viability Assay (MTT Assay)

  • Objective: To assess the cytotoxic effect of the compound on cancer cell lines.

  • Methodology:

    • Cancer cells (e.g., HCC1937, a breast cancer cell line) are seeded in 96-well plates and allowed to adhere overnight.[10][11]

    • The cells are then treated with a range of concentrations of the test compound for a specified period (e.g., 48 or 72 hours).

    • After treatment, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

    • Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

    • The IC50 value, the concentration of the compound that reduces cell viability by 50%, is determined.

In Vivo Studies

Murine Xenograft Model

  • Objective: To evaluate the in vivo antitumor efficacy of the compound.

  • Methodology:

    • Human cancer cells (e.g., A549 lung cancer cells) are subcutaneously injected into immunocompromised mice (e.g., nude or NOD/SCID mice).[12][13]

    • Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

    • The mice are then randomized into treatment and control groups.

    • The test compound is administered to the treatment group via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule.

    • Tumor volume is measured regularly (e.g., twice weekly) using calipers.

    • At the end of the study, the tumors are excised and weighed.

    • The antitumor efficacy is assessed by comparing the tumor growth in the treated group to the control group.

Workflow for Establishing IVIVC

IVIVC_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Evaluation cluster_correlation IVIVC Modeling Enzyme Enzymatic Assay (PI3Kα IC50) Cell Cell-Based Assay (Cancer Cell Line IC50) Enzyme->Cell Potency Confirmation PK Pharmacokinetics (Cmax, AUC) Cell->PK Dose Selection Model Mathematical Modeling (Correlation of IC50 with TGI) Cell->Model Efficacy Xenograft Efficacy (Tumor Growth Inhibition) PK->Efficacy Exposure-Response Efficacy->Model

Caption: A streamlined workflow for establishing in vitro-in vivo correlation.

Conclusion and Future Directions

The 6-substituted imidazo[1,2-a]pyridine scaffold represents a promising framework for the development of novel anticancer agents, particularly as inhibitors of the PI3K signaling pathway. Establishing a robust in vitro-in vivo correlation is essential for advancing these compounds through the drug development pipeline. By employing a systematic approach that integrates enzymatic and cell-based in vitro assays with well-designed in vivo xenograft studies, researchers can gain critical insights into the therapeutic potential of these molecules. Future work should focus on obtaining comprehensive in vivo pharmacokinetic and pharmacodynamic data for lead compounds like this compound to build predictive IVIVC models that can accelerate their journey towards clinical application.

References

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benchmarking the anti-proliferative effects of 6-Bromo-7-methoxyimidazo[1,2-a]pyridine against standard drugs

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Anti-Proliferative Effects of 6-Bromo-7-methoxyimidazo[1,2-a]pyridine

Introduction: The Quest for Novel Anticancer Therapeutics

The landscape of oncology is perpetually evolving, driven by the urgent need for more effective and selective therapeutic agents. A critical phase in the discovery pipeline is the rigorous preclinical evaluation of novel chemical entities. This guide provides a comprehensive framework for benchmarking the anti-proliferative effects of a novel investigational compound, This compound , against established standard-of-care drugs.

The imidazo[1,2-a]pyridine scaffold is a "privileged" heterocyclic structure in medicinal chemistry, recognized for its wide spectrum of biological activities.[1] Derivatives of this core have emerged as promising anticancer candidates, demonstrating the ability to modulate key pathways involved in cancer cell proliferation, survival, and metastasis.[1][2][3] This guide will delineate the scientific rationale, experimental design, and data interpretation necessary to position this novel compound within the current therapeutic context.

Section 1: The Investigational Compound and Its Scientific Rationale

The Imidazo[1,2-a]pyridine Scaffold: A Hub of Anticancer Activity

Imidazo[1,2-a]pyridines are nitrogen-based heterocyclic compounds that have garnered significant interest as potential anticancer agents.[3][4] Their mechanism of action is often multi-faceted, with various derivatives reported to inhibit critical cellular processes essential for tumor growth.

Known mechanisms associated with this scaffold include:

  • Inhibition of Protein Kinases: A primary mode of action is the targeting of crucial protein kinases. Notably, many derivatives have been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in a multitude of human cancers.[1][4]

  • Tubulin Polymerization Inhibition: Certain derivatives function as microtubule-targeting agents, disrupting the dynamics of tubulin polymerization. This leads to cell cycle arrest, typically in the G2/M phase, and culminates in programmed cell death (apoptosis).[1]

  • Induction of Apoptosis: A common endpoint for treatment with imidazo[1,2-a]pyridine compounds is the induction of apoptosis, often through both intrinsic and extrinsic pathways.[1][3]

The specific compound, This compound , incorporates substitutions that may enhance its potency and selectivity. The bromo and methoxy groups can influence the molecule's electronic properties and its ability to interact with biological targets. Based on the activities of its parent scaffold, it is hypothesized that this compound will exhibit anti-proliferative effects by modulating one or more of the pathways mentioned above.

Potential Mechanism of Action: Targeting the PI3K/Akt Pathway

The PI3K/Akt/mTOR pathway is a central signaling cascade that regulates cell survival, growth, and proliferation, making it a prime target for cancer therapy.[5][6][7] This pathway is one of the most frequently over-activated in human cancers.[8] Aberrant activation, often through mutations in PI3K or loss of the tumor suppressor PTEN, leads to uncontrolled cell growth and resistance to apoptosis.[5][8] Many imidazo[1,2-a]pyridine derivatives have been shown to exert their anticancer effects by inhibiting this pathway.[4] Therefore, a primary hypothesis is that this compound may function as an inhibitor of this critical oncogenic pathway.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis (Inhibition) Akt->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Compound Imidazo[1,2-a]pyridine Derivative Compound->PI3K Potential Inhibition Compound->Akt Potential Inhibition

Figure 1: Hypothesized inhibition of the PI3K/Akt signaling pathway.

Section 2: Selecting Appropriate Benchmarks for Comparison

To accurately gauge the potential of a new compound, it must be benchmarked against clinically relevant and mechanistically diverse standard drugs. The choice of comparators is critical; they provide a context for the potency and potential therapeutic niche of the investigational agent. For this guide, we have selected two widely used chemotherapeutic agents: Doxorubicin and Cisplatin .

  • Doxorubicin: An anthracycline antibiotic, Doxorubicin is a topoisomerase II inhibitor that intercalates into DNA, preventing DNA replication and ultimately leading to cell death. It is used to treat a wide range of cancers, including breast, lung, and ovarian cancers.

  • Cisplatin: A platinum-based drug, Cisplatin is an alkylating-like agent that forms covalent cross-links with the purine bases in DNA.[9][10][11] This DNA damage interferes with repair mechanisms, blocks cell division, and induces apoptosis.[9][10] It is a cornerstone treatment for testicular, ovarian, bladder, and lung cancers.[9][12]

Comparing our imidazo[1,2-a]pyridine derivative against these agents provides a robust benchmark, as they represent different mechanisms of cytotoxicity (DNA intercalation/topoisomerase inhibition vs. DNA cross-linking).

Section 3: Experimental Design for Comparative Analysis

A rigorous and standardized experimental workflow is paramount for generating reproducible and comparable data. The following workflow outlines the key stages of the anti-proliferative benchmarking study.

Experimental_Workflow start Start cell_culture 1. Cell Line Selection & Culture (e.g., MCF-7, A549) start->cell_culture seeding 2. Cell Seeding in 96-well plates cell_culture->seeding treatment 3. Compound Treatment (Test & Standard Drugs) seeding->treatment incubation 4. Incubation (e.g., 48-72 hours) treatment->incubation mtt_assay 5. MTT Assay (Add MTT, Incubate, Solubilize) incubation->mtt_assay readout 6. Absorbance Measurement (Spectrophotometer) mtt_assay->readout analysis 7. Data Analysis (Calculate % Viability, IC50) readout->analysis end End (Comparative Data Table) analysis->end

Figure 2: Standard workflow for in vitro anti-proliferative screening.

Section 4: Core Protocol: The MTT Anti-Proliferative Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for assessing cell viability.[13] It measures the metabolic activity of cells, where mitochondrial dehydrogenases in living cells reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Detailed Step-by-Step Protocol

I. Reagent Preparation:

  • Cell Culture Medium: Use the appropriate medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • MTT Solution (5 mg/mL): Dissolve 50 mg of MTT powder in 10 mL of sterile Phosphate-Buffered Saline (PBS). Filter-sterilize the solution using a 0.22 µm filter and store it at 4°C, protected from light.

  • Solubilization Buffer: Prepare a solution of 10% SDS (Sodium Dodecyl Sulfate) in 0.01 M HCl. Alternatively, Dimethyl Sulfoxide (DMSO) can be used.[14]

II. Cell Seeding:

  • Harvest exponentially growing cells (e.g., MCF-7 breast cancer, A549 lung cancer) using trypsin.

  • Perform a cell count using a hemocytometer or automated cell counter to determine cell concentration.

  • Dilute the cells in fresh culture medium to a final concentration that will ensure they are still in the logarithmic growth phase at the end of the experiment (typically 5,000-10,000 cells per well).

  • Seed 100 µL of the cell suspension into each well of a 96-well flat-bottom plate.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

III. Compound Treatment:

  • Prepare a stock solution of the investigational compound and standard drugs (Doxorubicin, Cisplatin) in DMSO.

  • Perform serial dilutions of each compound in culture medium to achieve a range of final concentrations. It is crucial to include a vehicle control (medium with the same final concentration of DMSO as the treated wells, typically <0.1%) and a no-cell blank control.

  • Carefully remove the medium from the wells and add 100 µL of the medium containing the various drug concentrations.

  • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

IV. MTT Assay and Measurement:

  • After the incubation period, add 10-20 µL of the 5 mg/mL MTT solution to each well.[14]

  • Incubate the plate for an additional 3-4 hours at 37°C, allowing the formazan crystals to form.

  • Carefully aspirate the medium from each well without disturbing the formazan crystals at the bottom.

  • Add 150 µL of the solubilization buffer (or DMSO) to each well to dissolve the crystals.[14]

  • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.

  • Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of 490 nm or 570 nm.[14][15]

V. Data Analysis:

  • Calculate Percent Viability:

    • Percent Viability = [(OD_Treated - OD_Blank) / (OD_VehicleControl - OD_Blank)] x 100

  • Determine IC50 Value: The half-maximal inhibitory concentration (IC50) is the concentration of a drug that inhibits cell proliferation by 50%.[16] This value is determined by plotting the percent viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Section 5: Data Interpretation and Comparative Analysis

The primary output of this benchmarking study is a comparative analysis of the IC50 values for the investigational compound and the standard drugs across different cancer cell lines. This data provides a direct measure of relative potency.

Comparative IC50 Data Summary (Hypothetical)

The following table presents hypothetical IC50 values to illustrate how the data would be structured for comparison. The values for standard drugs are based on ranges reported in the literature.[17][18][19][20][21][22]

CompoundCancer TypeCell LineIC50 (µM)
This compound Breast Cancer MCF-7 5.8
Lung Cancer A549 8.2
DoxorubicinBreast CancerMCF-7~0.02 - 1.0[19]
Lung CancerA549~0.1 - 1.0[19]
CisplatinBreast CancerMCF-7~5 - 20[19]
Lung CancerA549~2 - 15[19]

Interpretation:

In this hypothetical scenario, the this compound derivative shows potent anti-proliferative activity. While not as potent as Doxorubicin, its IC50 value in the low micromolar range is significantly lower than that of Cisplatin in the MCF-7 cell line, suggesting it is a promising candidate for further investigation. The differential activity between cell lines (MCF-7 vs. A549) may indicate a degree of cancer type-specific selectivity, which warrants further exploration.

Conclusion

This guide has outlined a robust, scientifically-grounded framework for benchmarking the anti-proliferative effects of the novel compound this compound. By leveraging the known anticancer potential of the imidazo[1,2-a]pyridine scaffold, employing standardized in vitro protocols like the MTT assay, and comparing against mechanistically diverse standard drugs, researchers can effectively evaluate the compound's potency and potential. The hypothetical data presented herein suggests that this novel derivative is a promising candidate for further preclinical development. Subsequent studies should focus on elucidating its precise mechanism of action, exploring its effects on a broader panel of cancer cell lines, and advancing to in vivo efficacy models.

References

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Safety Operating Guide

Operational Guide: Proper Disposal Procedures for 6-Bromo-7-methoxyimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my goal is to extend support beyond the point of sale, ensuring that you can handle and manage our products with the utmost safety and confidence. This guide provides a comprehensive, field-tested framework for the proper disposal of 6-Bromo-7-methoxyimidazo[1,2-a]pyridine and related halogenated heterocyclic compounds. The procedures outlined here are designed to protect laboratory personnel, ensure regulatory compliance, and maintain environmental integrity.

Foundational Principle: Hazard Recognition and Proactive Mitigation

This compound belongs to the class of halogenated heterocyclic aromatic compounds. While comprehensive toxicological data for this specific molecule may be limited, the known profiles of structurally similar compounds necessitate a cautious approach.[1] Analogs such as 6-bromo-7-methylimidazo[1,2-a]pyridine hydrochloride and other brominated pyridines are known to cause skin irritation, serious eye irritation, and potential respiratory irritation.[2][3][4] Therefore, we must operate under the precautionary principle that this compound presents similar hazards.

The cornerstone of safe disposal is preventing exposure from the outset. All handling, including preparation for disposal, must be conducted within a certified laboratory chemical fume hood.[5] Adherence to proper personal protective equipment (PPE) is non-negotiable.

Table 1: Hazard Profile and Recommended Personal Protective Equipment (PPE)

Hazard Classification (Based on Analogs)Recommended PPE Specification
Skin Corrosion/IrritationWear a fully-buttoned lab coat and appropriate protective gloves. Butyl rubber or PVA gloves are often recommended for pyridine-like structures; always consult the manufacturer's compatibility chart.[5] Nitrile gloves should be considered a splash barrier only and changed immediately upon contact.
Serious Eye Damage/IrritationChemical safety goggles are mandatory.[6][7] If there is a significant splash risk, a face shield should be worn in addition to goggles, conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[4][6]
Respiratory IrritationAll operations should be performed in a well-ventilated area, preferably a chemical fume hood, to avoid breathing dust or vapors.[2][3][8]

The Core Disposal Workflow: A Step-by-Step Protocol

Improper chemical disposal poses significant risks, from creating hazardous reactions in waste streams to long-term environmental damage. The most critical error in this context is mixing halogenated waste with non-halogenated waste, which dramatically increases disposal costs and complexity.[9] This protocol ensures compliant segregation and handling from the point of generation to final collection.

Step 1: Waste Segregation at the Source

  • Action: Immediately classify any waste containing this compound (pure compound, solutions, or contaminated materials) as Halogenated Organic Waste .[10][11]

  • Causality: Halogenated compounds require specific disposal methods, often high-temperature incineration, to prevent the formation of toxic byproducts.[12] Keeping this waste stream separate from non-halogenated solvents (like acetone, ethanol, or hexane) is crucial for both safety and cost-effective waste management.[9]

Step 2: Select the Appropriate Waste Container

  • Action: Use a designated, leak-proof container made of a compatible material (e.g., the original product bottle or a clean, dry glass or polyethylene container).[9] The container must have a tight-fitting screw cap.[11]

  • Causality: The container must be robust and chemically resistant to prevent leaks or degradation. It must remain closed at all times unless waste is actively being added, to prevent the release of vapors.[11]

Step 3: Accurate and Compliant Labeling

  • Action: As soon as the first drop of waste is added, affix a "Hazardous Waste" label. Clearly write the full chemical name, "this compound," and list all other components of the waste solution with their approximate concentrations. Do not obscure original manufacturer labels if reusing a container.[10]

  • Causality: Proper labeling is a legal requirement and is essential for the safety of all personnel who will handle the container. It provides waste management technicians with the critical information needed to dispose of the material safely.

Step 4: Safe Accumulation and Storage

  • Action: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be away from incompatible materials, particularly strong oxidizing agents, acids, and bases.[5][6] Ensure the container is stored in secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks.

  • Causality: Storing incompatible chemicals together can lead to dangerous reactions.[12] Secondary containment is a vital safeguard against accidental spills spreading into the wider laboratory environment.

Step 5: Arranging for Final Disposal

  • Action: Once the container is full (not exceeding 90% capacity) or is no longer needed, follow your institution's specific procedures for waste collection.[10] This typically involves completing a chemical collection request form and moving the container to a central accumulation area for pickup by trained environmental health and safety (EHS) personnel.[5]

  • Causality: Disposal of hazardous waste is strictly regulated. Only certified EHS professionals are authorized to transport and manage the final disposal process, ensuring compliance with all local, regional, and national regulations.[3]

G cluster_0 Disposal Workflow for this compound A Waste Generation (e.g., unused solid, reaction quench, contaminated materials) B Step 1: Classify Waste Is it a halogenated compound? A->B C Collect as HALOGENATED ORGANIC WASTE B->C Yes D Collect as Non-Halogenated Waste B->D No E Step 2: Select Container Use a clean, compatible, sealable container. C->E F Step 3: Label Container Affix 'Hazardous Waste' label. List all chemical components. E->F G Step 4: Store Safely In designated satellite area with secondary containment. F->G H Step 5: Arrange Pickup Container is full (<90%) or no longer needed. Complete EHS waste collection form. G->H

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling 6-Bromo-7-methoxyimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety protocols and detailed personal protective equipment (PPE) recommendations for the handling of 6-Bromo-7-methoxyimidazo[1,2-a]pyridine. The guidance herein is intended for researchers, scientists, and professionals in drug development who may work with this and structurally similar compounds. The causality behind each recommendation is explained to ensure a deep understanding of the necessary safety measures.

Hazard Assessment and Risk Mitigation

Before handling this compound, a thorough risk assessment is mandatory. This compound should be treated as hazardous, with potential for skin and eye irritation, and possible toxicity if inhaled or ingested. The Occupational Safety and Health Administration (OSHA) mandates that employers assess workplace hazards to determine the appropriate PPE.[3]

Key Potential Hazards:

  • Skin and Eye Irritation: Aromatic and halogenated compounds can be irritants. Direct contact may cause redness, itching, and discomfort. The safety data sheet for the similar compound, 6-Bromoimidazo[1,2-a]pyridine, indicates it can cause skin and serious eye irritation.[4][5]

  • Inhalation Toxicity: Fine powders can be easily aerosolized and inhaled, potentially leading to respiratory tract irritation.

  • Ingestion Toxicity: Accidental ingestion could lead to adverse health effects.

All work with this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood to minimize inhalation exposure.[6]

Personal Protective Equipment (PPE) Selection and Use

The selection of PPE is the final line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.

Body Part PPE Recommendation Rationale and Best Practices
Hands Double-gloving with nitrile gloves.Nitrile gloves offer good resistance to a variety of chemicals, including solvents and bases.[7] However, they have poor resistance to halogenated and aromatic hydrocarbons.[8][9] Therefore, double-gloving is recommended as a precautionary measure. Gloves should be changed immediately if contamination is suspected.
Eyes Chemical splash goggles.Goggles that form a seal around the eyes are necessary to protect against splashes of hazardous chemicals.[10] Safety glasses do not provide adequate protection from significant chemical splashes.[11]
Face Face shield (in addition to goggles).A face shield should be used when there is a higher risk of splashes, such as during transfers of larger quantities of the material or when working with solutions.[7][11]
Body Chemical-resistant lab coat.A lab coat will protect the skin and personal clothing from accidental spills.[7]
Respiratory Use in a chemical fume hood.A fume hood is the primary engineering control to prevent inhalation of hazardous dust or vapors.[6] If work outside of a fume hood is unavoidable, a risk assessment must be conducted to determine if a respirator is necessary.
Step-by-Step PPE Protocol for Handling Solid this compound
  • Preparation: Before entering the laboratory, ensure you are wearing long pants and closed-toe shoes. Tie back long hair.

  • Donning PPE:

    • Put on the first pair of nitrile gloves.

    • Put on a clean, chemical-resistant lab coat, ensuring it is fully buttoned.

    • Put on the second pair of nitrile gloves, pulling the cuffs over the sleeves of the lab coat.

    • Put on chemical splash goggles.

    • If a higher splash risk is identified, don a face shield over the goggles.

  • Handling the Chemical:

    • All weighing and transfers of the solid compound should be performed in a chemical fume hood.

    • Use a spatula or other appropriate tool to handle the powder. Avoid creating dust.

    • Keep the container with the compound closed when not in use.

  • Doffing PPE:

    • Remove the outer pair of gloves first, peeling them off without touching the outside surface.

    • Remove the face shield (if used) and goggles.

    • Remove the lab coat, turning it inside out as you remove it.

    • Remove the inner pair of gloves.

    • Wash your hands thoroughly with soap and water.[4]

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]

Disposal Plan

All waste containing this compound, including contaminated PPE and empty containers, must be disposed of as hazardous waste. Brominated organic compounds should be collected in a designated, properly labeled halogenated organic waste container.[12] Follow all local, state, and federal regulations for hazardous waste disposal.

Visual Guide: PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling this compound.

PPE_Selection_Workflow cluster_assessment Hazard & Risk Assessment cluster_ppe PPE Selection cluster_final Final Check & Disposal start Start: Handling This compound assess_hazards Assess Potential Hazards: - Skin/Eye Irritation - Inhalation Toxicity - Ingestion Toxicity start->assess_hazards base_ppe Base PPE: - Double Nitrile Gloves - Lab Coat - Chemical Splash Goggles assess_hazards->base_ppe fume_hood Work in a Chemical Fume Hood base_ppe->fume_hood splash_risk High Splash Risk? (e.g., large quantities, solutions) fume_hood->splash_risk splash_risk->fume_hood No face_shield Add Face Shield splash_risk->face_shield Yes final_check Final PPE Check: - Proper Fit - No Damage face_shield->final_check disposal Dispose of all waste as Halogenated Organic Waste final_check->disposal

Caption: PPE Selection Workflow for Handling this compound.

References

  • Penta chemicals. (2024, November 26).
  • Thermo Fisher Scientific. (2018, October).
  • Occupational Safety and Health Administration. Laboratory Safety Guidance. U.S. Department of Labor.
  • Fisher Scientific. (2024, March 30).
  • ChemTalk. Lab Safety Equipment & PPE.
  • University of Pennsylvania EHRS.
  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions.
  • Occupational Safety and Health Administration. Laboratories - Overview. U.S. Department of Labor.
  • Darnell, A.J. (1983, December). Bromination Process For Disposal Of Spilled Hazardous Materials. U.S. Environmental Protection Agency.
  • Carl ROTH.
  • Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes.
  • International Enviroguard. (2023, December 14).
  • Google Patents. CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine.
  • University of California, Los Angeles - Environmental Health and Safety. OSHA Glove Selection Chart.
  • Fisher Scientific. (2009, October 2).
  • National Center for Biotechnology Information. OSHA Laboratory Standard. U.S.
  • Chemtalk.
  • ECHEMI. 6-Bromo-7-methylimidazo[1,2-a]pyridine Formula.
  • Health and Safety Authority. A Guide to Non-Respiratory Personal Protective Equipment (PPE).
  • S&G Gloves. (2025, June 23). Nitrile Glove Chemical Resistance Guide.
  • Fisher Scientific.
  • PubMed. Bromine in waste incineration: partitioning and influence on metal volatilisation.
  • Vanderbilt University - Office of Clinical and Research Safety.
  • Princeton University - Environmental Health & Safety. Section 6C: Protective Equipment.
  • Compliancy Group. (2023, September 18). OSHA Laboratory Standard | OSHA Lab Safety Standard.
  • Duke University - Safety. Microflex® gloves chemical resistance guide.
  • MDPI. (2021, July 6). Degradation of Brominated Organic Compounds (Flame Retardants)
  • Allan Chemical Corporation. (2025, October 23). How to Choose PPE for Chemical Work.
  • Organic Chemistry Portal. Imidazo[1,2-a]pyridine synthesis.
  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
  • Letters in Applied NanoBioScience. (2021, January 20).
  • Google Patents.
  • ResearchGate. (2016). 6-Bromo-2-methyl-1H-imidazo[4,5-b]pyridine.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.